molecular formula C14H20N2O2 B1517299 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid CAS No. 885277-07-6

3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid

Cat. No.: B1517299
CAS No.: 885277-07-6
M. Wt: 248.32 g/mol
InChI Key: HZVHQQUCGJKEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(10-12)14(17)18/h2,4-5,10H,3,6-9,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVHQQUCGJKEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651967
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-07-6
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Foreword: Charting the Course for a Novel Moiety

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and efficacy. This guide focuses on 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, a molecule of interest in pharmaceutical research, potentially for anxiolytic and neuropharmacological applications.[1]

While specific experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive roadmap for its characterization. By leveraging established principles of medicinal chemistry and data from structurally analogous compounds, we will delineate the critical physicochemical properties, outline robust experimental protocols for their determination, and discuss computational approaches for their prediction. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for a comprehensive physicochemical assessment.

Molecular Structure and Core Attributes

A foundational understanding of a molecule begins with its structure. 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a multifaceted molecule incorporating a benzoic acid moiety, a diazepane ring, and a tertiary amine.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 885277-07-6[1]

The presence of both an acidic functional group (carboxylic acid) and basic functional groups (the two nitrogen atoms of the diazepane ring) suggests that this molecule is amphoteric, and its ionization state will be highly dependent on pH.

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the strength of an acid in solution. For a molecule with multiple ionizable centers like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, determining the pKa values for each is crucial for understanding its solubility, absorption, and receptor interactions.[2][]

Predicted pKa Values

Based on its structure, we can anticipate at least two pKa values:

  • pKa₁ (Carboxylic Acid): The benzoic acid moiety will have a pKa analogous to other substituted benzoic acids. The substituent at the meta position, a -CH₂-diazepane group, is generally considered to be weakly electron-withdrawing or neutral in its inductive effect, suggesting a pKa value slightly lower than or similar to that of benzoic acid itself (pKa ≈ 4.2).

  • pKa₂ (Diazepane Nitrogens): The diazepane ring contains two nitrogen atoms. The tertiary amine (N-methylated) will have a distinct pKa from the other nitrogen. These values are expected to be in the basic range, likely between 7 and 10, typical for cyclic amines.

Experimental Determination of pKa

A precise determination of the pKa values is essential. Several robust methods can be employed.

Potentiometric Titration: This is a high-precision technique and often considered the gold standard.[4]

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.[2][4]

  • Protocol:

    • Dissolve a precise amount of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • Titrate the solution with a standardized solution of NaOH, monitoring the pH after each addition.

    • To determine the pKa of the basic nitrogens, a back-titration can be performed, or the compound can be titrated with a standardized HCl solution.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry: This method is useful for compounds with a chromophore whose absorbance changes with protonation state.[4]

  • Principle: The absorbance of the compound is measured at various pH values. A plot of absorbance versus pH yields a sigmoidal curve from which the pKa can be determined.[2][5]

  • Protocol:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Add a constant, small amount of a stock solution of the compound to each buffer.

    • Measure the UV-Vis spectrum for each solution.

    • Identify a wavelength where the protonated and deprotonated species have different absorbances.

    • Plot the absorbance at this wavelength against pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used to monitor the chemical shifts of nuclei near the ionization center as a function of pH.[6]

  • Principle: The chemical shifts of protons or carbons adjacent to the carboxylic acid and the diazepane nitrogens will change as a function of the solution's pH.

  • Protocol:

    • Prepare a series of solutions of the compound in D₂O at various pD values (the pH equivalent in deuterium oxide).

    • Acquire a ¹H or ¹³C NMR spectrum for each solution.

    • Plot the chemical shift of a specific nucleus versus the pD. The inflection point of the curve will correspond to the pKa.[6]

Lipophilicity (logP and logD): Gauging Membrane Permeability

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes and its distribution in the body.[7] It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP: The ratio of the concentration of the neutral species of the compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8][9]

  • logD: The ratio of the total concentration of all species (neutral and ionized) of the compound in the organic phase to the total concentration in the aqueous phase at a specific pH. For ionizable compounds, logD is pH-dependent.

Predicted Lipophilicity

Given the presence of the hydrocarbon framework and the polar functional groups, the logP of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is likely to be in the range of 1 to 3, indicating a moderate degree of lipophilicity. However, due to its amphoteric nature, the logD will vary significantly with pH. At physiological pH (around 7.4), the carboxylic acid will be mostly deprotonated (negatively charged), and one or both of the diazepane nitrogens will be protonated (positively charged), leading to a zwitterionic form that will likely have a lower logD than the neutral molecule.

Experimental Determination of logP/logD

Shake-Flask Method: This is the traditional and most reliable method for determining logP.[2][8]

  • Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured.

  • Protocol:

    • Prepare a saturated solution of n-octanol in water and water in n-octanol.

    • Add a small amount of the compound to a mixture of the two phases.

    • Shake the mixture for a sufficient time to allow for equilibrium to be reached.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate logP using the formula: logP = log([concentration in octanol]/[concentration in water]).[9]

High-Performance Liquid Chromatography (HPLC): A faster, automated method for estimating logP.[8]

  • Principle: The retention time of the compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using compounds with known logP values.

  • Protocol:

    • Prepare a set of standards with known logP values.

    • Run the standards and the test compound on a reverse-phase HPLC system.

    • Plot the logarithm of the retention factor (k') versus the known logP values of the standards to create a calibration curve.

    • Determine the logP of the test compound from its retention time and the calibration curve.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.[10] Poor solubility is a major hurdle in drug development.[10]

Factors Influencing Solubility

The solubility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid will be highly dependent on:

  • pH: As an amphoteric compound, its solubility will be lowest at its isoelectric point and will increase at pH values where either the carboxylic acid is deprotonated or the amines are protonated.[11]

  • Solid-State Form: The compound can exist in crystalline or amorphous forms, which can have different solubilities.[11]

Experimental Determination of Solubility

Thermodynamic Solubility: This is the equilibrium solubility of the compound and is considered the "gold standard."[10][11]

  • Principle: An excess of the solid compound is equilibrated with a solvent (e.g., water or buffer) until a saturated solution is formed. The concentration of the dissolved compound is then measured.

  • Protocol (Shake-Flask Method):

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

    • Filter the suspension to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC-UV or LC-MS/MS.[11]

Kinetic Solubility: A high-throughput method often used in early drug discovery.[10][11]

  • Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[12]

  • Protocol (Turbidimetric Method):

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Add small aliquots of the stock solution to a series of aqueous buffers in a microplate.

    • Measure the turbidity (light scattering) of the solutions using a plate reader.

    • The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.[10]

Computational Prediction of Physicochemical Properties

In silico methods are invaluable for predicting physicochemical properties, especially in the early stages of drug discovery, as they can help prioritize compounds for synthesis and testing.[7][13][14]

PropertyPredicted Value (Estimated Range)Computational Method
pKa₁ (acidic) 4.0 - 4.5Based on Hammett equation principles for substituted benzoic acids.[15]
pKa₂ (basic) 7.5 - 9.5Fragment-based prediction models.
logP 1.5 - 3.0Fragment-based methods (e.g., ClogP) or property-based methods using molecular descriptors.[15]
Aqueous Solubility pH-dependentQuantitative Structure-Property Relationship (QSPR) models.[13]

These predictions are based on algorithms that analyze the molecule's structure and compare it to databases of compounds with experimentally determined properties.[] While predictive models are powerful tools, experimental verification is always necessary.[16]

Synthesis Outline

A plausible synthetic route to 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid could involve the reductive amination of 3-formylbenzoic acid with 1-methyl-1,4-diazepane. Alternatively, a nucleophilic substitution reaction between a 3-(bromomethyl)benzoic acid derivative and 1-methyl-1,4-diazepane could be employed. Understanding the synthesis is important for identifying potential impurities that could affect the physicochemical measurements.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the physicochemical characterization of a novel compound like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

Physicochemical_Workflow cluster_in_silico Computational Prediction cluster_synthesis Synthesis & Purification cluster_experimental Experimental Determination cluster_analysis Data Analysis & Profiling Comp_pKa pKa Prediction Synthesis Synthesis of Compound Comp_pKa->Synthesis Guide Synthesis Comp_logP logP Prediction Comp_logP->Synthesis Prioritize Comp_Sol Solubility Prediction Comp_Sol->Synthesis Flag Risks Purification Purification & QC Synthesis->Purification Exp_pKa pKa Determination (Titration, UV, NMR) Purification->Exp_pKa Exp_logP logP/logD Determination (Shake-Flask, HPLC) Purification->Exp_logP Exp_Sol Solubility Determination (Kinetic, Thermodynamic) Purification->Exp_Sol Data_Analysis Data Integration & Analysis Exp_pKa->Data_Analysis Exp_logP->Data_Analysis Exp_Sol->Data_Analysis PhysChem_Profile Complete Physicochemical Profile Data_Analysis->PhysChem_Profile

References

Elucidating the Mechanism of Action of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid: A structurally-guided investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a novel compound with potential applications in neuropharmacology, particularly in the development of anxiolytic and sedative medications.[1] While its precise mechanism of action has not been empirically determined, its chemical structure, which features a diazepan moiety, suggests a plausible interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary target of the well-known benzodiazepine class of drugs.[2][3] This guide presents a hypothesized mechanism of action for 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid centered on GABAA receptor modulation. We provide a comprehensive, step-by-step experimental roadmap for researchers to rigorously test this hypothesis, from initial target validation to in-depth in vitro characterization and in vivo confirmation. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to facilitate a thorough investigation of this promising compound.

The Benzodiazepine Precedent: A Foundation for Hypothesis

The diazepan ring is the core structural feature of benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[4][5] The archetypal benzodiazepine, diazepam (Valium), exerts its effects by acting as a positive allosteric modulator of the GABAA receptor.[2][3]

The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[3] Diazepam and other benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, known as the benzodiazepine (BZ) site.[2] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.[3] This allosteric modulation is the cornerstone of the therapeutic effects of benzodiazepines.[2][4]

Given the presence of the diazepan moiety in 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, we hypothesize that it functions in a similar manner to diazepam, acting as a positive allosteric modulator of the GABAA receptor.

A Roadmap for Mechanism of Action Elucidation

To systematically investigate our hypothesis, a multi-tiered approach is proposed, beginning with broad screening and culminating in specific functional and behavioral assays.

Tier 1: Initial Target Identification and Validation

The first phase aims to identify the primary molecular target(s) of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid and assess its selectivity.

Target_Screening_Workflow Compound 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid InSilico In Silico Docking (GABAA Receptor Subtypes) Compound->InSilico Hypothesis-driven BroadScreen Broad Panel Screening (e.g., Eurofins SafetyScreen) Compound->BroadScreen Unbiased approach GABA_A_Focus Prioritize GABAA Receptor InSilico->GABA_A_Focus HitValidation Hit Validation & Confirmation BroadScreen->HitValidation HitValidation->GABA_A_Focus If GABAA is a primary hit

Caption: Workflow for initial target identification.

In Silico Docking: Computational modeling can predict the binding affinity of the compound to various GABAA receptor subunit interfaces, providing an early, cost-effective assessment of our hypothesis.

Broad Panel Screening: It is crucial to profile the compound against a wide array of central nervous system targets (e.g., other neurotransmitter receptors, ion channels, transporters, and enzymes) to not only identify the primary target but also to flag potential off-target effects that could contribute to its pharmacological profile or toxicity. A commercially available panel, such as the Eurofins SafetyScreen, is recommended.

Tier 2: In Vitro Characterization of GABAA Receptor Interaction

Assuming Tier 1 confirms an interaction with the GABAA receptor, this phase will dissect the nature of this interaction.

Experiment Objective Key Parameters Measured Hypothesized Outcome for a Positive Allosteric Modulator
Radioligand Binding Assay To determine the binding affinity for the BZ site.Ki (inhibition constant)A low nanomolar to micromolar Ki value.
Electrophysiology (Patch-Clamp) To measure the functional effect on GABA-evoked currents.EC50 (potency), Imax (efficacy)Potentiation of GABA-evoked chloride currents (increased Imax) with a leftward shift in the GABA concentration-response curve.
Functional Chloride Influx Assay To confirm allosteric modulation in a cellular context.% increase in GABA-mediated chloride influxConcentration-dependent increase in chloride influx in the presence of a sub-maximal GABA concentration.
  • Preparation of Membranes: Utilize cell lines stably expressing specific GABAA receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 subunits) or synaptic membranes prepared from rodent brain tissue.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a high-affinity BZ site radioligand, such as [3H]-Flunitrazepam.

  • Incubation: In a 96-well plate, combine the membrane preparation, [3H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. For non-specific binding determination, use a high concentration of a non-labeled BZ site ligand like diazepam.

  • Equilibration: Incubate at 4°C for 60-90 minutes to reach equilibrium.

  • Termination and Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Tier 3: In Vivo Pharmacological Profiling

This final phase will assess whether the in vitro activity translates to the expected behavioral effects in animal models.

  • Elevated Plus Maze (EPM): A standard test for anxiolytic activity. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

  • Locomotor Activity: To assess sedative effects. A dose-dependent decrease in movement would suggest sedation.

  • Pentylenetetrazole (PTZ)-induced Seizure Model: To evaluate anticonvulsant properties. An increase in the latency to seizure or prevention of seizures would indicate anticonvulsant activity.

GABA_A_Modulation_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABAA Receptor Chloride Cl- Influx GABA_A->Chloride GABA GABA GABA->GABA_A Binds Compound 3-(4-Methyl-diazepan-1-ylmethyl) -benzoic acid Compound->GABA_A Positive Allosteric Modulation Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Hypothesized signaling pathway.

Conclusion

The structural analogy between 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid and the benzodiazepine class provides a strong rationale for hypothesizing a mechanism of action centered on positive allosteric modulation of the GABAA receptor. The experimental framework detailed in this guide offers a rigorous and systematic approach to test this hypothesis. Through a combination of in silico, in vitro, and in vivo studies, researchers can elucidate the compound's precise molecular interactions and pharmacological profile. This will not only validate its potential as a therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships of novel diazepan derivatives.

References

The Multifaceted Biological Activities of 1,4-Diazepane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazepane scaffold, a privileged seven-membered heterocyclic ring containing two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its inherent conformational flexibility and the ease with which it can be functionalized have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of 1,4-diazepane derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, offering a comprehensive resource for advancing the discovery and development of novel therapeutics based on this versatile scaffold.

The 1,4-Diazepane Core: A Privileged Scaffold in Medicinal Chemistry

The unique structural features of the 1,4-diazepane ring system allow it to adopt various low-energy conformations, enabling it to interact with a wide range of biological targets with high affinity and specificity. This conformational adaptability is a key determinant of its "privileged" status in drug discovery. The two nitrogen atoms within the ring provide sites for hydrogen bonding and can be readily substituted to modulate the physicochemical properties and biological activity of the resulting derivatives. This guide will delve into the specific structure-activity relationships (SAR) that govern the diverse biological effects of these compounds.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has highlighted the potent anticancer activity of 1,4-diazepane derivatives against a variety of human cancer cell lines.[1][2] These compounds have been shown to induce cell cycle arrest and apoptosis through various mechanistic pathways.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 1,4-diazepane derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][4] Studies have demonstrated that certain derivatives can modulate the expression of key apoptotic proteins.

dot

Caption: Intrinsic apoptotic pathway induced by 1,4-diazepane derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the diazepane and any fused ring systems.[1][5]

Position of SubstitutionSubstituent TypeEffect on Anticancer ActivityReference
N1 and N4Aryl, Benzyl groupsOften enhances cytotoxicity.[1]
Fused Benzene RingElectron-withdrawing groups (e.g., -Cl, -NO2)Generally increases potency.[5]
C3 PositionVariesCan significantly impact activity depending on the specific derivative.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepane derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) values using a dose-response curve fitting software.

dot

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. 1,4-Diazepane derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[6]

Mechanism of Action

The precise antimicrobial mechanisms of 1,4-diazepane derivatives are still under investigation and may vary depending on the specific compound and microbial species. Some proposed mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Colony Forming Unit Assay)

The Colony Forming Unit (CFU) assay is a fundamental method to determine the number of viable microbial cells in a sample after treatment with a potential antimicrobial agent.

Principle: This assay quantifies the ability of a single microbial cell to grow and form a visible colony on a solid nutrient medium.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Exposure: Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL). Add the 1,4-diazepane derivatives at various concentrations to the bacterial suspensions. Include a vehicle control and a positive control antibiotic.

  • Incubation: Incubate the treated cultures at 37°C for a defined period (e.g., 4, 8, 24 hours).

  • Serial Dilution and Plating: At each time point, perform ten-fold serial dilutions of each culture in sterile saline or PBS. Plate a small volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of visible colonies on the plates that have between 30 and 300 colonies.

  • CFU Calculation: Calculate the number of CFU per mL of the original culture using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL).

  • Data Analysis: Compare the CFU/mL of the treated samples to the untreated control to determine the extent of bacterial killing.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Several 1,4-diazepane derivatives have shown significant neuroprotective potential, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease.[7] Their mechanisms of action in this context are often multifaceted.

Mechanism of Action: Targeting Sigma Receptors and Oxidative Stress

Many neuroprotective 1,4-diazepane derivatives have been identified as ligands for sigma receptors (σR), particularly the σ1 receptor subtype.[8][9] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling, neuronal survival, and plasticity. Ligands of the σ1 receptor can modulate these processes, thereby conferring neuroprotection.

Additionally, some derivatives possess potent antioxidant properties, enabling them to scavenge harmful reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.[8]

dot

Caption: Dual neuroprotective mechanisms of 1,4-diazepane derivatives.

Experimental Protocol: Amyloid-Beta Aggregation Inhibition Assay

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[7] The ability of 1,4-diazepane derivatives to inhibit this process can be evaluated using a thioflavin T (ThT) fluorescence assay.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Step-by-Step Methodology:

  • Aβ Peptide Preparation: Prepare a stock solution of synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into a buffer (e.g., PBS) to the desired concentration.

  • Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with various concentrations of the 1,4-diazepane derivatives. Include a control with Aβ peptide alone and a blank with buffer only.

  • ThT Addition: Add ThT to each well to a final concentration of 10-20 µM.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of Aβ aggregation is determined by the reduction in the final fluorescence intensity in the presence of the test compounds compared to the control.

Conclusion and Future Perspectives

The 1,4-diazepane scaffold has proven to be a remarkably versatile platform for the design and synthesis of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore the immense potential of this chemical class. The continued exploration of the structure-activity relationships, elucidation of detailed mechanisms of action, and the development of more efficient and diverse synthetic strategies will undoubtedly pave the way for the discovery of next-generation drugs based on the 1,4-diazepane core. This guide serves as a foundational resource to inspire and facilitate further research in this exciting and promising field of medicinal chemistry.

References

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (CAS No. 885277-07-6). As a molecule of interest in contemporary pharmaceutical research, particularly in the realm of neuropharmacology, a thorough understanding of its synthesis, characterization, and potential biological activity is paramount for researchers and drug development professionals. This guide is structured to deliver not just procedural steps, but the scientific rationale underpinning these methodologies, ensuring a blend of technical accuracy and practical insight. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information on structurally related compounds and established chemical principles to provide a robust framework for its study.

Compound Identification and Physicochemical Properties

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a multifaceted organic compound featuring a benzoic acid moiety linked to a methylated diazepane ring via a methylene bridge. The presence of the diazepane ring, a core structure in many centrally acting pharmaceuticals, suggests its potential for biological activity.

PropertyValueSource
CAS Number 885277-07-6--INVALID-LINK--
Molecular Formula C₁₄H₂₀N₂O₂--INVALID-LINK--
Molecular Weight 248.32 g/mol --INVALID-LINK--
Appearance White to off-white solid (predicted)Inferred from analogs
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous acidic solutions.Inferred from structure
Storage Conditions 0-8 °C, protected from light--INVALID-LINK--

Proposed Synthesis and Purification

Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of 3-formylbenzoic acid with 1-methyl-1,4-diazepane in the presence of a reducing agent.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-formylbenzoic_acid 3-Formylbenzoic Acid Reductive_Amination Reductive Amination (e.g., Sodium Triacetoxyborohydride) 3-formylbenzoic_acid->Reductive_Amination 1-methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1-methyl-1,4-diazepane->Reductive_Amination Target_Molecule 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid Reductive_Amination->Target_Molecule

Caption: Proposed synthetic workflow for 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on similar reductive amination procedures for analogous compounds[1].

Materials:

  • 3-formylbenzoic acid

  • 1-methyl-1,4-diazepane

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine: To the stirred solution, add 1-methyl-1,4-diazepane (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking on the column.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following methods are recommended.

G cluster_analysis Analytical Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation HPLC RP-HPLC Synthesized_Product->HPLC Purity Assessment Mass_Spec Mass Spectrometry (HRMS) Synthesized_Product->Mass_Spec Molecular Weight Verification G Compound 3-(4-Methyl-diazepan-1-ylmethyl) -benzoic acid GABA_Receptor GABA-A Receptor Compound->GABA_Receptor Binds to allosteric site Chloride_Influx Increased Cl⁻ Influx GABA_Receptor->Chloride_Influx Enhances channel opening GABA GABA GABA->GABA_Receptor Binds to orthosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression (Anxiolytic/Sedative Effects) Neuronal_Hyperpolarization->CNS_Depression

References

solubility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from synthesis to final dosage form. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, a molecule of interest in contemporary pharmaceutical research. While direct experimental solubility data for this specific compound is not extensively published, this paper will leverage established principles of physical chemistry, data from structurally similar compounds, and predictive methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility, present a validated experimental protocol for its determination, and provide a predictive analysis of its behavior in a range of common organic solvents.

Introduction: The Significance of Organic Solvent Solubility

In the landscape of drug discovery and development, understanding the solubility of a compound is paramount. For 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, a molecule with potential therapeutic applications, its solubility in organic solvents dictates several key process parameters[1][2]. These include:

  • Synthesis and Purification: The choice of solvent is crucial for reaction kinetics, yield, and the effective crystallization or precipitation of the pure compound.

  • Formulation: The ability to dissolve the API in a suitable organic solvent is often the first step in creating various dosage forms, from oral solutions to injectables and topical preparations.

  • Analytical Characterization: Accurate solubility data is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are used for quality control.

This guide aims to provide a foundational understanding of the factors governing the solubility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid and to equip the reader with the theoretical and practical knowledge to approach its handling and formulation with confidence.

Molecular Structure and Physicochemical Properties

To predict the solubility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, we must first analyze its molecular structure. The molecule is comprised of three key functional regions: a benzoic acid moiety, a diazepane ring with a methyl group, and a methylene linker.

  • Benzoic Acid Group: This portion of the molecule is polar and capable of acting as both a hydrogen bond donor (the carboxylic acid proton) and a hydrogen bond acceptor (the carbonyl oxygen)[3][4][5]. This suggests a propensity for solubility in polar solvents.

  • 4-Methyl-diazepan-1-ylmethyl Group: This bulky, largely aliphatic group is nonpolar and will contribute to the molecule's solubility in less polar or nonpolar organic solvents. The tertiary amines within the diazepine ring can act as hydrogen bond acceptors.

  • Overall Polarity: The presence of both polar and nonpolar regions gives 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid an amphiphilic character. Its solubility will therefore be highly dependent on the specific organic solvent used.

While specific experimental data for the target molecule is limited, we can infer some of its properties from structurally related compounds. For instance, 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid has a molecular weight of 234.3 g/mol , a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4[6][7]. These values provide a reasonable estimate for our target compound and suggest a significant capacity for interaction with polar solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the cornerstone of solubility prediction[8][9]. This principle states that a solute will dissolve best in a solvent that has a similar polarity[8][9]. The solubility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules[8].

Key Intermolecular Forces at Play:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor, and the carbonyl oxygen and tertiary amines are hydrogen bond acceptors[3][4][5]. Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are likely to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar nature of the benzoic acid moiety will lead to dipole-dipole interactions with polar organic solvents.

  • Van der Waals Forces: The nonpolar diazepane ring will interact with nonpolar solvents through weaker London dispersion forces.

The interplay of these forces will determine the overall solubility. For instance, in a highly polar solvent like methanol, the hydrogen bonding and dipole-dipole interactions between the solvent and the benzoic acid group will be strong, promoting dissolution. Conversely, in a nonpolar solvent like hexane, the primary interactions will be the weaker Van der Waals forces with the diazepane ring, likely resulting in lower solubility.

Predictive Solubility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

In the absence of direct experimental data, we can construct a predictive solubility table based on the principles outlined above and data from similar compounds, such as benzoic acid and its derivatives[10][11].

SolventPolarityPredicted SolubilityRationale
Methanol Polar ProticHighStrong hydrogen bonding and dipole-dipole interactions with the benzoic acid moiety.
Ethanol Polar ProticHighSimilar to methanol, with strong hydrogen bonding capabilities.
Isopropanol Polar ProticModerateIncreased steric hindrance compared to methanol and ethanol may slightly reduce solubility.
Acetone Polar AproticModerate to HighCan act as a hydrogen bond acceptor and has a significant dipole moment.
Acetonitrile Polar AproticModerateA polar solvent, but a weaker hydrogen bond acceptor than acetone.
Dimethyl Sulfoxide (DMSO) Polar AproticHighA very strong hydrogen bond acceptor, capable of disrupting solute-solute interactions.
Dichloromethane NonpolarLow to ModerateCan engage in dipole-dipole interactions, but lacks hydrogen bonding capability.
Toluene NonpolarLowPrimarily interacts through weak Van der Waals forces with the nonpolar regions of the molecule.
Hexane NonpolarVery LowA nonpolar solvent with only weak London dispersion forces, unlikely to effectively solvate the polar benzoic acid group.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound[12].

Shake-Flask Method Protocol
  • Preparation: Accurately weigh an excess amount of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid into a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Dilution: Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess API prep2 Add precise solvent volume prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify via HPLC/UV-Vis sample3->sample4 result Calculate solubility sample4->result

Caption: Shake-Flask Method for Solubility Determination.

Factors Influencing Solubility

Several factors can influence the :

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic[13].

  • pH of the Solvent System: While less relevant for purely organic solvents, if co-solvents like water are used, the pH can significantly impact solubility. The benzoic acid moiety is acidic, and its ionization state will change with pH, altering its polarity and solubility[8].

  • Presence of Co-solvents: The use of co-solvents can be a powerful tool to enhance solubility by creating a solvent system with an optimal polarity for the solute[14].

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the . While direct experimental data is sparse, a robust predictive framework has been established based on the molecule's structure and the fundamental principles of physical chemistry. The provided experimental protocol offers a clear path for obtaining precise solubility data.

Future work should focus on the experimental validation of the predicted solubilities presented in this guide. Furthermore, the development of quantitative structure-property relationship (QSPR) models could provide more accurate predictions for a wider range of solvents[15][16][17]. A thorough understanding of the solubility of this promising compound will undoubtedly accelerate its development and potential translation into a valuable therapeutic agent.

References

The Synthesis and Evaluation of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry, synthesis, and biological evaluation of structural analogs and derivatives of 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid. This scaffold represents a promising starting point for the development of novel therapeutics, particularly those targeting the central nervous system. Drawing upon established principles of drug design and proven synthetic methodologies, this document offers researchers, scientists, and drug development professionals a detailed roadmap for exploring the therapeutic potential of this chemical series. Key sections include a rationale for analog design, detailed step-by-step synthetic protocols, and a framework for comprehensive biological screening, including in vitro and in vivo assays. The guide is intended to serve as a practical resource to accelerate the discovery and development of next-generation therapeutics based on the 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid core.

Introduction: The Therapeutic Potential of the Diazepan-Benzoic Acid Scaffold

The diazepan moiety is a well-established pharmacophore in medicinal chemistry, most notably as the core structure of benzodiazepines, a class of drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system, and their modulation can produce anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[3] The compound 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid is a versatile molecule that holds significant promise for pharmaceutical research and development.[4] Its unique structure suggests potential applications in the development of anxiolytic and sedative medications and for further exploration in neuropharmacology.[4]

This guide focuses on the structural class of compounds typified by 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid, which can be viewed as non-benzodiazepine structures that may retain the ability to interact with CNS targets, including but not limited to GABA-A receptors. The strategic placement of the diazepan group at the meta-position of a benzoic acid ring offers a unique vector for exploring structure-activity relationships (SAR). The carboxylic acid group provides a handle for prodrug strategies or for fine-tuning pharmacokinetic properties, while the diazepan ring and its substituents can be modified to optimize target engagement, selectivity, and potency.

This document will provide a detailed exploration of this chemical space, offering a logical framework for the design, synthesis, and evaluation of novel analogs and derivatives.

Medicinal Chemistry: Rationale for Analog and Derivative Design

The design of structural analogs and derivatives of 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid is guided by the goal of optimizing its pharmacological profile. Key considerations include enhancing potency, improving selectivity for specific receptor subtypes, and modulating pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The core scaffold can be systematically modified at three key positions: the benzoic acid ring, the methyl-diazepan moiety, and the benzylic methylene linker.

Modifications of the Benzoic Acid Ring

The benzoic acid functional group is a primary site for modification. Its acidity and polarity can significantly influence solubility, cell permeability, and plasma protein binding.

  • Esterification: Conversion of the carboxylic acid to a variety of esters (e.g., methyl, ethyl, isopropyl) can mask the polarity of the acid, potentially improving oral bioavailability. These esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Reaction of the carboxylic acid with a diverse range of amines can generate a library of amides. This modification can introduce new hydrogen bond donors and acceptors, potentially leading to new interactions with the biological target.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid. These bioisosteres can offer different pKa values and spatial arrangements, which may lead to improved potency or altered pharmacokinetic profiles.

  • Ring Substitution: Introduction of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring can modulate the electronic properties and lipophilicity of the molecule. This can influence both target binding and metabolic stability.

Modifications of the 4-Methyl-diazepan Moiety

The 1-methyl-1,4-diazepan group is a critical component for exploring SAR.

  • N-Methyl Substitution: The methyl group on the diazepan ring can be replaced with other alkyl groups (e.g., ethyl, propyl, cyclopropylmethyl) to probe the size and nature of the binding pocket.

  • Ring Size and Conformation: The seven-membered diazepan ring can be contracted to a six-membered piperazine or expanded to an eight-membered diazocane. These changes will alter the conformational flexibility and the spatial relationship of the nitrogen atoms, which can impact receptor binding.

  • Substitution on the Diazepan Ring: Introduction of substituents on the carbon atoms of the diazepan ring can introduce chirality and further probe the topology of the binding site.

Modifications of the Methylene Linker

The methylene bridge connecting the benzoic acid and the diazepan moieties can also be a target for modification.

  • Chain Length: The length of the linker can be extended or shortened to optimize the distance between the two key pharmacophoric elements.

  • Introduction of Rigidity: The flexible methylene linker can be incorporated into a more rigid cyclic structure to lock the molecule into a specific conformation, which may enhance binding affinity.

The following diagram illustrates the key points of diversification for analog design.

SAR_Strategy Core 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid Benzoic_Acid Benzoic Acid Ring Core->Benzoic_Acid Modifications Diazepan 4-Methyl-diazepan Moiety Core->Diazepan Modifications Linker Methylene Linker Core->Linker Modifications Esterification Esterification (Prodrugs) Benzoic_Acid->Esterification Amidation Amidation Benzoic_Acid->Amidation Bioisosteres Bioisosteric Replacement (e.g., Tetrazole) Benzoic_Acid->Bioisosteres Ring_Subst Ring Substitution (e.g., F, Cl, OMe) Benzoic_Acid->Ring_Subst N_Subst N-Alkyl Variation Diazepan->N_Subst Ring_Size Ring Size Variation (Piperazine, Diazocane) Diazepan->Ring_Size Ring_Subst_D Ring Carbon Substitution Diazepan->Ring_Subst_D Chain_Length Chain Length (n=0, 2, 3) Linker->Chain_Length Rigidity Incorporate into Ring Linker->Rigidity

Caption: Key diversification points for analog design of the 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid scaffold.

Synthetic Chemistry: A Practical Approach

The synthesis of 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid and its analogs can be achieved through several reliable and scalable routes. The two most direct approaches are reductive amination and direct alkylation.

General Synthetic Scheme

The following scheme illustrates the two primary synthetic pathways to the target scaffold.

Synthesis_Scheme cluster_0 Route A: Reductive Amination cluster_1 Route B: Direct Alkylation Aldehyde 3-Formylbenzoic acid Imine Iminium Intermediate Aldehyde->Imine + Amine Amine 1-Methyl-1,4-diazepane ProductA 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid Imine->ProductA Reducing Agent (e.g., NaBH(OAc)3) Halide Methyl 3-(bromomethyl)benzoate Ester Ester Intermediate Halide->Ester + AmineB, Base AmineB 1-Methyl-1,4-diazepane ProductB 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid Ester->ProductB Hydrolysis (e.g., LiOH)

Caption: General synthetic pathways to 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of the title compound via reductive amination, a widely used and efficient method for C-N bond formation.

Step 1: Synthesis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

  • Materials:

    • 3-Formylbenzoic acid

    • 1-Methyl-1,4-diazepane

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • To a stirred solution of 3-formylbenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE), add 1-methyl-1,4-diazepane (1.1 eq) followed by a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid.

  • Expected Characterization Data:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, a singlet for the benzylic methylene protons, and signals corresponding to the protons of the 4-methyl-diazepan ring.

    • ¹³C NMR: The spectrum should display resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the diazepan ring.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the product.

Biological Evaluation: A Phased Approach

The biological evaluation of the synthesized analogs should follow a tiered approach, starting with in vitro screening to identify promising candidates, followed by more comprehensive in vivo studies.

In Vitro Screening
  • Primary Target Binding Assays: Given the structural similarity to benzodiazepines, the primary screen should assess the affinity of the compounds for the benzodiazepine binding site on the GABA-A receptor. This is typically done using a radioligand binding assay with a ligand such as [³H]-flumazenil.

  • Functional Assays: Compounds showing significant binding affinity should be further evaluated in functional assays to determine their modulatory effect on the GABA-A receptor. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing specific GABA-A receptor subtypes, can be used to measure the potentiation or inhibition of GABA-induced chloride currents.[2]

  • Receptor Subtype Selectivity: It is crucial to assess the selectivity of the compounds for different GABA-A receptor subtypes (e.g., α1, α2, α3, α5). This can be achieved by testing the compounds on a panel of cell lines or oocytes expressing different receptor subunit combinations. Selectivity for specific subtypes is desirable to separate therapeutic effects (e.g., anxiolysis mediated by α2/α3 subtypes) from unwanted side effects (e.g., sedation mediated by the α1 subtype).

  • Off-Target Screening: Promising candidates should be screened against a panel of other relevant CNS receptors and ion channels to identify potential off-target activities that could lead to side effects.

The following diagram illustrates a typical in vitro screening cascade.

In_Vitro_Screening Start Synthesized Compound Library Binding_Assay Primary Screen: GABA-A Receptor Binding Assay ([³H]-Flumazenil) Start->Binding_Assay Functional_Assay Functional Assay: Electrophysiology (TEVC) on GABA-A Receptors Binding_Assay->Functional_Assay Active Compounds Selectivity_Panel Receptor Subtype Selectivity Profiling (α1, α2, α3, α5, etc.) Functional_Assay->Selectivity_Panel Potent Modulators Off_Target Off-Target Liability Screen (CNS Receptor Panel) Selectivity_Panel->Off_Target Selective Compounds Lead_Candidates Lead Candidates for In Vivo Studies Off_Target->Lead_Candidates Clean Profile

Caption: A phased in vitro screening workflow for novel GABA-A receptor modulators.

In Vivo Evaluation

Compounds that demonstrate promising in vitro profiles should be advanced to in vivo studies in relevant animal models to assess their efficacy and pharmacokinetic properties.

  • Pharmacokinetic Studies: Determine key PK parameters such as oral bioavailability, plasma half-life, and brain penetration in rodents. Good brain penetration is essential for CNS-active drugs.

  • Pharmacodynamic and Efficacy Models:

    • Anxiolytic Activity: The elevated plus maze (EPM) and light-dark box tests are standard models for assessing anxiolytic-like effects in rodents.

    • Sedative/Hypnotic Activity: The loss of righting reflex and locomotor activity tests can be used to evaluate sedative properties.

    • Anticonvulsant Activity: The pentylenetetrazol (PTZ) and maximal electroshock (MES)-induced seizure models are commonly used to assess anticonvulsant potential.

  • Preliminary Toxicology and Safety Pharmacology: Initial toxicity studies in rodents should be conducted to identify any acute adverse effects. Safety pharmacology studies should assess the effects on cardiovascular, respiratory, and central nervous systems.

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation. This will facilitate the identification of structure-activity relationships and guide the next round of analog design.

Table 1: Example Data Summary for In Vitro Evaluation

Compound IDBinding Ki (nM)EC₅₀ (nM) (α2β3γ2)Max Potentiation (%)
Parent HCH₃150250120
Analog 1 FCH₃75120150
Analog 2 HC₂H₅200300110
Analog 3 OCH₃CH₃120200130

Conclusion

The 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid scaffold presents a valuable starting point for the discovery of novel CNS-active agents. By systematically exploring the structure-activity relationships through the design and synthesis of targeted analogs and employing a robust biological evaluation cascade, researchers can unlock the full therapeutic potential of this chemical class. This guide provides a foundational framework to support these efforts, with the ultimate goal of developing safer and more effective treatments for a range of neurological and psychiatric disorders.

References

In Vitro Metabolic Stability of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. As a Senior Application Scientist, the following sections synthesize established protocols with practical insights, emphasizing the rationale behind experimental choices to ensure data integrity and predictive value. We will delve into the core experimental systems, including liver microsomes, S9 fractions, and hepatocytes, and discuss the analytical techniques required for accurate quantification and metabolite identification. This document is designed to be a self-validating resource, grounding its protocols in authoritative standards and providing comprehensive references for further exploration.

Introduction: The Imperative of Metabolic Stability Assessment

In early drug discovery, the goal is to identify compounds with promising pharmacological activity. However, even the most potent molecule is destined for failure if it is too rapidly metabolized in the body, leading to insufficient exposure at the target site.[1][2] Conversely, a compound that is excessively stable may accumulate to toxic levels.[2] Therefore, in vitro metabolic stability assays are indispensable tools for the early characterization and selection of drug candidates with favorable pharmacokinetic properties.[3][4] These assays measure the rate at which a compound is broken down in biological systems, typically utilizing liver-derived preparations that contain the primary drug-metabolizing enzymes.[2]

The liver is the principal site of drug metabolism, and its enzymatic machinery is broadly categorized into Phase I and Phase II reactions.[5][6]

  • Phase I reactions , primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), introduce or expose functional groups (e.g., hydroxyl, amine) on the parent molecule.[7][8]

  • Phase II reactions involve the conjugation of these functional groups with endogenous molecules, such as glucuronic acid by UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion.[5][9][10]

By evaluating the metabolic fate of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in various in vitro systems, we can predict its in vivo clearance, half-life, and potential for drug-drug interactions (DDIs).[3][11]

Predicted Metabolic Liabilities of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

The chemical structure of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid presents several moieties that are potentially susceptible to metabolic transformation. A preliminary analysis suggests the following potential metabolic pathways:

  • N-demethylation: The N-methyl group on the diazepane ring is a likely site for oxidation by CYP enzymes, leading to the formation of a secondary amine metabolite.

  • Oxidation of the diazepane ring: The carbon atoms within the diazepane ring could undergo hydroxylation.

  • Benzoic acid conjugation: The carboxylic acid group is a prime candidate for Phase II conjugation, particularly glucuronidation by UGTs or conjugation with amino acids like glycine.[12][13][14]

  • Oxidation of the benzylic carbon: The methylene bridge connecting the benzoic acid and diazepane moieties could be a site for hydroxylation.

  • N-oxidation: The tertiary amine in the diazepane ring could be oxidized by FMOs.[8][15]

Understanding these potential metabolic "hotspots" is crucial for designing appropriate experiments and anticipating the analytical signatures of potential metabolites.

Core Experimental Systems for Assessing Metabolic Stability

The choice of the in vitro test system is critical and depends on the specific questions being addressed. The most commonly used systems are liver microsomes, S9 fractions, and hepatocytes.[1][4]

Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs and FMOs, as well as some Phase II enzymes like UGTs.[4] They are a cost-effective and high-throughput tool for assessing intrinsic clearance (CLint) mediated by these enzymes.[4]

3.1.1. Liver Microsomal Stability Assay Protocol

This protocol outlines the steps to determine the rate of disappearance of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid when incubated with liver microsomes.

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (test compound)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[16]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17][18]

  • Control compounds (e.g., a high-clearance compound like dextromethorphan and a low-clearance compound)[16]

  • Acetonitrile (or other suitable organic solvent) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[17]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compounds (e.g., 10 mM in DMSO).[19] From this, prepare a working solution (e.g., 100 µM) in phosphate buffer.[19]

    • Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[16]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound working solution. Pre-incubate the mixture at 37°C for a few minutes.[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[16] A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[18]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[16][19]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.[17][19]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[17]

3.1.2. Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the first-order elimination rate constant (k) is determined.[16] The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated using the following equations:

  • t1/2 = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)

A high CLint value suggests that the compound is rapidly metabolized by microsomal enzymes.

Liver S9 Fraction

The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomes and the cytosolic fraction, thus encompassing a broader range of both Phase I and Phase II enzymes, including sulfotransferases (SULTs) and N-acetyltransferases (NATs), in addition to CYPs, FMOs, and UGTs.[6][20] This makes the S9 fraction suitable for a more comprehensive assessment of hepatic metabolism.[6][21]

3.2.1. S9 Fraction Stability Assay Protocol

The protocol for the S9 stability assay is similar to the microsomal stability assay, with the key difference being the requirement for a broader range of cofactors to support both Phase I and Phase II enzyme activity.[21]

Additional Materials:

  • Pooled liver S9 fraction

  • Cofactor mixture: In addition to the NADPH regenerating system, include UDPGA (for UGTs) and PAPS (for SULTs).[20][22]

Procedure: The procedure follows the same steps as the microsomal stability assay, but the reaction is initiated by adding the comprehensive cofactor mixture.[23] Control incubations should be performed with and without the different cofactors to dissect the contributions of Phase I and Phase II pathways.[21]

3.2.2. Data Analysis and Interpretation

Data analysis is analogous to the microsomal stability assay, yielding t1/2 and CLint values. A comparison of the stability in the presence and absence of specific cofactors can provide initial insights into the primary metabolic pathways. For example, a significant increase in metabolism in the presence of UDPGA would suggest that glucuronidation is a major clearance route.[21]

Hepatocytes

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment.[4][24][25] They can be used in suspension or as plated monolayers.[11][24] Hepatocyte assays provide a more physiologically relevant assessment of metabolism, encompassing both Phase I and Phase II pathways, as well as cellular uptake and efflux processes.[4][26]

3.3.1. Hepatocyte Stability Assay Protocol

This protocol describes a suspension assay using cryopreserved hepatocytes.

Materials:

  • Cryopreserved human hepatocytes (or from other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E supplemented with appropriate factors)[24]

  • Test compound and control compounds

  • 12- or 24-well plates[24]

  • Orbital shaker in a CO2 incubator (37°C, 5% CO2)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform cell viability and count determination (e.g., using trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[27]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a plate.

    • Prepare the test compound in incubation medium at the desired final concentration (e.g., 1 µM).[25]

    • Add the compound solution to the hepatocytes to start the incubation.

    • Place the plate on an orbital shaker in the incubator.[24]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension and immediately quench the reaction with cold acetonitrile containing an internal standard.[24][26]

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal assay and analyze the supernatant by LC-MS/MS.

3.3.2. Data Analysis and Interpretation

The data analysis is similar to the subcellular fraction assays. CLint is calculated per million cells.[24][27]

  • CLint (µL/min/10^6 cells) = (0.693 / t1/2) / (cell density in 10^6 cells/mL)

These in vitro CLint values can be scaled to predict in vivo hepatic clearance.[24]

Summary of In Vitro Systems
System Enzymes Present Advantages Disadvantages
Liver Microsomes Primarily Phase I (CYPs, FMOs) and UGTsHigh-throughput, cost-effective, good for initial screening of Phase I metabolism.[2][4]Lacks cytosolic enzymes, no representation of cellular transport.
S9 Fraction Microsomal and cytosolic enzymes (Phase I and II)More comprehensive metabolic coverage than microsomes, still relatively high-throughput.[20][21]Lacks intact cellular structure and transport processes.
Hepatocytes Full complement of Phase I and II enzymes"Gold standard," physiologically relevant, includes transporters, allows for longer incubations.[4][24][25]Lower throughput, more expensive, higher variability.

Advanced In Vitro Metabolism Studies

Beyond determining the rate of metabolism, it is often necessary to identify the specific enzymes involved and the structure of the resulting metabolites.

Reaction Phenotyping

Reaction phenotyping aims to identify which specific enzymes (e.g., which CYP isoforms) are responsible for the metabolism of a drug candidate.[7][28] This is crucial for predicting potential DDIs.[7][29] Two common approaches are:

  • Recombinant Enzymes: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5).[7][30] The rate of metabolism by each isoform indicates its relative contribution.[29]

  • Chemical Inhibition: The compound is incubated in human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.[7][30] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[7]

Metabolite Identification

Identifying the structure of metabolites is essential for understanding clearance pathways and assessing the potential for pharmacologically active or toxic metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for this purpose.[1][31] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aid in determining the elemental composition of metabolites.[32][33]

4.2.1. General Workflow for Metabolite Identification
  • Sample Generation: Incubate 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in a relevant in vitro system (e.g., hepatocytes) for a sufficient duration to generate detectable levels of metabolites.

  • LC-MS/MS Analysis: Analyze the samples using LC-HRMS. Data-dependent acquisition modes are often used to trigger MS/MS fragmentation of potential metabolites.[31]

  • Data Mining: Utilize software tools to search for predicted metabolites (e.g., M+16 for hydroxylation, M-14 for N-demethylation) and to compare chromatograms of samples with control incubations.

  • Structure Elucidation: Interpret the MS/MS fragmentation patterns of the parent compound and its metabolites to propose structures.[32]

Visualization of Workflows and Pathways

Experimental Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Test Compound (3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid) D Incubate at 37°C A->D B In Vitro System (Microsomes, S9, or Hepatocytes) B->D C Cofactors (e.g., NADPH, UDPGA) C->D E Collect Samples at Time Points D->E Time Course F Quench Reaction (Acetonitrile + Internal Std) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Quantify Parent Compound H->I J Calculate t½ and CLint I->J

Caption: General workflow for in vitro metabolic stability assays.

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid M1 N-Demethylated Metabolite Parent->M1 CYPs M2 Hydroxylated Metabolite (Diazepane Ring) Parent->M2 CYPs M3 N-Oxide Metabolite Parent->M3 FMOs M4 Hydroxylated Metabolite (Benzylic Carbon) Parent->M4 CYPs M5 Glucuronide Conjugate (on Carboxylic Acid) Parent->M5 UGTs M6 Glycine Conjugate (on Carboxylic Acid) Parent->M6 GLYAT M2->M5 UGTs M4->M5 UGTs

Caption: Predicted metabolic pathways for the target compound.

Conclusion and Future Directions

The in vitro metabolic stability of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a critical parameter that must be thoroughly evaluated to support its progression as a drug candidate. This guide has outlined the fundamental experimental systems—liver microsomes, S9 fractions, and hepatocytes—and provided detailed protocols for their application. By systematically assessing the rate of metabolism, identifying the key enzymes involved through reaction phenotyping, and characterizing the resulting metabolites, researchers can build a comprehensive metabolic profile.

The data generated from these studies are essential for several key aspects of drug development:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve metabolic stability.

  • In Vitro-In Vivo Extrapolation (IVIVE): Using the in vitro intrinsic clearance data to predict human hepatic clearance and oral bioavailability.[34][35][36][37]

  • DDI Risk Assessment: Understanding the potential for interactions with co-administered drugs.[7]

Ultimately, a robust and early understanding of a compound's metabolic fate is a cornerstone of modern drug discovery, enabling the selection of candidates with a higher probability of success in clinical development.

References

An In-depth Technical Guide to the Neuropharmacological Evaluation of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (Cmpd-X)

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Preclinical Candidate for Anxiety Disorders

Disclaimer: 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a novel chemical entity. As of this writing, there is no established body of public research on this specific compound.[1][] This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for its preclinical evaluation. The protocols, data, and mechanistic hypotheses are illustrative, designed to model the standard workflow in neuropharmacological drug discovery for an anxiolytic agent. For the purpose of this guide, we will refer to the compound as Cmpd-X .

Introduction: The Rationale for a Novel Anxiolytic

Anxiety disorders represent a significant unmet medical need, and while existing therapies like benzodiazepines are effective, they are often accompanied by undesirable side effects such as sedation, dependence, and cognitive impairment.[3] The γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS), remains a prime target for anxiolytic drug development.[4][5]

GABA-A receptors are heteropentameric chloride ion channels with a vast structural diversity arising from a large family of subunits (e.g., α, β, γ).[4] This diversity allows for the development of subtype-selective modulators that may offer a better therapeutic window. Specifically, compounds that selectively enhance the function of α2- and α3-containing GABA-A receptors are hypothesized to produce anxiolytic effects with reduced sedative and amnestic properties, which are typically associated with α1-containing receptors.[6]

The structure of Cmpd-X, featuring a diazepane moiety, is suggestive of potential interaction with the GABA-A receptor complex.[7][8][9][10][11] This guide outlines a comprehensive preclinical strategy to test the hypothesis that Cmpd-X is a novel, selective positive allosteric modulator (PAM) of α2/α3-containing GABA-A receptors , and to evaluate its potential as a non-sedating anxiolytic.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for any drug candidate. The following is a plausible, representative synthesis for Cmpd-X.

Hypothetical Synthesis of Cmpd-X

A potential synthetic pathway could involve the reductive amination of 3-formylbenzoic acid with 1-methyl-1,4-diazepane. This approach is efficient and allows for the late-stage introduction of the diazepane ring.

  • Step 1: Protection of the carboxylic acid of 3-formylbenzoic acid as a methyl ester.

  • Step 2: Reductive amination of the resulting aldehyde with 1-methyl-1,4-diazepane using a mild reducing agent like sodium triacetoxyborohydride.

  • Step 3: Saponification of the methyl ester to yield the final product, 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (Cmpd-X).

Structural and Purity Analysis

Confirmation of the chemical identity and purity of the synthesized compound is a critical quality control step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final compound, with a target of >98% for in vitro and in vivo studies.

In Vitro Pharmacological Profiling

The goal of in vitro profiling is to determine the compound's affinity, potency, efficacy, and selectivity at its intended molecular target.

Primary Target Engagement: Radioligand Binding Assays

Radioligand binding assays are used to measure the affinity of Cmpd-X for various GABA-A receptor subtypes. These assays typically use cell membranes prepared from HEK293 cells stably expressing specific combinations of GABA-A receptor subunits.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes from HEK293 cells expressing human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Incubation: Incubate the cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., [³H]Ro 15-1788 for the benzodiazepine site) and a range of concentrations of Cmpd-X.

  • Separation: After reaching equilibrium, separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the bound radioactivity using liquid scintillation counting.

  • Analysis: Determine the concentration of Cmpd-X that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity (Ki) of Cmpd-X at GABA-A Receptor Subtypes

GABA-A SubtypeKi (nM)
α1β2γ2> 1000
α2β2γ255
α3β2γ278
α5β2γ2> 1000
Functional Activity: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC electrophysiology on Xenopus oocytes expressing specific GABA-A receptor subtypes provides a direct functional measure of ion channel modulation.[12][13][14][15][16] This technique allows for the characterization of Cmpd-X as a positive allosteric modulator (PAM) and quantification of its potency (EC₅₀) and efficacy.

Protocol: TEVC in Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding for the desired GABA-A receptor subunits (e.g., α2, β2, γ2). Incubate for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping and current recording.[12]

  • GABA Application: Apply a submaximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current response.

  • Compound Application: Co-apply the same EC₁₀ concentration of GABA with varying concentrations of Cmpd-X.

  • Measurement: Record the potentiation of the GABA-elicited current by Cmpd-X.

  • Analysis: Plot the percentage potentiation against the concentration of Cmpd-X to determine the EC₅₀ (concentration for half-maximal potentiation) and the maximum potentiation effect.

Table 2: Hypothetical Functional Potency and Efficacy of Cmpd-X

GABA-A SubtypeEC₅₀ (nM)Max Potentiation (%)
α1β2γ2> 5000< 20%
α2β2γ2150450%
α3β2γ2220400%
α5β2γ2> 5000< 15%

Diagram 1: Hypothesized Mechanism of Action of Cmpd-X

This diagram illustrates the positive allosteric modulation of a GABA-A receptor by Cmpd-X.

GABAA_Modulation cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor (α2/α3 subtype) GABA Site Allosteric Site Cl⁻ Channel Cl_in Cl⁻ Influx (Hyperpolarization) GABA_R:ion_channel->Cl_in Increased Opening Frequency GABA GABA GABA->GABA_R:gaba_site Binds CmpdX Cmpd-X (PAM) CmpdX->GABA_R:bz_site Binds

Caption: Cmpd-X acts as a PAM, enhancing GABA-mediated chloride influx.

Preclinical In Vivo Assessment

In vivo studies in rodent models are essential to evaluate the therapeutic potential and side-effect profile of Cmpd-X. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.[17]

Pharmacokinetics (PK)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X is crucial for designing and interpreting efficacy studies.[18][19][20] A key parameter for a CNS drug is its ability to cross the blood-brain barrier (BBB).[18][21][22]

Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer Cmpd-X to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

  • Sampling: Collect serial blood samples at various time points post-dosing. At terminal time points, collect brain tissue.

  • Analysis: Analyze plasma and brain homogenate concentrations of Cmpd-X using LC-MS/MS.

  • Calculation: Determine key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), oral bioavailability (%F), and the brain-to-plasma concentration ratio (Kp).

Table 3: Hypothetical Pharmacokinetic Parameters of Cmpd-X in Rats

ParameterValueUnit
IV Half-life (t₁/₂)4.2hours
Oral Bioavailability (%F)65%
Brain/Plasma Ratio (Kp)1.8-
Unbound Brain/Plasma (Kp,uu)1.1-

A Kp,uu value close to 1 suggests that the compound crosses the BBB primarily by passive diffusion and is not a significant substrate for efflux transporters.

Efficacy Model: The Elevated Plus Maze (EPM)

The EPM is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[23][24][25][26] The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[24] Anxiolytic compounds increase the time spent and entries into the open arms.

Protocol: Elevated Plus Maze Test in Mice

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[25]

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.[25][26]

  • Dosing: Administer Cmpd-X (e.g., 1, 3, 10 mg/kg, PO) or vehicle 30 minutes before testing. A positive control like diazepam (2 mg/kg, IP) should be included.

  • Testing: Place the mouse in the center of the maze, facing a closed arm, and allow it to explore for 5 minutes.[23][24]

  • Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.[26]

  • Analysis: Compare the parameters between treatment groups using appropriate statistical tests (e.g., ANOVA).

Table 4: Hypothetical Efficacy of Cmpd-X in the Elevated Plus Maze

TreatmentDose (mg/kg)% Time in Open Arms (Mean ± SEM)
Vehicle-18 ± 2.1
Cmpd-X335 ± 3.5
Cmpd-X1042 ± 4.1
Diazepam245 ± 4.8
p < 0.05, **p < 0.01 vs. Vehicle
Side Effect Model: The Rotarod Test

The Rotarod test is used to assess motor coordination, balance, and potential sedative effects of a compound.[17][27][28][29][30] A lack of effect on Rotarod performance at anxiolytically effective doses would support a non-sedating profile for Cmpd-X.

Protocol: Accelerating Rotarod Test in Mice

  • Apparatus: A rotating rod that gradually accelerates.

  • Training: Train the mice on the Rotarod for 2-3 consecutive days until they can stay on for a stable period (e.g., 120 seconds).

  • Dosing: On the test day, administer Cmpd-X (e.g., 1, 3, 10, 30 mg/kg, PO), vehicle, or diazepam (5 mg/kg, IP).

  • Testing: Place the mice on the rod at its slowest speed and start the acceleration protocol (e.g., 4 to 40 rpm over 5 minutes).[30]

  • Measurement: Record the latency to fall from the rod.

  • Analysis: Compare the latency to fall across the different treatment groups.

Diagram 2: Overall Preclinical Evaluation Workflow

This diagram outlines the logical progression of experiments from initial compound characterization to in vivo testing.

Preclinical_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Assessment Synthesis Synthesis & Purity Binding Radioligand Binding (Affinity & Selectivity) Synthesis->Binding Ephys Electrophysiology (Potency & Efficacy) Binding->Ephys PK Pharmacokinetics (Brain Penetration) Ephys->PK EPM Efficacy Model (Elevated Plus Maze) PK->EPM Rotarod Side Effect Model (Rotarod Test) EPM->Rotarod Decision Go/No-Go Decision (Lead Optimization) Rotarod->Decision

Caption: A streamlined workflow for the preclinical evaluation of Cmpd-X.

Data Interpretation and Future Directions

The hypothetical data presented suggest that Cmpd-X is a promising lead candidate. It demonstrates:

  • Selective Affinity and Potency: Cmpd-X shows selective binding and functional potentiation at the desired α2/α3-containing GABA-A receptors.

  • Favorable Pharmacokinetics: The compound has good oral bioavailability and readily crosses the blood-brain barrier.

  • In Vivo Efficacy: It produces a clear anxiolytic-like effect in the EPM at doses of 3 and 10 mg/kg.

  • Improved Side-Effect Profile: If Cmpd-X shows no motor impairment on the Rotarod at efficacious doses (e.g., up to 30 mg/kg), this would strongly support a non-sedating profile, differentiating it from classical benzodiazepines.

Diagram 3: Go/No-Go Decision Criteria

This decision tree illustrates the key criteria for advancing Cmpd-X to the next stage of development.

Decision_Tree Start Initial Data Review q1 Selective for α2/α3? (Binding Ki < 100nM) (Functional EC50 < 500nM) Start->q1 q2 Good Brain Penetration? (Kp,uu > 0.5) q1->q2 Yes NoGo Stop or Redesign Compound q1->NoGo No q3 Anxiolytic Efficacy? (Significant effect in EPM) q2->q3 Yes q2->NoGo No q4 Non-Sedating? (No effect in Rotarod at 3x Efficacious Dose) q3->q4 Yes q3->NoGo No Go Advance to IND-Enabling Studies q4->Go Yes q4->NoGo No

Caption: Key decision points for advancing a neuropharmacological candidate.

Based on these positive hypothetical results, future directions would include:

  • Lead Optimization: Further chemical modifications to improve potency or PK properties.

  • Expanded Behavioral Pharmacology: Testing in other anxiety models (e.g., marble burying, stress-induced hyperthermia) and models for learning and memory (e.g., Morris water maze) to confirm the lack of cognitive impairment.

  • IND-Enabling Studies: Formal toxicology, safety pharmacology, and GMP (Good Manufacturing Practice) synthesis to prepare for an Investigational New Drug (IND) application and subsequent clinical trials.

This comprehensive guide provides a robust framework for the systematic evaluation of a novel compound like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, grounded in the established principles of neuropharmacological research.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of the active pharmaceutical ingredient (API) in drug substance and formulated products, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for its determination in biological matrices such as human plasma. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to regulatory standards, and practical implementation.

Introduction and Analyte Overview

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a small molecule of pharmaceutical interest, featuring a unique amphoteric structure with both a carboxylic acid group (acidic) and a tertiary amine within a diazepane ring (basic). This structure necessitates carefully designed analytical methods to ensure accurate and reliable quantification, which is critical for pharmacokinetic (PK), toxicokinetic (TK), and quality control (QC) studies throughout the drug development lifecycle.

The objective of this guide is to provide self-validating protocols that are grounded in established regulatory principles, such as the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[1][2][3]

Physicochemical Properties & Analytical Considerations

The analyte's structure dictates the analytical strategy.

  • Benzoic Acid Moiety: Provides a strong chromophore for UV detection and an acidic functional group (estimated pKa ~4.0-4.5).

  • Methyl-diazepane Moiety: Contains a basic tertiary amine (estimated pKa ~8.5-9.5), making the molecule amenable to cation exchange extraction and providing a site for efficient protonation in mass spectrometry.

  • Amphoteric Nature: The presence of both acidic and basic centers means the molecule's overall charge and solubility are highly dependent on pH. This property is exploited in sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4][5]

Method 1: HPLC-UV for Purity and Assay Determination

This reversed-phase HPLC method is designed for the accurate quantification of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in bulk drug substance or pharmaceutical formulations. The method's validation is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][6][7]

Principle of the Method

The method employs a C18 stationary phase to separate the analyte from impurities. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group and protonate the tertiary amine, resulting in a single, well-retained species that produces a sharp, symmetrical peak. Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve prepared from a certified reference standard.

Experimental Protocol: HPLC-UV

Materials and Reagents:

  • 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Analytical balance, vortex mixer, sonicator.

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 10 minutes |

Procedure:

  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the Diluent.

  • Sample Preparation (e.g., for Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Transfer a portion of the powder equivalent to 10 mg of the analyte into a 100 mL volumetric flask. c. Add approximately 70 mL of Diluent, sonicate for 15 minutes, and then shake for 15 minutes. d. Dilute to volume with Diluent and mix well. e. Filter a portion through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the curve.

Method Validation Summary (ICH Q2(R1))

The method must be validated to demonstrate its suitability for its intended purpose.[9][10]

Validation ParameterAcceptance CriteriaTypical Result
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
Specificity No interference from placebo/excipientsPass
Limit of Quantitation (LOQ) S/N ratio ≥ 101 µg/mL
Robustness No significant change in results with minor variations in pH, flow rate, or column temperaturePass

Method 2: LC-MS/MS for Bioanalysis in Plasma

This method provides the high sensitivity and selectivity required for quantifying 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in a complex biological matrix like human plasma, adhering to the FDA and ICH M10 guidance on bioanalytical method validation.[1][3][11]

Principle of the Method

The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from plasma using solid-phase extraction (SPE). The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column, and detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. The ratio of the analyte peak area to the IS peak area is used for quantification against a calibration curve.

Experimental Protocol: LC-MS/MS

Materials and Reagents:

  • Analyte Reference Standard and Stable Isotope-Labeled Internal Standard (e.g., D3-methyl analog)

  • Methanol, Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K₂EDTA)

  • Mixed-Mode Cation Exchange (MCX) SPE Cartridges

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Positive pressure SPE manifold or automated SPE system.

Workflow Diagram

G cluster_prep Sample Preparation (SPE) cluster_analysis Analysis & Data Processing p1 1. Condition SPE (Methanol) p2 2. Equilibrate SPE (Water) p1->p2 p3 3. Load Sample (Plasma + Acid) p2->p3 p4 4. Wash 1 (Acidic Water) p3->p4 p5 5. Wash 2 (Methanol) p4->p5 p6 6. Elute (5% NH4OH in Methanol) p5->p6 a1 Inject into LC-MS/MS p6->a1 a2 Integrate Peaks (Analyte & IS) a1->a2 a3 Calculate Area Ratios a2->a3 a4 Quantify Against Calibration Curve a3->a4

Caption: Solid-Phase Extraction (SPE) and Analysis Workflow.

LC and MS Conditions:

Parameter Setting
LC Mobile Phase A 0.1% Formic Acid in Water
LC Mobile Phase B 0.1% Formic Acid in Acetonitrile
LC Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Analyte) m/z 249.2 → 119.1 (Hypothetical)
MRM Transition (IS) m/z 252.2 → 119.1 (Hypothetical)

| Key MS Parameters | Dwell Time: 100 ms; Collision Energy: Optimized |

Procedure:

  • Standard/QC Preparation: Spike blank human plasma with known concentrations of analyte and a fixed concentration of the IS to prepare calibration standards and quality control (QC) samples.

  • Sample Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of IS working solution and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • Solid-Phase Extraction (SPE): a. Condition: Pass 1 mL of methanol through the MCX SPE cartridge. b. Equilibrate: Pass 1 mL of water through the cartridge. c. Load: Load the pre-treated sample onto the cartridge. d. Wash 1: Wash with 1 mL of 2% formic acid in water. e. Wash 2: Wash with 1 mL of methanol. f. Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of 95:5 Mobile Phase A:B.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation Summary (FDA/ICH M10)

Bioanalytical methods require rigorous validation to ensure data integrity for regulatory submissions.[1][3]

Validation ParameterAcceptance Criteria
Calibration Curve 8 standards, 1/x² weighting, R² ≥ 0.99
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ)
Selectivity No significant interference at the retention times of analyte and IS in 6 unique blank lots
Matrix Effect IS-normalized matrix factor CV ≤ 15%
Recovery Consistent and reproducible (though not required to be 100%)
Stability (Freeze-Thaw, Bench-Top, Long-Term, In-Process) Mean concentration within ±15% of nominal

Stability-Indicating Properties and Stress Testing

For use in stability studies, the analytical method must be proven to be stability-indicating.[12][13][14] This involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The HPLC-UV method should be capable of separating the intact drug from any degradation products, which is best confirmed using a PDA detector to assess peak purity.

Workflow for Method Development

G cluster_dev Method Development Lifecycle A Analyte Characterization (pKa, logP, UV Spectra) B Initial Method Screening (Column, Mobile Phase) A->B Informs D Sample Prep Development (PPT, LLE, SPE) A->D Guides C Method Optimization (Gradient, pH, Temp) B->C E Pre-Validation (Specificity, Linearity) C->E D->E F Full Method Validation (ICH/FDA Guidelines) E->F

Caption: A typical analytical method development workflow.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantitative determination of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. The HPLC-UV method is well-suited for quality control applications, offering precision and accuracy for assay and purity testing. The LC-MS/MS method delivers the superior sensitivity and selectivity required for bioanalysis in complex matrices, making it ideal for supporting preclinical and clinical development. Adherence to the outlined validation principles will ensure that the data generated is accurate, reproducible, and suitable for regulatory scrutiny.

References

Assessing Anxiolytic Effects of Diazepane Compounds: An Experimental Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the anxiolytic properties of diazepane compounds. Diazepam, a classic benzodiazepine, serves as a benchmark for anxiolytic drug discovery. Its mechanism of action, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, provides a clear molecular target for investigation.[1][2] This document outlines a multi-tiered approach, combining behavioral, biochemical, and electrophysiological assays to build a robust and reliable profile of a test compound's anxiolytic potential.

The experimental design philosophy herein is rooted in the principles of construct, face, and predictive validity.[3][4] Each protocol is designed not merely as a set of instructions, but as a self-validating system, with explanations for the causal links between experimental choices and expected outcomes. By integrating data from multiple, complementary assays, researchers can mitigate the limitations of any single method and enhance the translational relevance of their findings.[4][5]

Section 1: Behavioral Assays for Anxiolytic Activity

Behavioral models are the cornerstone of preclinical anxiety research, leveraging the innate behaviors of rodents to infer anxiety-like states.[6][7] The following protocols describe three of the most widely used and validated assays for screening anxiolytic compounds.[8]

The Elevated Plus Maze (EPM) Test

The EPM test is a widely accepted paradigm for assessing anxiety-like behavior in rodents.[9] It is based on the conflict between the animal's innate drive to explore a novel environment and its aversion to open, elevated spaces.[3][10] Anxiolytic compounds, like diazepam, are expected to increase the exploration of the open arms.[11]

EPM_Workflow cluster_pre Pre-Test cluster_test Test Phase cluster_post Post-Test acclimation Acclimation to Testing Room (30-60 min) drug_admin Compound/Vehicle Administration acclimation->drug_admin placement Place mouse in center of maze drug_admin->placement recording Record behavior (5-10 min) placement->recording removal Remove mouse recording->removal cleaning Clean maze with 70% ethanol removal->cleaning

Caption: Workflow for the Elevated Plus Maze test.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions. The maze should be constructed from a non-porous material for easy cleaning.

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to the experiment to reduce stress from handling and novel environments.[12]

  • Compound Administration: Administer the test compound or vehicle at the appropriate time before the test, allowing for the drug to reach its peak plasma concentration. For diazepam, this is typically 15-60 minutes after oral administration.[13]

  • Testing Procedure:

    • Place the mouse at the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for a 5-10 minute period.[14]

    • Record the session using an overhead video camera for later analysis.

  • Data Collection and Analysis:

    • Key parameters to measure include:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms compared to the vehicle-treated group.[3]

    • Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the control group.[15][16]

The Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity in a novel, open arena. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds are expected to increase exploration of the central, more "anxiogenic" area of the field.

  • Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Acclimation and Compound Administration: Follow the same procedures as for the EPM test.

  • Testing Procedure:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for a predetermined duration, typically 5-10 minutes.[5]

    • Record the session with an overhead video camera.

  • Data Collection and Analysis:

    • Primary measures of anxiety-like behavior include:

      • Time spent in the center of the arena.

      • Latency to enter the center.

      • Number of entries into the center.

    • Measures of locomotor activity include:

      • Total distance traveled.

      • Rearing frequency.

    • An anxiolytic effect is characterized by a significant increase in the time spent in and entries into the central zone, without a significant change in overall locomotor activity.

    • Statistical analysis is similar to the EPM, using ANOVA to compare different treatment groups.

The Light-Dark Box (LDB) Test

The LDB test is another widely used paradigm that capitalizes on the innate aversion of rodents to brightly illuminated areas.[8] The test apparatus consists of two interconnected compartments, one dark and one brightly lit. Anxiolytic compounds increase the time spent in the light compartment.[8]

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Acclimation and Compound Administration: Follow the same procedures as for the EPM and OFT.

  • Testing Procedure:

    • Place the mouse in the center of the light compartment.

    • Allow the animal to freely explore both compartments for a 5-10 minute period.

    • Record the session with an overhead camera.

  • Data Collection and Analysis:

    • Key parameters include:

      • Time spent in the light compartment.

      • Latency to enter the dark compartment.

      • Number of transitions between the two compartments.

    • An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions.

    • Statistical analysis is performed using ANOVA to compare treatment groups.

Behavioral TestPrincipleKey Anxiolytic Indicators
Elevated Plus Maze Conflict between exploration and aversion to open/elevated spaces.Increased time and entries in open arms.
Open Field Test Aversion to a novel, open, brightly lit arena.Increased time and entries in the central zone.
Light-Dark Box Test Innate aversion to brightly illuminated areas.Increased time in the light compartment and transitions.

Section 2: Biochemical and Electrophysiological Assays

To complement the behavioral data and elucidate the mechanism of action, it is crucial to perform biochemical and electrophysiological assays targeting the GABA-A receptor.

GABA-A Receptor Binding Assay

This assay directly measures the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[1] It typically involves a competition binding experiment using a radiolabeled ligand that specifically binds to this site.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., cortex or cerebellum) from untreated rodents in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous GABA and other interfering substances.

  • Binding Assay:

    • Incubate the prepared membranes with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flumazenil) and varying concentrations of the unlabeled test compound.

    • Include a control group with only the radioligand (total binding) and another with the radioligand and a high concentration of an unlabeled known ligand like diazepam (non-specific binding).

  • Separation and Quantification:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which reflects the affinity of the test compound for the receptor.

GABA_A_Pathway cluster_receptor GABA-A Receptor GABA_R GABA-A Receptor (Ligand-gated ion channel) Cl_ion Cl- influx GABA_R->Cl_ion Increases channel opening frequency GABA GABA GABA->GABA_R Binds to orthosteric site BZD Diazepam Compound (Positive Allosteric Modulator) BZD->GABA_R Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Caption: Diazepam's modulation of the GABA-A receptor pathway.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual neurons, providing functional evidence of a compound's effect on GABA-A receptor activity.

  • Cell Preparation:

    • Prepare acute brain slices containing the region of interest (e.g., amygdala or hippocampus) or use cultured neurons expressing GABA-A receptors.

    • Maintain the cells in an artificial cerebrospinal fluid (aCSF) solution.

  • Recording Setup:

    • Use a glass micropipette filled with an internal solution to form a high-resistance "gigaseal" with the membrane of a single neuron.

    • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • In voltage-clamp mode, hold the neuron at a specific membrane potential and apply GABA to elicit an inward chloride current.

    • Apply the test compound in the presence of GABA and measure the change in the GABA-evoked current.

  • Data Analysis:

    • A positive allosteric modulator like diazepam will potentiate the GABA-induced current, leading to a larger current amplitude.

    • Analyze the concentration-response relationship to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).

    • Statistical analysis can be performed using t-tests or ANOVA to compare the current amplitudes before and after drug application.

Section 3: Data Interpretation and Conclusion

A comprehensive assessment of a diazepane compound's anxiolytic potential requires the integration of data from all three experimental tiers.

  • Behavioral Assays: Consistent anxiolytic-like effects across multiple behavioral paradigms (e.g., increased open arm time in EPM, increased center time in OFT, and increased light box time in LDB) provide strong evidence for in vivo efficacy. It is crucial to ensure that the observed behavioral changes are not due to confounding factors like sedation or hyperactivity, which can be assessed by analyzing locomotor activity data.

  • Biochemical Assays: A high affinity (low Ki value) in the receptor binding assay confirms that the compound directly interacts with the intended molecular target, the benzodiazepine site on the GABA-A receptor.

  • Electrophysiological Assays: Potentiation of GABA-evoked currents in patch-clamp recordings provides functional confirmation of the compound's mechanism of action as a positive allosteric modulator of the GABA-A receptor.

By systematically applying these protocols, researchers can generate a robust and reliable data package to support the further development of novel diazepane compounds as potential anxiolytic agents.

References

The Strategic Utility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in Contemporary Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Neurological Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is perpetual. 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid emerges as a compound of significant interest, particularly in the development of therapeutic agents targeting the central nervous system (CNS). Its unique structural architecture, featuring a flexible diazepine ring coupled with a synthetically versatile benzoic acid moiety, positions it as a valuable precursor for creating libraries of compounds with potential anxiolytic, anticonvulsant, and other neuropharmacological activities.[1] The diazepine core is a well-established pharmacophore, famously represented by diazepam (Valium), a long-acting benzodiazepine that exerts its effects as a positive allosteric modulator of the GABA-A receptor.[2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid as a pivotal building block in drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective use in synthesis. The following table summarizes key computed properties for the related compound, 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid, which can serve as a reasonable proxy in the absence of extensive experimental data for the diazepan analogue.

PropertyValueSource
Molecular FormulaC13H18N2O2PubChem CID: 16771242
Molecular Weight234.29 g/mol PubChem CID: 16771242
XLogP3-1PubChem CID: 16771242
Hydrogen Bond Donor Count1PubChem CID: 16771242
Hydrogen Bond Acceptor Count4PubChem CID: 16771242
Rotatable Bond Count3PubChem CID: 16771242

Storage and Handling: 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Synthetic Protocol: A Rational Approach to the Precursor

The synthesis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid can be efficiently achieved via a reductive amination pathway, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[6][7] This method offers high yields and operational simplicity. The proposed synthesis is adapted from established procedures for analogous compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of the anticancer drug imatinib.[6]

Workflow for the Synthesis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

G cluster_0 Step 1: Reductive Amination start 3-Formylbenzoic acid + 1-Methyl-1,4-diazepane reductant Sodium triacetoxyborohydride (STAB) start->reductant 1. Mix solvent Dichloromethane (DCM) reductant->solvent 2. Add product 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid solvent->product 3. Stir at RT

Caption: Reductive amination workflow for the synthesis of the target precursor.

Detailed Experimental Protocol: Synthesis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid
  • Reaction Setup: To a solution of 3-formylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1,4-diazepane (1.1 equivalents).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. The portion-wise addition is crucial to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

Application in Drug Synthesis: Amide and Ester Bond Formation

The carboxylic acid functionality of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a versatile handle for derivatization, primarily through the formation of amide and ester bonds. These reactions are fundamental in drug discovery for modulating a compound's pharmacokinetic and pharmacodynamic properties.[8]

Amide Synthesis: Crafting Bioactive Molecules

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[9] The coupling of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid with a diverse range of primary and secondary amines can generate a library of novel compounds for biological screening.

G cluster_1 Amide Bond Formation precursor 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid coupling_reagent Coupling Reagent (e.g., HATU, HBTU) precursor->coupling_reagent 1. Activate amine Primary or Secondary Amine (R-NH2 or R2NH) base Base (e.g., DIPEA) amine->base 2. Deprotonate coupling_reagent->base 3. Couple amide_product Target Amide Derivative base->amide_product

Caption: General workflow for the synthesis of amide derivatives.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization.[10]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (1 equivalent) and the desired amine (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Reagent Addition: Add HATU (1.2 equivalents) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Coupling ReagentAdditiveBaseTypical SolventAdvantages
HATUNoneDIPEA, TEADMF, DCMHigh efficiency, low racemization
HBTUHOBtDIPEA, TEADMF, DCMCost-effective, good yields[10]
EDC/HOBtHOBtDIPEA, TEADMF, DCM, THFWater-soluble byproducts, good for polar substrates[10]
Ester Synthesis: Modifying Polarity and Pro-drug Strategies

Esterification of the benzoic acid moiety can be employed to enhance lipophilicity, improve cell permeability, or to create pro-drugs that are metabolized in vivo to release the active carboxylic acid.[11]

This classic method is suitable for the synthesis of simple alkyl esters and involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[12]

  • Reaction Setup: Suspend 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

For more sterically demanding alcohols, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a more effective method.[13]

  • Reaction Setup: Dissolve 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Purification: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate and purify the crude ester by flash chromatography.

Conclusion: A Gateway to Novel Therapeutics

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid represents a strategically important precursor for the synthesis of novel drug candidates, particularly in the realm of neuroscience. Its straightforward synthesis via reductive amination and the facile derivatization of its carboxylic acid group into a wide array of amides and esters provide medicinal chemists with a powerful tool for generating chemical diversity. The protocols outlined in this application note offer robust and reproducible methods for the synthesis and utilization of this valuable building block, paving the way for the discovery of next-generation therapeutics.

References

Application Notes & Protocols: A Guide to In Vivo Evaluation of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Scientific Rationale

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a novel small molecule with potential applications in neuropharmacology. Its chemical structure, featuring a diazepan moiety, suggests a possible interaction with central nervous system targets, potentially leading to anxiolytic or sedative effects[1]. The diazepan core is notably present in benzodiazepines like diazepam, which act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain[2]. This structural similarity provides a strong rationale for investigating the effects of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid on anxiety and depressive-like behaviors in preclinical animal models.

This guide provides a comprehensive overview of the essential in vivo studies required to characterize the pharmacological profile of this compound. We will delve into the selection of appropriate animal models, detailed protocols for behavioral assessment, and methods for evaluating the compound's pharmacokinetic properties and its impact on neurotransmitter systems. The overarching goal is to establish a robust preclinical data package to support the potential development of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid as a therapeutic agent.

II. Pharmacokinetic Profiling in Rodents

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing and interpreting subsequent efficacy studies[3][4]. Rodent pharmacokinetic (PK) studies are essential for determining key parameters such as bioavailability, half-life, and brain penetration[5][6].

Table 1: Key Pharmacokinetic Parameters to Determine
ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
Bioavailability (%) Fraction of administered dose that reaches systemic circulationCrucial for comparing different routes of administration.
Brain/Plasma Ratio Ratio of compound concentration in the brain to that in the plasmaIndicates the ability of the compound to cross the blood-brain barrier.
Protocol 1: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in mice or rats following intravenous (IV) and oral (PO) administration.

Materials:

  • 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

  • Vehicle for solubilizing the compound (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Formulation: Prepare a clear, stable solution of the compound in the chosen vehicle.

  • Animal Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 1-2 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose)[5].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Collection (Optional): At the final time point, euthanize the animals and collect brain tissue to determine the brain-to-plasma ratio.

  • Bioanalysis: Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to quantify the concentration of the compound.

  • Data Analysis: Calculate the pharmacokinetic parameters listed in Table 1 using appropriate software (e.g., WinNonlin)[6].

III. Behavioral Pharmacology: Assessing Anxiolytic and Antidepressant-like Effects

Animal models are indispensable tools for investigating the neurobiological basis of anxiety and depression and for the initial screening of potential therapeutic agents[7][8][9]. It is important to note that while these models are valuable, they have their limitations and may not fully recapitulate the complexity of human psychiatric disorders[9]. The inclusion of both male and female animals in these studies is crucial for understanding potential sex differences in response to the compound[10].

A. Models of Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces[11][12]. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms[13][14].

Protocol 2: Elevated Plus Maze Test

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms[11].

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test[15].

  • Drug Administration: Administer 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid or vehicle at a predetermined time before the test (based on PK data).

  • Test Initiation: Place the animal in the center of the maze, facing an open arm[14].

  • Data Collection: Record the animal's behavior for a 5-minute session using an automated video-tracking system[11][12].

  • Parameters Measured:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Data Analysis: Compare the parameters between the drug-treated and vehicle-treated groups. An increase in open arm exploration is indicative of an anxiolytic-like effect.

B. Models of Depressive-Like Behavior

The FST is a commonly used model to assess depressive-like behavior in rodents[15][16]. The test is based on the principle of behavioral despair; when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility[17].

Protocol 3: Forced Swim Test

Apparatus: A transparent cylinder filled with water (24-25°C) to a depth that prevents the animal from touching the bottom[16][18].

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test[15].

  • Drug Administration: Administer the compound or vehicle.

  • Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session[16][17]. The first 2 minutes are typically considered a habituation period and are not scored[15].

  • Data Collection: Record the duration of immobility during the final 4 minutes of the test[17][19]. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water[17].

  • Post-Test Care: After the test, remove the animal from the water, dry it thoroughly, and place it in a clean, warm cage[15].

  • Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time suggests an antidepressant-like effect.

IV. Neurochemical Analysis: In Vivo Microdialysis

To investigate the mechanism of action of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, in vivo microdialysis can be employed to measure changes in extracellular neurotransmitter levels in specific brain regions[20][21][22]. Given the compound's structural similarity to benzodiazepines, it would be pertinent to examine its effects on GABA and glutamate levels in brain regions implicated in anxiety and depression, such as the prefrontal cortex and amygdala[7].

Diagram 1: In Vivo Microdialysis Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Probe Microdialysis Probe Construction & Calibration Surgery Stereotaxic Surgery: Probe Implantation Probe->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Sample Collection Recovery->Baseline DrugAdmin Compound Administration (i.p. or s.c.) Baseline->DrugAdmin PostDrug Post-Drug Sample Collection DrugAdmin->PostDrug Analysis Sample Analysis (HPLC-ECD/MS) PostDrug->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for an in vivo microdialysis experiment.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of GABA and glutamate in a specific brain region (e.g., prefrontal cortex) following administration of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical or mass spectrometric detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent using a stereotaxic frame[21].

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Experiment Day:

    • Connect the probe to the perfusion pump and infuse aCSF at a low flow rate (e.g., 1-2 µL/min)[21].

    • Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

    • Administer the compound or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples to quantify GABA and glutamate concentrations using a suitable analytical method (e.g., HPLC-ECD or LC-MS/MS)[22].

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between the treated and control groups.

V. Hypothetical Signaling Pathway

Based on the structural similarity to benzodiazepines, a plausible hypothesis is that 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid acts as a positive allosteric modulator of the GABA-A receptor. This would enhance the inhibitory effect of GABA, leading to a reduction in neuronal excitability.

Diagram 2: Proposed Mechanism of Actiondot

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor GABA Site Allosteric Site Chloride Cl- Influx GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A:gaba Binds Compound 3-(4-Methyl-diazepan-1-ylmethyl) -benzoic acid Compound->GABA_A:benzo Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Causes Anxiolytic Anxiolytic Effect Hyperpolarization->Anxiolytic Leads to

References

Application Note & Protocols: Formulation Strategies for 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful translation of a novel chemical entity (NCE) from bench to preclinical in vivo models is critically dependent on the development of a stable, safe, and effective formulation that ensures adequate systemic exposure. This guide provides a comprehensive framework for the formulation of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, a molecule with amphoteric properties due to its carboxylic acid and tertiary amine functional groups. Such properties present unique challenges and opportunities for solubilization. We detail a systematic approach, beginning with essential pre-formulation characterization and progressing to strategic vehicle selection and detailed, route-specific preparation protocols. This document is intended for researchers, scientists, and drug development professionals seeking to de-risk their in vivo studies through robust formulation science.

Introduction: The Formulation Challenge

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (MW: 248.32 g/mol ) possesses both an acidic group (benzoic acid, pKa ~4-5) and a basic group (diazepane tertiary amine, pKa ~7-9), making it an amphoteric, and likely zwitterionic, compound.[1] The solubility of such molecules is characteristically pH-dependent, often exhibiting a "U-shaped" curve with minimum solubility at its isoelectric point (pI) and higher solubility in acidic or basic conditions.[2][3] A poorly designed formulation can lead to low bioavailability, precipitation upon injection, vessel irritation, and unreliable pharmacokinetic data, ultimately confounding study outcomes.[4][5]

The primary objective of this guide is to present a logical, science-driven workflow to develop a suitable formulation for this compound class, ensuring scientific integrity and reproducibility in animal research, in line with the PREPARE guidelines.[6][7][8]

Pre-formulation Assessment: The Scientific Foundation

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount. These data will dictate the entire formulation strategy.

Physicochemical Characterization
  • Solubility Profiling: This is the most critical initial step. The kinetic and thermodynamic solubility of the API should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[5] This experiment will identify the pH of minimum solubility (pI) and the pH ranges where the compound is most soluble. Solubility should also be tested in common co-solvents and vehicles.

  • pKa Determination: Potentiometric titration or computational modeling should be used to determine the precise pKa values of the acidic and basic functional groups. This information is essential for predicting and manipulating solubility through pH adjustment.[9]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at various pH values will indicate the lipophilicity of the compound, guiding the choice between aqueous and lipid-based formulations.

Solid-State Characterization
  • Microscopy & Particle Size: Initial microscopic evaluation can reveal the crystal habit and size of the API powder. For suspension formulations, controlling particle size via techniques like micronization is crucial for dissolution rate and content uniformity.[10][11]

  • Polymorphism Screening (DSC/XRPD): Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can identify different crystalline forms (polymorphs) or an amorphous state, which can have significantly different solubilities and stabilities.

Stability Analysis
  • Solution State Stability: The chemical stability of the compound in the chosen lead vehicles should be assessed over time and under relevant storage conditions (e.g., 4°C, room temperature). This is often monitored by HPLC to detect degradation products.

  • Forced Degradation: Studies under stress conditions (acid, base, oxidation, light, heat) can identify potential degradation pathways and inform handling and storage requirements.

Strategic Formulation Development

Based on the pre-formulation data, a systematic approach to vehicle and formulation selection can be undertaken. The goal is to achieve the desired concentration in a vehicle that is safe and appropriate for the intended route of administration.

Vehicle Selection Workflow

The selection of an appropriate vehicle is a critical step for administering poorly soluble compounds.[12] The following decision tree, visualized in the diagram below, outlines a logical progression for vehicle selection.

G cluster_0 cluster_1 cluster_2 start Start: Define Dose, Route, and Target Concentration sol_test Determine Aqueous Solubility (e.g., in Saline, PBS pH 7.4) start->sol_test decision Solubility Adequate? sol_test->decision simple_sol Formulate in Simple Aqueous Vehicle (Saline, PBS, D5W) decision->simple_sol Yes strategy Select Solubilization Strategy decision->strategy No yes_path YES (> Target Conc.) no_path NO (< Target Conc.) ph_mod pH Adjustment (for ionizable drugs) strategy->ph_mod cosolvent Co-solvents (PEG, PG, DMSO) strategy->cosolvent complexation Complexation (Cyclodextrins) strategy->complexation suspension Suspension (for oral route) strategy->suspension

Caption: A decision workflow for selecting an appropriate formulation vehicle.

Solubilization Strategies

If the aqueous solubility is insufficient, several techniques can be employed to enhance it.

  • pH Adjustment: For an amphoteric compound like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, pH adjustment is the most powerful and direct solubilization method.[13][] By shifting the pH away from the isoelectric point using acidic or basic excipients (e.g., HCl, NaOH, citrate, or phosphate buffers), the compound can be fully ionized, dramatically increasing its aqueous solubility.[9][15] For intravenous (IV) administration, the final formulation should ideally be adjusted back to a physiologically tolerable pH (near 7.4) if possible without causing precipitation.[16]

  • Co-solvents: Water-miscible organic solvents can increase the solubility of lipophilic compounds.[13] Common examples include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO).[17][18][19] These are often used in combination. A typical parenteral formulation might be 10% DMSO, 40% PEG 400, and 50% saline.[17] However, high concentrations of organic solvents can cause toxicity, hemolysis, or irritation at the injection site, so their use must be carefully justified and controlled.[12][20]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug and increasing aqueous solubility.[10][21] For parenteral use, chemically modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are considered safe and effective.[22][23][24] This method is particularly useful if pH adjustment alone is insufficient or leads to instability.

  • Suspensions (Oral Route): If a solution is not feasible, particularly for oral administration, a micronized suspension can be prepared.[12] The compound is suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) to ensure dose uniformity.[25]

Table 1: Example Solubility Data for a Hypothetical Amphoteric Compound

VehicleSolubility (mg/mL)Notes
Deionized Water0.1Low intrinsic solubility.
0.9% Saline, pH ~6.00.2Minimal increase due to ionic strength.
Phosphate Buffered Saline (PBS), pH 7.40.5Slight improvement, but likely still close to the isoelectric point.
0.1 M HCl, pH 1.0> 50Highly soluble due to protonation of the amine.
0.1 M NaOH, pH 13.0> 50Highly soluble due to deprotonation of the carboxylic acid.
10% DMSO / 90% Saline2.5Moderate improvement with a common co-solvent system.
10% DMSO / 40% PEG 400 / 50% Saline15.0Significant improvement with a multi-component co-solvent system.[17]
20% (w/v) HP-β-CD in Water25.0Excellent solubilization via complexation.[22]
0.5% CMC / 0.1% Tween 80 in WaterN/A (Suspension)Vehicle for suspending insoluble particles for oral dosing.

Standard Operating Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. All preparations for parenteral administration must be performed using aseptic techniques in a sterile environment (e.g., a biological safety cabinet).[16][26][27] All diluents and excipients should be pharmaceutical grade.[28]

Protocol: Preparation of a pH-Adjusted Saline Solution

This protocol is ideal if the compound is highly soluble at an acidic or basic pH and the final dose volume is small enough that the buffer capacity of the blood can neutralize it upon IV injection.

  • Calculate Required Mass: Determine the mass of the API needed for the final desired concentration and volume.

  • Initial Dissolution: In a sterile vial, add approximately 80% of the final volume of sterile 0.9% Sodium Chloride for Injection.

  • Add API: Add the weighed API to the saline.

  • pH Adjustment for Solubilization: While stirring, add 1 M HCl dropwise until the API completely dissolves (forming the soluble cation). Alternatively, add 1 M NaOH dropwise (forming the soluble anion). Record the pH.

  • Final Volume Adjustment: Add sterile 0.9% Saline to reach the final target volume.

  • Final pH Check & Neutralization (Optional): If required, carefully back-titrate with 1 M NaOH (if acidified) or 1 M HCl (if basified) towards a more physiological pH (e.g., 6.0-8.0). Crucially, observe for any signs of precipitation. If precipitation occurs, the formulation is not viable at that pH.

  • Sterile Filtration: Draw the final solution through a 0.22 µm sterile syringe filter into a final sterile vial.[16]

  • QC Check: Visually inspect for clarity and particulates. Measure the final pH.

Caption: A generalized workflow for preparing an injectable formulation.

Protocol: Preparation of a Co-Solvent Formulation (e.g., 10% DMSO, 40% PEG 400)

This is a common vehicle for poorly soluble, lipophilic compounds.

  • Calculate Required Volumes/Masses: Determine the required mass of API and volume of each solvent component.

  • Dissolve API in Organic Solvent: In a sterile vial, dissolve the weighed API in the required volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Add Co-Solvent: Add the required volume of PEG 400 to the DMSO/API mixture and mix thoroughly until a clear solution is obtained.

  • Add Aqueous Component: Slowly add the sterile aqueous component (e.g., 0.9% Saline or PBS) to the organic mixture while vortexing continuously . This slow addition is critical to prevent the API from precipitating out of solution.[12]

  • QC Check: Visually inspect the final formulation for clarity. The solution should be completely free of particulates or cloudiness.

Protocol: Preparation of an Oral Suspension

This protocol is suitable for oral gavage when a solution cannot be achieved at the desired concentration.

  • Prepare Vehicle: In a suitable container, prepare the suspension vehicle by dissolving the suspending agent (e.g., 0.5% w/v sodium carboxymethylcellulose) and wetting agent (e.g., 0.1% w/v Tween 80) in sterile water. Mix well.

  • Weigh API: Weigh the required amount of API. If particle size is large, micronize the powder using a mortar and pestle or jet mill.

  • Create Paste: In a separate container, add a small amount of the vehicle to the API powder and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the API particles.

  • Dilute Suspension: Gradually add the remaining vehicle to the paste while stirring continuously to form a homogenous suspension.

  • QC Check and Dosing: Store in a labeled container. Crucially, the suspension must be mixed thoroughly (e.g., by vortexing) immediately before each animal is dosed to ensure uniform dose administration.

Quality Control and Best Practices

  • Sterility: All parenteral formulations must be sterile. This is typically achieved by preparing the formulation aseptically and passing it through a 0.22 µm filter.[27]

  • Endotoxin Testing: For formulations intended for extensive IV use or sensitive studies, testing for bacterial endotoxins is recommended.

  • Visual Inspection: Always inspect formulations against a black and white background to check for particulates, precipitation, or color change.[16]

  • Labeling: Vials should be clearly labeled with the compound name, concentration, vehicle composition, preparation date, and beyond-use date.[29][30]

  • Stability: For multi-day studies, the stability of the formulation under storage conditions should be confirmed to ensure the animal receives the correct dose each day.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation upon standing Supersaturated solution; compound instability; pH shift.Re-evaluate solubility data. Increase co-solvent/cyclodextrin concentration. Ensure pH is stable. Prepare fresh daily.
Precipitation during dilution Compound "crashing out" when organic solvent is diluted with aqueous phase.Add the aqueous phase more slowly while vortexing vigorously. Pre-warm or pre-cool solutions. Try a different co-solvent system.
Cloudiness or Haze Incomplete dissolution; presence of insoluble impurities; microbial growth.Check purity of API. Use sonication to aid dissolution. Ensure sterile preparation and filtration.
Unexpected Animal Toxicity Vehicle toxicity; non-physiological pH or osmolality.Run a vehicle-only control group. Reduce the concentration of co-solvents. Adjust pH closer to 7.4. Check osmolality.[12]
Inconsistent PK/PD Results Non-homogenous suspension; formulation instability; inaccurate dosing.Ensure suspension is vortexed immediately before each dose. Verify formulation stability over the study period. Check syringe calibration and dosing technique.

Conclusion

The development of a viable in vivo formulation for an amphoteric compound like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a systematic process grounded in fundamental physicochemical principles. A thorough pre-formulation assessment is non-negotiable and directly informs a rational selection of excipients and preparation methods. By leveraging pH adjustment, co-solvents, or complexation, a robust and reproducible formulation can be developed, thereby enhancing the quality and reliability of preclinical data and enabling confident decision-making in the drug development pipeline.

References

NMR and mass spectrometry data for 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Structural Elucidation of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Abstract

This document provides a comprehensive guide to the analytical protocols for the structural characterization of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. As a compound of interest in pharmaceutical development and analytical chemistry, rigorous structural confirmation is paramount.[1] This guide details step-by-step methodologies for acquiring and interpreting data from Electrospray Ionization Mass Spectrometry (ESI-MS), as well as one-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure data integrity and reproducibility. Predicted spectral data and key interpretation points are provided to serve as a benchmark for experimental outcomes.

Introduction

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a bifunctional organic molecule featuring a substituted diazepane ring linked to a benzoic acid moiety.[1] Such structures are common scaffolds in medicinal chemistry, where the diazepane group can influence pharmacokinetic properties and receptor binding, while the benzoic acid group provides a handle for further derivatization or can interact with biological targets.[2] Accurate structural verification is a critical step in the synthesis and quality control of such compounds.

This application note outlines the use of two powerful analytical techniques: Mass Spectrometry (MS) for the determination of molecular weight and elemental formula, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the detailed atomic connectivity and chemical environment of the molecule's carbon-hydrogen framework. We will focus on Electrospray Ionization (ESI), a soft ionization technique ideal for polar, thermally labile molecules, as it typically yields the intact protonated molecule with minimal fragmentation.[3][4] For NMR, we will describe the acquisition of ¹H and ¹³C spectra, which provide unambiguous confirmation of the molecular structure.

Compound Information
ParameterValue
IUPAC Name 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
CAS Number 885277-07-6
Structure
alt text
(Structure for illustrative purposes)

(Data sourced from Chem-Impex)[1]

Part 1: Mass Spectrometry Analysis

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that generates ions from a liquid-phase sample.[3] A high voltage is applied to a liquid sample solution, creating an aerosol of charged droplets.[4][5] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For a molecule like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, which has basic nitrogen atoms, analysis in positive ion mode is highly effective, typically producing a protonated molecule, [M+H]⁺. This technique is ideal as it provides clear molecular weight information with minimal fragmentation.[3]

Experimental Protocol: ESI-MS

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve the sample in 1 mL of a high-purity (LC-MS grade) solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid. The acid aids in the protonation of the analyte, enhancing the signal in positive ion mode.[6]
  • Vortex the sample until fully dissolved. If any particulates are visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

2. Instrument Setup (Example Parameters):

  • Ionization Mode: ESI, Positive
  • Capillary Voltage: 3.5 kV
  • Drying Gas (N₂): Flow rate of 8 L/min, Temperature of 300 °C
  • Nebulizer Pressure: 35 psi
  • Mass Range: m/z 50 - 500
  • Data Acquisition: Full scan mode

3. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
  • Allow the signal to stabilize for 1-2 minutes before acquiring data.
  • Acquire spectra for 2-3 minutes to obtain an averaged, high-quality spectrum.

Predicted Mass Spectrum Data

The analysis should be centered on identifying the protonated molecular ion and common adducts.

Ion SpeciesFormulaCalculated m/zDescription
[M+H]⁺ [C₁₄H₂₁N₂O₂]⁺249.16 The primary ion of interest, confirming the molecular weight.
[M+Na]⁺ [C₁₄H₂₀N₂O₂Na]⁺271.14 A common adduct formed if sodium salts are present.
[M+K]⁺ [C₁₄H₂₀N₂O₂K]⁺287.11 A common adduct formed if potassium salts are present.
Data Interpretation

The primary goal is to locate the peak corresponding to the [M+H]⁺ ion at m/z 249.16. The high-resolution mass measurement of this ion should be within 5 ppm of the calculated exact mass, which provides strong evidence for the elemental composition C₁₄H₂₀N₂O₂. The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can further support the molecular weight assignment.[6]

Part 2: NMR Spectroscopy Analysis

Principle of ¹H and ¹³C NMR

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing information about its functional group and position within the molecule. Coupling patterns (multiplicity) in ¹H NMR reveal the number of neighboring protons, and integration gives the relative number of protons responsible for a signal. ¹³C NMR provides a count of unique carbon atoms and their chemical environments.

Experimental Protocol: NMR

1. Sample Preparation:

  • For ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent.[7]
  • For ¹³C NMR: A more concentrated sample is preferred due to the lower natural abundance of ¹³C. Use 20-50 mg of the compound in 0.6 mL of solvent.[8]
  • Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its ability to form hydrogen bonds will help in observing the acidic proton of the carboxylic acid, which might otherwise exchange too rapidly.[9] Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives.
  • Ensure the sample is free of solid particles by filtering it through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[7] Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm), unless the residual solvent peak is used for calibration.[8]

2. Instrument Setup (Example Parameters for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz (for ¹H), 100 MHz (for ¹³C)
  • Pulse Program: Standard 1D pulse sequences (e.g., 'zg30' for ¹H, 'zgpg30' for ¹³C with proton decoupling).
  • Acquisition Time: ~2-4 seconds for ¹H, ~1-2 seconds for ¹³C.
  • Number of Scans: 8-16 for ¹H, 1024 or more for ¹³C, depending on sample concentration.
  • Temperature: 298 K (25 °C)

Predicted ¹H and ¹³C NMR Spectral Data

Atom numbering for assignment purposes:

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
H-11 (COOH)~12.0 - 13.0broad s1HChemical shift is concentration-dependent; exchangeable with D₂O.[9]
H-Ar (aromatic)7.5 - 8.1m4HProtons on the benzoic acid ring. The meta-substitution pattern will lead to complex multiplets.
H-6 (CH₂)~3.6 - 3.8s2HBenzylic protons adjacent to the diazepane nitrogen.
H-2, H-5 (CH₂)~2.6 - 2.9m4HDiazepane ring protons adjacent to nitrogen atoms.
H-3 (CH₂)~1.7 - 1.9m2HDiazepane ring proton, likely a multiplet due to coupling with adjacent CH₂ groups.
H-7 (CH₂)~2.4 - 2.6m4HDiazepane ring protons adjacent to the N-methyl nitrogen.
H-8 (CH₃)~2.2 - 2.4s3HN-Methyl group protons, appearing as a sharp singlet.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)Notes
C-10 (C=O)~167Carboxylic acid carbonyl carbon.[9]
C-Ar (quaternary)~130 - 140Aromatic quaternary carbons (C-Ar-COOH and C-Ar-CH₂).
C-Ar (CH)~128 - 132Aromatic carbons bearing protons.
C-6 (CH₂)~60 - 65Benzylic carbon.
C-2, C-5 (CH₂)~55 - 58Diazepane carbons adjacent to nitrogen.
C-7 (CH₂)~53 - 56Diazepane carbons adjacent to the N-methyl nitrogen.
C-3 (CH₂)~25 - 30Central carbon of the diazepane ring's ethyl bridge.
C-8 (CH₃)~45 - 48N-Methyl carbon.
Data Interpretation
  • ¹H NMR: Confirm the presence of all expected proton environments. The aromatic region (7.5-8.1 ppm) should integrate to 4 protons. The benzylic singlet (H-6) should integrate to 2H. The various multiplets corresponding to the diazepane ring protons should have a total integration of 10H. The N-methyl singlet (H-8) should be a sharp signal integrating to 3H. The carboxylic acid proton (H-11) will be a broad singlet far downfield, which will disappear upon adding a drop of D₂O to the sample.[9]

  • ¹³C NMR: A total of 11 distinct signals are expected (assuming some aromatic carbons are equivalent by symmetry). Key signals to identify are the carboxylic carbonyl (~167 ppm), the aromatic carbons (~128-140 ppm), the benzylic carbon (~60-65 ppm), several aliphatic carbons from the diazepane ring in the 25-60 ppm range, and the N-methyl carbon (~45-48 ppm).

Workflow Visualization

The following diagram illustrates the comprehensive analytical workflow for the structural elucidation of the target compound.

G Analytical Workflow for 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Data Confirmation A Weigh Compound (1-50 mg) B Dissolve in Appropriate Solvent (e.g., ACN/H₂O for MS, DMSO-d₆ for NMR) A->B C Filter if Particulates are Present B->C D Infuse into ESI-MS C->D ~1 mg/mL solution G Transfer to NMR Tube C->G 5-50 mg in 0.6 mL E Acquire Full Scan Data (Positive Ion Mode) D->E F Identify [M+H]⁺ at m/z 249.16 E->F J Correlate MS and NMR Data F->J H Acquire ¹H and ¹³C Spectra G->H I Process and Analyze Data (Chemical Shift, Integration, Multiplicity) H->I I->J K Confirm Structure and Purity J->K

Caption: Workflow for structural confirmation.

Conclusion

The combination of ESI-MS and multinuclear NMR spectroscopy provides a robust and definitive method for the structural characterization of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. Mass spectrometry confirms the molecular weight and elemental composition, while ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular structure. The protocols and predicted data herein serve as a comprehensive guide for researchers to ensure the identity and purity of this compound in their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The crystallization of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid presents a unique set of challenges characteristic of zwitterionic or amphoteric Active Pharmaceutical Ingredients (APIs). This molecule possesses both a basic tertiary amine within the diazepane ring and an acidic carboxylic acid on the phenyl ring. This dual functionality means its solubility, and therefore its crystallization behavior, is exquisitely sensitive to pH, solvent polarity, and ionic strength. Researchers may encounter issues ranging from solvent selection difficulties and low yields to more complex problems like "oiling out" and polymorphism.[1] This guide provides a structured, question-and-answer approach to troubleshoot common issues and establish a robust, reproducible crystallization protocol.

Part 1: Initial System Setup & Solvent Screening

This section addresses the foundational questions researchers face when beginning crystallization development for a novel molecule like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

FAQ 1: My compound has poor solubility in common solvents. How do I start?

The zwitterionic nature of your compound at its isoelectric point (pI) often leads to high crystal lattice energy and, consequently, low solubility in many common organic solvents. The strategy is to either disrupt these strong intermolecular interactions or modify the molecule's charge state.

Causality: Zwitterions exhibit strong electrostatic interactions and hydrogen bonding, making them behave more like inorganic salts than typical organic molecules. To achieve dissolution, the solvent system must effectively solvate both the charged carboxylate and the protonated amine groups.

Troubleshooting Steps:

  • Explore Polar, Protic Solvents: Start with solvents capable of hydrogen bonding, such as methanol, ethanol, or water. Mixtures of alcohols and water are often effective.[2]

  • Utilize pH Adjustment: The most powerful tool for a zwitterionic compound is pH.

    • Acidic Conditions (pH < ~4): Adding an acid (e.g., HCl) will protonate the carboxylate group, making the molecule a cationic salt (-COOH and -NH+). This salt form will have significantly different solubility, often favoring polar solvents.

    • Basic Conditions (pH > ~9): Adding a base (e.g., NaOH) will deprotonate the tertiary amine, rendering the molecule an anionic salt (-COO- and -N:). This form will also exhibit different solubility profiles.

  • Consider Highly Polar, Aprotic Solvents: Solvents like DMSO or DMF can be effective, as they are strong hydrogen bond acceptors and can disrupt the crystal lattice.[3] However, their high boiling points can make them difficult to remove later.

FAQ 2: How do I systematically select an optimal solvent or solvent/anti-solvent system?

A systematic screening process is crucial. The goal is to find a solvent (or solvent pair) where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

Methodology: Systematic Solvent Screening

  • Solubility Assessment:

    • Place a small, known amount of your compound (e.g., 10 mg) into several vials.

    • To each vial, add a different solvent (see table below) in small, measured increments (e.g., 0.1 mL) with agitation at room temperature. Note the volume required to achieve full dissolution. This gives a rough measure of room temperature solubility.

    • For solvents where it is poorly soluble, heat the mixture gently (e.g., to 50-60°C) and observe if dissolution occurs.

  • Identifying a Cooling Crystallization System: An ideal single solvent is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Identifying an Anti-Solvent System:

    • Find a "solvent" in which your compound is highly soluble (e.g., methanol, DMSO).

    • Find an "anti-solvent" in which your compound is virtually insoluble, but which is miscible with the primary solvent (e.g., water, ethyl acetate, MTBE).

    • The process involves dissolving the compound in a minimal amount of the "solvent" and then slowly adding the "anti-solvent" to induce crystallization.[4][5]

Table 1: Recommended Solvents for Initial Screening

Solvent Class Examples Polarity Index Boiling Point (°C) Key Characteristics
Alcohols Methanol, Ethanol, Isopropanol 5.1 - 3.9 65 - 82 Protic, good for H-bonding. Often used in mixtures with water.[6]
Ketones Acetone, MEK 5.1 - 4.7 56 - 80 Polar aprotic, good hydrogen bond acceptors.
Esters Ethyl Acetate 4.4 77 Medium polarity, often used as an anti-solvent.
Ethers THF, 2-MeTHF, MTBE 4.0 - 2.5 66 - 55 Lower polarity, good for anti-solvent applications.
Aprotic Dipolar Acetonitrile, DMF, DMSO 5.8 - 7.2 82 - 189 Highly polar, can dissolve difficult compounds but may be hard to remove.[3]

| Aqueous | Water | 10.2 | 100 | Highly polar. Solubility will be highly pH-dependent.[6] |

Part 2: Troubleshooting Common Crystallization Failures

Once a solvent system is chosen, new challenges can arise. This section focuses on the most frequent and frustrating problems.

FAQ 3: My compound separates as a liquid or "oils out" instead of forming crystals. What is happening and how do I fix it?

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of a solid (crystal) and liquid phase.[7][8] The compound-rich liquid phase (the "oil") often traps impurities and can solidify into an amorphous solid or a poorly defined crystalline mass upon further cooling.[7][9]

Causality: This is common when the solution is highly supersaturated at a temperature above the melting point of the solid form you are trying to crystallize. It is also prevalent with molecules that have flexible structures or low melting points.[10]

Troubleshooting Workflow:

G start Problem: Compound 'Oils Out' check_supersaturation Is supersaturation too high? start->check_supersaturation check_temp Is the solution temperature too high? check_supersaturation->check_temp No sol_slow_cool Solution: Reduce cooling rate or slow anti-solvent addition. check_supersaturation->sol_slow_cool Yes check_solvent Is the solvent polarity appropriate? check_temp->check_solvent No sol_lower_temp Solution: Lower the dissolution temperature (use more solvent). check_temp->sol_lower_temp Yes sol_change_solvent Solution: Change solvent to one with lower solubility or different polarity. check_solvent->sol_change_solvent Yes end_state Result: Controlled Nucleation & Crystal Growth check_solvent->end_state No (Re-evaluate system) sol_seed Solution: Introduce seed crystals in the metastable zone. sol_slow_cool->sol_seed sol_seed->end_state sol_lower_temp->end_state sol_change_solvent->end_state G start Start with Crude Amorphous/Impure Solid dissolve_acid Step 1: Dissolve in Aqueous Acid (e.g., pH 2 with HCl). Forms soluble cationic salt. start->dissolve_acid filter_impurities Step 2: Filter solution to remove insoluble impurities. dissolve_acid->filter_impurities adjust_ph Step 3: Slowly add Base (e.g., NaOH) to raise pH towards the isoelectric point (pI). filter_impurities->adjust_ph crystallize Step 4: Crystalline zwitterion precipitates out as solubility drops dramatically near pI. adjust_ph->crystallize end_state Result: Pure, Crystalline Zwitterionic Solid crystallize->end_state

References

Technical Support Center: Optimizing HPLC Separation of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the chromatographic separation of this compound.

Understanding the Molecule: A Zwitterionic Challenge

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a zwitterionic molecule, meaning it possesses both acidic and basic functional groups. Specifically, it contains a carboxylic acid on the benzoic acid ring and a tertiary amine within the diazepine ring. This dual nature presents a unique set of challenges for reversed-phase HPLC method development, primarily due to its variable ionization states depending on the mobile phase pH.

PropertyEstimated ValueSignificance for HPLC Method Development
pKa (Carboxylic Acid) ~4.0 - 4.5The pH at which the carboxylic acid group is 50% ionized. Operating the mobile phase pH well below this value will ensure the group is protonated (neutral), leading to increased retention on a reversed-phase column.
pKa (Tertiary Amine) ~8.5 - 9.5The pH at which the tertiary amine group is 50% protonated (charged). Operating the mobile phase pH well below this value will ensure the group is protonated, while a pH well above will render it neutral.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5This value suggests moderate hydrophobicity. The compound will have reasonable retention on a C18 or similar reversed-phase column, but its polarity will be significantly influenced by the mobile phase pH due to its ionizable groups.

These estimations are based on the pKa of benzoic acid (approximately 4.2) and the pKa of similar N-methylated cyclic amines.[1][2] The logP is estimated based on its structural components.

FAQs: Method Development and Optimization

This section addresses frequently asked questions regarding the development of an HPLC method for 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on methods developed for structurally similar compounds, such as impurities of the drug Imatinib, a reversed-phase method using a C18 column is a suitable starting point.[3][4][5][6]

Here is a recommended starting protocol:

Experimental Protocol: Initial HPLC Screening

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or a more specific wavelength if known)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

This starting condition utilizes a low pH mobile phase to suppress the ionization of the carboxylic acid group, promoting retention. The tertiary amine will be protonated and positively charged.

Q2: How does mobile phase pH affect the retention and peak shape of my compound?

A2: The mobile phase pH is the most critical parameter for controlling the chromatography of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. The ionization state of both the carboxylic acid and the tertiary amine groups is dictated by the pH.[7]

  • Low pH (e.g., pH 2.5 - 3.5):

    • Carboxylic Acid (-COOH): Predominantly protonated (neutral).

    • Tertiary Amine (>NH+): Protonated (positively charged).

    • Expected Behavior: The molecule will behave as a moderately polar cation. Retention will be primarily driven by the hydrophobic interactions of the overall molecule with the stationary phase. This is often a good starting point for achieving good peak shape, as it minimizes silanol interactions that can cause tailing with basic compounds.[8]

  • Mid-range pH (e.g., pH 5 - 7):

    • Carboxylic Acid (-COO⁻): Deprotonated (negatively charged).

    • Tertiary Amine (>NH+): Protonated (positively charged).

    • Expected Behavior: The molecule exists as a zwitterion with both a positive and negative charge. This can lead to poor retention on a standard C18 column due to increased polarity.[9][10] Peak shape may also be compromised.

  • High pH (e.g., pH > 10):

    • Carboxylic Acid (-COO⁻): Deprotonated (negatively charged).

    • Tertiary Amine (>N): Predominantly deprotonated (neutral).

    • Expected Behavior: The molecule will behave as a moderately polar anion. While this can increase retention compared to the zwitterionic form, operating at high pH can be detrimental to standard silica-based columns. If high pH is necessary, a pH-stable column is required.

Q3: What type of buffer should I use and at what concentration?

A3: To ensure a stable and reproducible retention time, the mobile phase pH should be controlled using a buffer. The choice of buffer depends on the desired pH range.[11][12][13]

Desired pH RangeRecommended BufferConcentration RangeNotes
2.5 - 3.5 Formate (Formic Acid) or Phosphate10-25 mMFormate buffers are volatile and ideal for LC-MS applications.[7]
3.8 - 5.8 Acetate10-50 mMA common and effective buffer in this range.
6.2 - 8.2 Phosphate10-50 mMProvides good buffering capacity in the neutral pH range.
> 8.5 Ammonium Carbonate or Bicarbonate10-25 mMSuitable for high pH and compatible with MS detection. Requires a pH-stable column.

General Guideline: For robust method performance, it is recommended to select a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[14]

Q4: I am seeing significant peak tailing. What is the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing basic compounds like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. The primary cause is often secondary interactions between the protonated tertiary amine and acidic residual silanol groups on the silica-based stationary phase.[15][16]

Here is a troubleshooting workflow to address peak tailing:

G start Peak Tailing Observed step1 Lower Mobile Phase pH (e.g., to 2.5-3.0 with 0.1% Formic Acid) start->step1 Protonates silanols, reducing interaction step4 Check for Column Overload (Reduce sample concentration or injection volume) start->step4 Check for non-ideal chromatography step2 Use a High-Purity, End-Capped Column step1->step2 If tailing persists end Symmetrical Peak Achieved step1->end Improved peak shape step3 Consider a Column with a Different Stationary Phase (e.g., Phenyl-Hexyl or Embedded Polar Group) step2->step3 If tailing persists step2->end Improved peak shape step3->end Improved peak shape step5 Ensure Sample Solvent is Weaker than or Matches Mobile Phase step4->step5 If no improvement step4->end Improved peak shape step5->end Improved peak shape

Caption: Troubleshooting workflow for peak tailing.

Q5: My peaks are broad or splitting. What should I investigate?

A5: Broad or split peaks can arise from several factors, both chemical and instrumental.[8][13][15][17][18][19]

Troubleshooting Broad Peaks:

  • Column Efficiency: The column may be old or contaminated. Try flushing the column with a strong solvent or replace it if necessary.

  • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.

  • Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.

  • Temperature Effects: Inconsistent column temperature can lead to peak broadening. Use a column oven to maintain a stable temperature.

Troubleshooting Split Peaks:

  • Co-elution: A split peak may actually be two closely eluting compounds. Try adjusting the mobile phase composition or gradient to improve resolution.

  • Blocked Frit: A partially blocked inlet frit on the column can distort the peak shape. Try back-flushing the column (if the manufacturer allows) or replace the frit/column.

  • Column Void: A void at the head of the column can cause peak splitting. This usually requires column replacement.

  • Injector Issues: Problems with the injector, such as a partially blocked port, can lead to distorted peaks.

Here is a logical approach to diagnosing peak shape issues:

G start Poor Peak Shape (Broad or Split) step1 Inject a Standard Compound (e.g., caffeine) start->step1 step2 Peak Shape Good? step1->step2 step3 Problem is Analyte/Method Specific step2->step3 Yes step4 Problem is System-Related step2->step4 No step5 Troubleshoot Method: - Adjust pH - Check sample solvent - Modify gradient step3->step5 step6 Troubleshoot System: - Check for leaks - Inspect column (frit, void) - Reduce extra-column volume step4->step6 end Resolution step5->end step6->end

Caption: Diagnosing the cause of poor peak shape.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. Here, we provide in-depth troubleshooting guides, explanations of underlying scientific principles, and validated experimental protocols to help you diagnose and overcome these issues.

Frequently Asked Questions (FAQs): Your First Line of Inquiry

This section addresses the most common initial questions regarding the permeability of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

Q1: Why is my compound, 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, likely showing poor cell permeability?

Answer: The molecular structure of your compound is the primary reason for its anticipated low cell permeability. It contains both a basic tertiary amine within the methyl-diazepane ring and an acidic carboxylic acid group on the benzoic acid ring. At physiological pH (~7.4), the carboxylic acid is predominantly deprotonated (negatively charged), and the amine is likely protonated (positively charged). This dual-charge state makes the molecule a zwitterion.

Zwitterions exhibit a high polar surface area (PSA) and poor lipophilicity, which are significant barriers to passive diffusion across the lipid bilayer of the cell membrane. Molecules must shed their hydration shell (water molecules) to enter the non-polar membrane interior, a process that is energetically unfavorable for highly polar, charged compounds.[1][2]

Q2: What are the key physicochemical properties of this compound, and how do they predict its behavior?

Answer: To understand permeability, we often evaluate a compound against established guidelines like Lipinski's Rule of Five.[3][4][5][6] While specific experimental data for this exact molecule is not widely published, we can analyze its structural components (CAS 885277-07-6)[] and compare it to the very similar piperazine analog (CAS 514209-42-8)[8][9][10] for which computed properties are available.

Table 1: Comparison of Physicochemical Properties

PropertyGuideline (Lipinski's Rule of 5)[5]3-(4-Methyl-piperazin -1-ylmethyl)benzoic acid (Computed)[9]Expected for 3-(4-Methyl-diazepan -1-ylmethyl)benzoic acidImplication for Permeability
Molecular Weight (MW)< 500 Da234.29 g/mol ~248.32 g/mol Favorable: The size is not a barrier.
LogP (Lipophilicity)≤ 5-1.0Likely similar or slightly more lipophilic, but still low/negative.Unfavorable: Low lipophilicity indicates poor partitioning into the lipid membrane.
H-Bond Donors≤ 511Favorable: Low number of donors.
H-Bond Acceptors≤ 1044Favorable: Low number of acceptors.
Polar Surface Area (PSA)< 140 Ų43.8 Ų~43.8 ŲFavorable (Potentially Misleading): While the calculated TPSA is low, this value does not account for the molecule existing as a charged zwitterion, which behaves as if it has a much higher effective PSA.[2]

The most critical parameter here is the low LogP, driven by the zwitterionic state. This strongly predicts that passive diffusion will be very limited.

Q3: What are the primary strategies to overcome the poor permeability of my compound?

Answer: There are two main approaches you can take, which will be detailed in the troubleshooting guides below:

  • Chemical Modification (Prodrug Strategy): This is the most common and effective approach. By temporarily masking one or both of the charged functional groups (the carboxylic acid or the amine), you can create a more lipophilic, neutral prodrug. This prodrug can cross the cell membrane and is then cleaved by intracellular enzymes to release the active parent compound.[11][12][13][14]

  • Formulation-Based Approaches: This involves co-administering the compound with permeation enhancers or using specialized delivery vehicles like lipid nanoparticles. This guide will focus on the chemical modification strategy, as it is most relevant to optimizing the molecule itself during discovery and development.

Q4: How do I experimentally measure and validate improvements in cell permeability?

Answer: Two standard in-vitro assays are essential for this purpose:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively measures passive permeability and is excellent for initial screening of prodrugs.[15][16][17]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium.[18][] This model is more complex and informative than PAMPA because it assesses not only passive diffusion but also the impact of active transporters and efflux pumps (e.g., P-glycoprotein).[20][21]

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed solutions to specific experimental challenges in a Q&A format.

Problem 1: My initial PAMPA screen confirms extremely low passive diffusion. What is my next logical step?

Answer: A poor result in the PAMPA assay is a clear indicator that the compound's intrinsic physicochemical properties are preventing it from passively crossing a lipid membrane. The zwitterionic nature is the culprit.

Your immediate next step is to design a prodrug. The most straightforward and highest-impact strategy is to mask the carboxylic acid group by converting it into an ester. This neutralizes the negative charge, significantly increasing the molecule's overall lipophilicity (LogP) and ability to partition into the membrane.[12][13]

G start Low Permeability in PAMPA Assay hypothesis Hypothesis: Zwitterionic nature prevents passive diffusion start->hypothesis strategy Strategy: Increase Lipophilicity via Prodrug Approach hypothesis->strategy action Action: Mask Carboxylic Acid (e.g., Esterification) strategy->action synthesis Synthesize Ester Prodrug (e.g., Methyl or Ethyl Ester) action->synthesis retest Re-evaluate Permeability (PAMPA & Caco-2 Assays) synthesis->retest

Caption: Troubleshooting workflow for low passive permeability.

Problem 2: How do I design and synthesize a simple, effective prodrug for my compound?

Answer: The goal is to create a neutral molecule that is stable enough to cross the cell membrane but can be readily cleaved by intracellular enzymes (esterases) to release the active parent compound.

Recommended Prodrug Strategy: Simple Alkyl Esters

Methyl or ethyl esters are excellent starting points. They are relatively easy to synthesize and are good substrates for ubiquitous intracellular esterases.

  • Mechanism: The lipophilic ester prodrug diffuses across the cell membrane. Inside the cell, esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid and a non-toxic alcohol (methanol or ethanol).

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space Prodrug_ext Ester Prodrug (Neutral, Lipophilic) Prodrug_int Ester Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Enzyme Intracellular Esterases Prodrug_int->Enzyme ActiveDrug Active Drug (Zwitterionic, Charged) Enzyme->ActiveDrug Hydrolysis Alcohol Alcohol (e.g., Methanol) Enzyme->Alcohol Membrane Cell Membrane

Caption: Mechanism of ester prodrug activation.

Synthetic Approach (General): A standard method for synthesizing the methyl ester is Fischer esterification. This involves refluxing the parent compound in methanol with a catalytic amount of strong acid (e.g., sulfuric acid). Alternatively, reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate can also yield the desired product.

Problem 3: I have a prodrug candidate. What is the definitive experimental plan to confirm its success?

Answer: A two-tiered assay approach is required to fully validate your prodrug.

Step 1: Confirm Improved Passive Permeability with PAMPA. First, use the PAMPA assay to directly compare the permeability of the parent compound with your new ester prodrug.

  • Expected Outcome: You should see a significant increase in the apparent permeability coefficient (Papp) for the prodrug compared to the parent.

Table 2: Representative PAMPA Data

CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)Permeability Class
Parent Compound10< 0.1Low
Ester Prodrug 10 > 5.0 High
Propranolol (High Control)10> 5.0High
Atenolol (Low Control)10< 1.0Low

Step 2: Assess Permeability and Bioactivation using the Caco-2 Assay. This assay will confirm that the prodrug not only crosses a biological barrier but is also converted back to the active form.

  • Experimental Design: You will measure transport in both directions: apical-to-basolateral (A→B) to model absorption, and basolateral-to-apical (B→A) to assess efflux.

  • Analytical Method: Use a sensitive method like LC-MS/MS to quantify the concentrations of both the prodrug and the parent compound in the donor and receiver compartments, as well as in cell lysates after the experiment.

  • Success Criteria:

    • High A→B permeability (Papp) of the prodrug.

    • Appearance of the parent compound in the basolateral (receiver) chamber, confirming successful transport and hydrolysis.

    • Low recovery of the prodrug and high recovery of the parent compound in the cell lysate, confirming efficient intracellular conversion.

Problem 4: My Caco-2 results show that even with the prodrug, A→B transport is low and the efflux ratio is high (>2). What does this indicate?

Answer: This is a classic sign that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[21] Caco-2 cells express high levels of these transporters, which act as cellular pumps to remove foreign substances from the cell.[] Your prodrug may have high passive permeability, but as soon as it enters the cell, it is being actively pumped back out into the apical (donor) side.

G cluster_apical Apical Side (e.g., Gut Lumen) cluster_basolateral Basolateral Side (e.g., Bloodstream) Prodrug_apical Prodrug Pgp P-gp Efflux Pump Prodrug_apical->Pgp Passive Influx Prodrug_bl Prodrug (Low Concentration) Pgp->Prodrug_apical Active Efflux Pgp->Prodrug_bl Net Transport (Low) Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Efflux

Caption: Diagram of P-gp mediated drug efflux.

Troubleshooting Strategy: Co-incubation with an Efflux Inhibitor. To confirm P-gp involvement, repeat the Caco-2 assay but include a known P-gp inhibitor, such as verapamil, in the assay buffer.[21]

  • Interpretation: If the A→B permeability of your prodrug significantly increases and the efflux ratio (Papp B→A / Papp A→B) decreases to ~1 in the presence of verapamil, you have confirmed it is a P-gp substrate.

  • Next Steps: If efflux is confirmed, medicinal chemistry efforts may be required to modify the structure to reduce its affinity for P-gp, which is a complex but common challenge in drug development.

Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard industry practices.[15][16][17][22]

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.

  • Prepare Plates: Use a 96-well PAMPA "sandwich" system, consisting of a donor plate and an acceptor plate.

  • Coat Donor Plate: Gently dispense 5 µL of the lipid-dodecane solution onto the membrane of each well in the donor plate. Be careful not to puncture the membrane.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4, containing 5% DMSO.

  • Prepare Donor Solution: Prepare a 10 µM solution of your test compounds (parent and prodrug) and controls in PBS pH 7.4 with 5% DMSO.

  • Start Assay: Add 150 µL of the donor solution to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the wells are aligned and the membrane is in contact with the acceptor solution.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 10-20 hours with gentle shaking.

  • Analyze: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Papp: Use the established equations to calculate the apparent permeability coefficient.

Protocol 2: Caco-2 Permeability Assay

This protocol is a summary of best practices for the Caco-2 assay.[18][][20][21][23]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥ 200 Ω·cm² to ensure the integrity of the cell barrier. A Lucifer Yellow rejection assay can also be performed as an additional quality control step.[21]

  • Prepare Buffers: Use a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4, warmed to 37°C.

  • Prepare Dosing Solution: Prepare a 10 µM solution of your test compound in the transport buffer.

  • Equilibrate Monolayers: Wash the monolayers with pre-warmed buffer and let them equilibrate for 15-30 minutes at 37°C in an incubator.

  • Perform A→B Assay:

    • Add fresh buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Perform B→A Assay:

    • Add fresh buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate and sample as described for the A→B assay.

  • Analyze Samples: Quantify the concentration of the compound (and any metabolites or reverted parent drug) in all samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficients for both directions and determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests active efflux.[][21]

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-DAZ-458-01

Version: 1.0

Introduction

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the synthesis and scale-up of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. This compound is a valuable building block in pharmaceutical research, often utilized as a key intermediate in the development of novel therapeutics.[1] This guide is structured as a dynamic support center, addressing common challenges through detailed troubleshooting sections and frequently asked questions (FAQs). Our goal is to move beyond a simple procedural list, offering insights into the underlying chemical principles to empower you to make informed decisions during your experimental work.

Synthetic Strategy Overview

The synthesis of the target molecule can be approached via several routes. However, for scalability, control, and safety, we will focus on the Reductive Amination pathway. This method is generally preferred over direct N-alkylation with a benzyl halide, as it avoids the use of highly reactive and potentially genotoxic alkylating agents and often results in a cleaner reaction profile with fewer side products.[2]

The retrosynthetic analysis is outlined below:

G cluster_0 Starting Materials target 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid reductive_amination Reductive Amination target->reductive_amination C-N bond formation amine 1-Methyl-1,4-diazepane reductive_amination->amine aldehyde Methyl 3-formylbenzoate reductive_amination->aldehyde

Caption: Retrosynthetic analysis via the reductive amination pathway.

This strategy involves the condensation of 1-methyl-1,4-diazepane with an ester-protected form of 3-formylbenzoic acid (methyl 3-formylbenzoate) to form an intermediate iminium ion, which is then reduced in situ. A final hydrolysis step yields the target carboxylic acid.

Detailed Experimental Protocol (Lab Scale: 5-10 g)

This protocol serves as a baseline for optimization and scale-up.

Step 1: Reductive Amination

  • To a stirred solution of methyl 3-formylbenzoate (1.0 eq) in dichloromethane (DCM, 10 volumes), add 1-methyl-1,4-diazepane (1.05 eq) at room temperature.

  • Stir the mixture for 1 hour to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less water-sensitive than sodium cyanoborohydride and does not reduce the starting aldehyde as readily as sodium borohydride.[3] Portion-wise addition is critical on scale to control the exotherm of the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

Step 2: Work-up and Isolation of the Ester Intermediate

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 3-((4-methyl-1,4-diazepan-1-yl)methyl)benzoate.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from the previous step in a mixture of methanol (5 volumes) and water (2 volumes).

  • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to 40-50 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting ester is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and proceed to purification.

Step 4: Purification of the Final Product

  • Cool the aqueous solution to 0-5 °C.

  • Slowly adjust the pH to the isoelectric point (typically pH 6-7) using 1M hydrochloric acid (HCl). The product should precipitate as a white solid.

    • Causality Note: The target molecule is zwitterionic, containing both a basic diazepane nitrogen and an acidic carboxylic acid. At its isoelectric point, its net charge is zero, minimizing its solubility in water and allowing for precipitation.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a cold non-polar solvent like diethyl ether or hexane to remove organic impurities.

  • Dry the solid under vacuum at 40-50 °C to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

Q1: My reductive amination reaction is sluggish or stalls with significant starting material remaining. What are the likely causes and solutions?

  • Potential Cause 1: Reagent Quality. The aldehyde (methyl 3-formylbenzoate) can oxidize to the corresponding carboxylic acid upon storage. The reducing agent, STAB, is moisture-sensitive and can lose potency.

    • Solution: Verify the purity of the aldehyde by NMR before use. Use a fresh, unopened bottle of STAB or one that has been stored properly in a desiccator.

  • Potential Cause 2: Insufficient Dehydration. The formation of the iminium ion is a condensation reaction that releases water. Excess water can slow down this equilibrium-driven step and also decompose the STAB.

    • Solution: While not always necessary at small scale, for larger runs or if humidity is high, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.

  • Potential Cause 3: Incorrect Stoichiometry. An insufficient amount of the amine or reducing agent will naturally lead to incomplete conversion.

    • Solution: Double-check all calculations. It is common practice to use a slight excess (1.05-1.1 eq) of the amine. If the reaction stalls, a second charge of STAB (0.2-0.3 eq) can sometimes drive it to completion.[4]

Q2: I'm observing a significant side product that appears to be the alcohol from the reduction of my starting aldehyde. Why is this happening?

  • Potential Cause: Non-selective Reducing Agent or Conditions. While STAB is selective, using a stronger reducing agent like sodium borohydride (NaBH₄) before iminium formation is complete will readily reduce the aldehyde.[3] Similarly, if the iminium formation is very slow, even STAB can begin to reduce the aldehyde over long reaction times.

    • Solution: Ensure you are using STAB. Do not add the reducing agent until the amine and aldehyde have had sufficient time to pre-mix and form the iminium ion (typically 1 hour). If the problem persists, consider switching to sodium cyanoborohydride (NaBH₃CN) with careful pH control, as it is even more selective for the iminium ion. Safety Note: NaBH₃CN can release toxic HCN gas under acidic conditions (pH < 4).

Q3: The final product is very difficult to purify. It has high solubility in water, and I get poor recovery during extraction and precipitation. How can I improve this?

  • Potential Cause: Zwitterionic Nature. As mentioned, the product is zwitterionic. At highly acidic or basic pH, it exists as a salt and is very water-soluble. During work-up, if the pH is not carefully controlled, significant product loss to the aqueous phase will occur.

    • Solution 1: Meticulous Isoelectric Point Precipitation. The most effective method is careful pH adjustment. Determine the optimal pH for precipitation on a small analytical scale first. Adding the acid slowly at low temperature is crucial to allow for controlled crystal growth and prevent the formation of fine particles that are difficult to filter.

    • Solution 2: Ion-Exchange Chromatography. For very high purity requirements or if precipitation is ineffective, ion-exchange chromatography is an excellent alternative. Use a strong cation exchange resin. Load the product at a low pH (e.g., pH 2-3), where it will be protonated and bind to the column. Wash with water and methanol to remove non-basic impurities, then elute the product with a solution of ammonia in methanol.

    • Solution 3: Salt Formation and Extraction. Convert the product to a single salt form. For example, after saponification, acidify the aqueous solution to ~pH 2 with concentrated HCl to form the hydrochloride salt. Then, perform a solvent swap or use a solvent like isopropanol to precipitate the hydrochloride salt. Alternatively, make the solution strongly basic (pH > 12) and extract the freebase form into an organic solvent, though this is often less efficient for this specific molecule.

Q4: When scaling up from 10g to 500g, my yield dropped from 80% to 40% and the reaction profile looked different. What scale-up factors should I be focusing on?

  • Potential Cause 1: Inadequate Heat Transfer. The reductive amination is exothermic, especially during the addition of STAB. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled temperature spike can lead to side reactions and degradation.

    • Solution: Use a jacketed reactor with controlled cooling. Add the STAB much more slowly than on a small scale, carefully monitoring the internal temperature. Consider adding it as a solution or slurry in a suitable solvent to improve heat transfer.

  • Potential Cause 2: Poor Mixing. Inadequate agitation in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, causing side product formation.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous slurry. Check for dead zones in the reactor.

  • Potential Cause 3: Work-up and Isolation Inefficiencies. Extractions and phase separations that are simple in a separatory funnel become more complex in a large reactor. Emulsion formation is more common, and precipitation kinetics can change.

    • Solution: Allow for longer settling times during phase separations. Plan for efficient filtration and washing of the larger product mass. The rate of pH adjustment during precipitation must be proportionally slower on a larger scale to maintain control and achieve the desired particle size for efficient filtration.

Frequently Asked Questions (FAQs)

Q1: Why is the ester of 3-formylbenzoic acid used instead of the acid itself?

The carboxylic acid can interfere with the reaction in several ways. It can form an acid-base salt with the amine, rendering it non-nucleophilic. It can also react with the borohydride reducing agent. Using a methyl ester protects the acid functionality, allowing the reductive amination to proceed cleanly. The ester is then easily removed in a final hydrolysis step.[5]

Q2: How should I monitor the reaction progress effectively?

  • Thin Layer Chromatography (TLC): Good for a quick qualitative check. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine. The product will be more polar than the starting materials. Visualize with UV and a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It provides quantitative information on the consumption of starting materials and the formation of the product and any side products. It is invaluable for troubleshooting and optimization.

Q3: What are the primary safety considerations for scaling up this synthesis?

  • Exotherm Management: As discussed, the addition of STAB is exothermic. A runaway reaction is a serious risk. Always have robust cooling in place and control the addition rate.

  • Solvent Handling: DCM is a regulated solvent. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). Plan for the handling and disposal of large volumes of solvent waste.

  • Dust/Powder Handling: Handling large quantities of STAB and the final solid product can create dust. Use a powder hood or appropriate respiratory protection to avoid inhalation.

Process Flow & Troubleshooting Logic

The following diagram outlines the general workflow and decision points for troubleshooting.

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Hydrolysis & Purification start Mix Amine + Aldehyde in DCM add_stab Add STAB at 0-5°C start->add_stab react Stir 12-18h at RT add_stab->react monitor1 Monitor by LC-MS react->monitor1 quench Quench & Work-up monitor1->quench Complete ts1 Incomplete Conversion? monitor1->ts1 Incomplete ts2 Side Products? monitor1->ts2 Side Products hydrolyze Saponify with NaOH/MeOH quench->hydrolyze precipitate Isoelectric Point Precipitation hydrolyze->precipitate isolate Filter and Dry Product precipitate->isolate monitor2 Check Purity by HPLC/NMR isolate->monitor2 ts3 Low Yield? isolate->ts3 Low Yield ts4 Pure Product? monitor2->ts4 <98% Pure end_ok Process Complete monitor2->end_ok >98% Pure ts1_sol Check Reagent Quality Add More STAB Use Dehydrating Agent ts1->ts1_sol ts1_sol->react ts2_sol Ensure Pre-mixing Confirm STAB Usage Control Temperature ts2->ts2_sol ts2_sol->start ts3_sol Optimize pH for Precipitation Consider Ion Exchange Check for Emulsions ts3->ts3_sol ts3_sol->precipitate ts4_sol Recrystallize Re-precipitate Column Chromatography ts4->ts4_sol ts4_sol->isolate ts4_sol->monitor2 end_fail Consult Process Chemistry

Caption: A workflow diagram for synthesis and troubleshooting.

Summary of Key Parameters for Scale-Up

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Reagent Stoichiometry Amine: 1.05 eq, STAB: 1.5 eqAmine: 1.05 eq, STAB: 1.3-1.5 eqMaintain slight excess of amine; STAB may be slightly reduced with better process control.
Solvent Volume ~10 volumes8-12 volumesBalance concentration for reaction rate vs. ease of handling and thermal transfer.
STAB Addition Time 30-45 min2-4 hoursCRITICAL: Must be slowed significantly to control exotherm. Addition rate should be dictated by internal temperature.
Reaction Temperature 0-5°C (addition), RT (reaction)0-5°C (addition), 20-25°C (reaction)Maintain strict temperature control with a jacketed reactor.
Mixing Magnetic StirrerOverhead Mechanical StirrerEnsure sufficient agitation to keep STAB suspended and maintain homogeneity.
Work-up/Purification Separatory Funnel / BeakerJacketed Reactor / Filter DryerPhase separation times will be longer. Precipitation must be well-controlled to ensure good filterability.

References

Validation & Comparative

A Methodological Guide to Efficacy Comparison: The Case of a Novel Compound vs. Diazepam

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize a novel chemical entity, exemplified by "3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid," and compare its potential efficacy against a well-established benchmark, diazepam. Given that 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is not characterized in public scientific literature, this document serves as a methodological blueprint, outlining the necessary in vitro and in vivo studies to build a robust comparative efficacy profile.

Introduction: The Benchmark and the Candidate

Diazepam, first marketed as Valium, is a prototypical benzodiazepine that has been a cornerstone in the treatment of anxiety disorders, muscle spasms, and seizures for decades.[1] Its mechanism of action and efficacy profile are extensively documented, making it an ideal benchmark for evaluating new chemical entities. Diazepam is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the effect of the brain's primary inhibitory neurotransmitter, GABA.[2][3][4] This action leads to central nervous system depression, resulting in its anxiolytic, sedative, and muscle relaxant properties.[2][3]

Our candidate, 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, represents a novel, uncharacterized compound. The objective of this guide is to delineate a logical, scientifically rigorous pathway to determine its mechanism of action and quantify its anxiolytic efficacy relative to diazepam.

Mechanism of Action: The Known vs. The Unknown

Diazepam and the GABA-A Receptor Signaling Pathway

Diazepam does not activate the GABA-A receptor directly. Instead, it binds to a specific allosteric site—the benzodiazepine site—located at the interface between the α and γ subunits of the pentameric GABA-A receptor complex.[3][5] This binding event induces a conformational change that increases the receptor's affinity for GABA.[2][3] The result is an increased frequency of the GABA-gated chloride channel opening, leading to enhanced chloride ion (Cl⁻) influx and hyperpolarization of the neuron.[2][6] This heightened inhibitory signal is the foundation of diazepam's therapeutic effects.

GABA_Signaling cluster_postsynaptic Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) Cl_Channel Chloride (Cl⁻) Channel (Closed) GABA_A->Cl_Channel is part of Cl_Channel_Open Chloride (Cl⁻) Channel (Open) GABA_A->Cl_Channel_Open Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization prevents GABA GABA GABA->GABA_A Binds (Orthosteric Site) Diazepam Diazepam (or Novel Compound) Diazepam->GABA_A Binds (Allosteric Site) Cl_Influx Cl⁻ Influx Cl_Channel_Open->Cl_Influx allows Cl_Influx->Hyperpolarization causes

Caption: GABA-A receptor signaling pathway modulated by a benzodiazepine.

Elucidating the Mechanism of a Novel Compound

The primary scientific question for 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is whether it acts on the same target as diazepam. The initial and most crucial step is to determine its binding characteristics at the GABA-A receptor.

Comparative Efficacy Evaluation: A Methodological Blueprint

This section details the experimental workflows required to characterize the novel compound and compare it to diazepam.

Part A: In Vitro Characterization

In vitro assays are essential for determining if the compound interacts directly with the target receptor and for quantifying the potency of this interaction.

A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor. This assay measures how effectively the novel compound competes with a radiolabeled ligand (e.g., [³H]-Flunitrazepam), which is known to bind to the benzodiazepine site.

Table 1: Comparative In Vitro Efficacy Data (Template)

ParameterDiazepam (Reference Values)3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid
Binding Affinity (Ki) ~5-20 nMTo be determined
Functional Potency (EC₅₀) ~50-200 nM (GABA potentiation)To be determined

Note: Reference values for diazepam can vary based on receptor subunit composition and experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing GABA-A receptors in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend to a standardized protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-Flunitrazepam) near its dissociation constant (Kd), and varying concentrations of the unlabeled competitor (diazepam or the novel compound).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Binding_Assay_Workflow P1 Prepare Membranes (e.g., Rat Cortex) P2 Incubate: Membranes + Radioligand + Competitor (Test Compound) P1->P2 P3 Filter & Wash (Separate Bound vs. Free) P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: Calculate IC₅₀ and Ki P4->P5

Caption: Workflow for a competitive radioligand binding assay.

While binding indicates affinity, it does not measure functional effect. Patch-clamp electrophysiology directly assesses how the compound modulates the GABA-A receptor's function.[6][8] This technique measures the flow of ions through the channel in response to GABA, with and without the modulating compound.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology (Conceptual)

  • Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293T) transiently expressing specific GABA-A receptor subunits (e.g., α1, β2, γ2).[8]

  • Patching: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • GABA Application: Apply a low, fixed concentration of GABA (e.g., the EC₁₀) to the cell to elicit a baseline chloride current.

  • Compound Application: Co-apply the same concentration of GABA along with varying concentrations of the novel compound or diazepam.

  • Current Measurement: Record the amplitude of the chloride current at each compound concentration. An effective PAM will potentiate the GABA-induced current.

  • Data Analysis: Plot the potentiation of the current against the log concentration of the compound. Use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation effect).

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N1 Culture cells expressing GABA-A receptors N2 Establish Whole-Cell Patch Configuration N1->N2 N3 Apply Baseline GABA (EC₁₀) & Record Current N2->N3 N4 Co-apply GABA + Test Compound (Varying Concentrations) N3->N4 N5 Record Potentiated Current N4->N5 N6 Plot % Potentiation vs. [Compound] N5->N6 N7 Calculate EC₅₀ N6->N7

Caption: Workflow for a whole-cell patch-clamp experiment.

Part B: In Vivo Behavioral Analysis

After establishing in vitro activity, the next critical step is to assess the compound's effects in a living organism. Rodent behavioral models are fundamental for evaluating anxiolytic-like properties.[9][10][11][12]

The EPM is a gold-standard assay for assessing anxiety-like behavior in rodents.[10][13][14][15] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[14][15][16] Anxiolytic compounds, like diazepam, increase the time spent and entries into the open arms.

Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.[13][16]

  • Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.[15]

  • Drug Administration: Administer the vehicle, diazepam (e.g., 1-2 mg/kg), or the novel compound via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to testing.

  • Test Procedure: Place the animal in the center of the maze, facing a closed arm, and allow it to explore freely for 5 minutes.[13][14]

  • Data Collection: Record the session using an overhead video camera. An automated tracking system is used to score key parameters.

  • Primary Endpoints:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for general locomotor effects).

This test offers a complementary assessment of anxiety-like behavior, also based on the conflict between exploration and aversion—in this case, to a brightly lit environment.[17][18][19][20] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between compartments.

Experimental Protocol: Light-Dark Box

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[18][21]

  • Acclimation & Dosing: Follow the same procedures as for the EPM test.

  • Test Procedure: Place the animal in the center of the light compartment, facing away from the opening, and allow it to explore for 5-10 minutes.[20]

  • Data Collection: Use video tracking to score behavior.

  • Primary Endpoints:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between compartments.

Table 2: Comparative In Vivo Behavioral Data (Template)

ParameterVehicle ControlDiazepam (1-2 mg/kg)3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (Dose X)
EPM: % Time in Open Arms ~15-20%↑ (~30-40%)To be determined
EPM: Open Arm Entries ~5-8↑ (~10-15)To be determined
L/D Box: Time in Light (s) ~100-120s↑ (~150-180s)To be determined
L/D Box: Transitions ~10-15↑ (~20-25)To be determined

Note: Control values are illustrative and depend on species, strain, and specific lab conditions.

Synthesizing the Data and Discussion

A successful characterization will integrate the in vitro and in vivo findings. Key comparative questions to address include:

  • Potency & Affinity: Does the novel compound have a higher or lower affinity (Ki) and functional potency (EC₅₀) than diazepam? A lower Ki and EC₅₀ would suggest higher potency.

  • Efficacy: Does the novel compound produce a maximal anxiolytic effect in behavioral models that is comparable to, greater than, or less than diazepam?

  • Therapeutic Window: At what doses do anxiolytic effects appear? Are there significant sedative effects (e.g., a large decrease in total locomotion in the EPM) at efficacious doses? A wider separation between anxiolytic and sedative doses could represent a superior safety profile.

  • Mechanism: If the compound does not bind to the benzodiazepine site, further studies (e.g., broad receptor screening panels) would be required to identify its molecular target.

Conclusion

The comparison of a novel compound like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid to a benchmark drug such as diazepam is a systematic, multi-stage process. It begins with fundamental in vitro assays to confirm target engagement and functional modulation, followed by validated in vivo models to assess behavioral efficacy. By following the rigorous methodological blueprint outlined in this guide, researchers can generate the robust, comparative data necessary to determine if a new chemical entity holds promise as a potential therapeutic agent.

References

A Comparative Analysis of 1,4-Diazepane Derivatives in Preclinical Anxiety Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the quest for novel anxiolytics with improved efficacy and favorable side-effect profiles remains a paramount objective. Among the diverse chemical scaffolds explored, 1,4-diazepane and its derivatives have emerged as a promising class of compounds, largely owing to their interaction with key neurotransmitter systems implicated in the pathophysiology of anxiety. This guide provides a comparative analysis of select 1,4-diazepane derivatives, synthesizing data from various preclinical anxiety models to inform future drug discovery and development efforts.

The Enduring Promise of the 1,4-Diazepane Scaffold

The 1,4-diazepane core, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its conformational flexibility allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] Historically, the fusion of a benzene ring to this diazepine core gave rise to the benzodiazepine class of drugs, which revolutionized the treatment of anxiety.[2] These compounds primarily exert their anxiolytic effects by positively modulating the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA).[3][4] However, the classical benzodiazepines are often associated with undesirable side effects such as sedation, muscle relaxation, and dependence. This has spurred the development of novel 1,4-diazepane derivatives with modified structures, aiming to dissociate the anxiolytic properties from the unwanted side effects.

This guide will focus on a comparative analysis of three distinct sub-classes of 1,4-diazepane derivatives that have shown significant promise in preclinical anxiety models:

  • Pyrazino[1,2-a][5][6]benzodiazepines

  • Dibenz-[5][6]diazepine-1-ones

  • Annulated Pyrrolo[5][6]benzodiazepines

We will delve into their performance in established behavioral paradigms, explore the underlying structure-activity relationships, and provide detailed experimental protocols for the key anxiety models discussed.

Comparative Efficacy in Animal Models of Anxiety

The anxiolytic potential of novel compounds is typically assessed in a battery of behavioral tests in rodents. These models are designed to induce anxiety-like states and measure the ability of a drug to ameliorate these behaviors. The most commonly employed models include the elevated plus-maze (EPM), the light-dark box test, the open field test (OFT), and the Vogel conflict test. Each model assesses different aspects of anxiety, providing a comprehensive preclinical profile of a test compound.

Below is a summary of the reported anxiolytic-like effects of representative derivatives from the three sub-classes in these models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, such as animal strain, sex, and drug administration protocols.

Derivative ClassRepresentative Compound(s)Animal ModelKey FindingsReference(s)
Pyrazino[1,2-a][5][6]benzodiazepines 7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a][5][6]benzodiazepine (Compound 4b)Not specified in abstract, likely conflict or anti-aggression modelsShowed significant anxiolytic activity.[5]
Dibenz-[5][6]diazepine-1-ones Compounds 4g, 4h, and 4kElevated Plus-Maze (Mice)Demonstrated promising anxiolytic activity, indicated by increased time spent in the open arms.[7]
Annulated Pyrrolo[5][6]benzodiazepines PBDT 13 (a triazolopyrrolo[2,1-c][5][6]benzodiazepin-8-one fused with a thiadiazolone ring)Elevated Plus-Maze (Mice)Exhibited potent anxiolytic effects, comparable to diazepam.[8][9][10]

Expert Interpretation: The data, while not from head-to-head comparative studies, suggests that significant anxiolytic potential exists within diverse structural modifications of the 1,4-diazepane core. The annulated pyrrolo[5][6]benzodiazepine derivative, PBDT 13, appears particularly potent, demonstrating efficacy comparable to the classical benzodiazepine, diazepam.[8][9][10] This highlights the potential for achieving robust anxiolytic effects with novel chemical entities. The dibenz-[5][6]diazepine-1-ones also show promise, indicating that the core diazepine structure can be modified to retain anxiolytic properties.[7]

Unraveling the Mechanism of Action: Beyond Classical Benzodiazepine Effects

The anxiolytic effects of 1,4-diazepane derivatives are primarily attributed to their interaction with the central nervous system, with the GABAergic and serotonergic systems being the most prominent targets.

The GABAA Receptor Signaling Pathway

The majority of anxiolytic 1,4-diazepane derivatives function as positive allosteric modulators of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[3] Benzodiazepines and related compounds bind to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhance the receptor's affinity for GABA.[4] This potentiation of GABAergic inhibition in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to be the primary mechanism underlying their anxiolytic effects.[3][11]

The GABAA receptor is a pentameric structure composed of various subunit combinations (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. For instance, α1-containing receptors are associated with sedative effects, while α2- and α3-containing receptors are linked to anxiolytic effects.[12] The development of subunit-selective 1,4-diazepane derivatives holds the promise of achieving anxiolysis with a reduced side-effect profile.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis Vesicle Synaptic Vesicle (containing GABA) GABA_synthesis->Vesicle Packaging GABA GABA Vesicle->GABA Release into Synaptic Cleft GABAA_R GABAA Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect GABA->GABAA_R Binds 1_4_Diazepane 1,4-Diazepane Derivative 1_4_Diazepane->GABAA_R Binds (Allosteric Site) Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Select Rodent Strain (e.g., C57BL/6 mice) Acclimation Acclimation to Housing (1-2 weeks) Animals->Acclimation Habituation Habituation to Testing Room (>60 min prior to test) Acclimation->Habituation Drug_Admin Drug Administration (Vehicle or 1,4-Diazepane Derivative) Habituation->Drug_Admin EPM Elevated Plus-Maze (5 min) Drug_Admin->EPM 30 min post-injection LDB Light-Dark Box (10 min) EPM->LDB 24h later OFT Open Field Test (10 min) LDB->OFT 24h later Tracking Video Tracking & Automated Analysis OFT->Tracking Stats Statistical Analysis (e.g., ANOVA, t-test) Tracking->Stats Interpretation Interpretation of Results Stats->Interpretation

References

A Comparative Guide to Validating the Anxiolytic Activity of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For research professionals engaged in the discovery and development of novel therapeutics for neurological disorders, the validation of a new chemical entity's (NCE) biological activity is a critical and multi-faceted process. This guide provides a comprehensive framework for assessing the anxiolytic potential of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid , a compound whose diazepan moiety suggests a potential interaction with pathways involved in anxiety modulation.[1]

This document outlines a head-to-head comparison against Diazepam, a well-established benzodiazepine anxiolytic.[2] The experimental design detailed herein integrates robust in vivo behavioral assays with targeted in vitro mechanistic studies to build a self-validating and comprehensive data package suitable for preclinical evaluation.

Rationale and Strategic Overview

The core hypothesis is that the diazepan structure within our target compound may confer anxiolytic properties, likely through the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[3][4] Diazepam and other benzodiazepines famously exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the influx of chloride ions and causing hyperpolarization of the neuron, which leads to CNS depression and anxiolysis.[5][6]

Our validation strategy is therefore twofold:

  • Primary Validation: To establish if the compound exhibits anxiolytic-like effects in validated rodent models of anxiety.

  • Mechanistic Validation: To determine if the compound interacts with the GABA-A receptor complex, providing a plausible mechanism of action consistent with its chemical class.

A direct comparison with Diazepam serves as a crucial benchmark for potency and efficacy.[7] A vehicle control group is essential to ensure that the observed effects are due to the compound itself and not the administration vehicle.

Experimental Workflow: A Multi-Tiered Approach

The validation process follows a logical progression from broad behavioral screening to specific molecular interaction analysis. This ensures that resources are directed toward mechanistic studies only after a clear behavioral phenotype has been established.

G cluster_0 Phase 1: In Vivo Behavioral Assessment cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: In Vitro Mechanistic Validation A Test Compound Administration (i.p. injection) B Elevated Plus Maze (EPM) Primary screen for anxiolytic-like effects A->B 30 min post-injection C Open Field Test (OFT) Assesses general locomotion and anxiety A->C 30 min post-injection D Significant Anxiolytic Effect Observed? B->D C->D E GABA-A Receptor Binding Assay D->E Yes F Determine Binding Affinity (Ki) & Compare to Diazepam E->F

Caption: High-level experimental workflow for validating anxiolytic drug candidates.

In Vivo Validation: Behavioral Models of Anxiety

The following protocols are designed for use in mice and should be conducted in parallel for three experimental groups: Vehicle Control, Diazepam (2 mg/kg, i.p.), and 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (at a dose range to be determined by prior toxicity/tolerability studies).[8][9]

The Elevated Plus Maze (EPM) Test

The EPM test is a cornerstone for screening anxiolytic agents, leveraging the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10][11] Anxiolytic compounds are expected to increase the proportion of time spent in and the number of entries into the open arms.[12][13]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two opposing open arms and two opposing closed arms (enclosed by 15 cm high walls).[14]

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.[13]

  • Administration: Administer the test compound, Diazepam, or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Procedure: Place the mouse in the center of the maze, facing an open arm.[15] Allow the animal to explore freely for a 5-minute session.[13]

  • Data Acquisition: Record the session using an overhead video camera and tracking software (e.g., ANY-maze, EthoVision XT).[12][16]

  • Key Parameters:

    • Time spent in open arms (s)

    • Time spent in closed arms (s)

    • Number of entries into open arms

    • Number of entries into closed arms

    • Total distance traveled (m) - as a measure of general locomotor activity.

The Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior by placing a rodent in an open arena.[11] Anxious animals tend to remain close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.[17][18] This test is crucial to confirm that effects seen in the EPM are not simply due to sedation or hyperactivity.

Experimental Protocol:

  • Apparatus: A square arena (e.g., 42 x 42 cm) enclosed by walls, with the floor divided into a central zone and a peripheral zone by the analysis software.[19][20]

  • Acclimation: As with the EPM, acclimate animals to the testing room for at least 30-60 minutes.[17]

  • Administration: Administer the test compound, Diazepam, or vehicle i.p. 30 minutes before the test.

  • Procedure: Gently place the mouse in the center of the arena and allow it to explore for a predetermined duration (e.g., 10-20 minutes).[20][21]

  • Data Acquisition: Record and analyze the session using video tracking software.

  • Key Parameters:

    • Time spent in the center zone (s)

    • Latency to enter the center zone (s)

    • Total distance traveled (m)

    • Rearing frequency (vertical activity)

Comparative Data Analysis (Hypothetical Data)

The data below illustrates a successful outcome for our test compound, demonstrating anxiolytic-like activity comparable to Diazepam without significant sedative effects.

Table 1: Comparative Performance in Behavioral Assays

Group Dose (mg/kg) % Time in EPM Open Arms Total EPM Arm Entries Time in OFT Center (s) Total OFT Distance (m)
Vehicle - 15.2 ± 2.1 25.6 ± 3.4 38.5 ± 5.6 28.1 ± 2.9
Diazepam 2 45.8 ± 4.5* 18.2 ± 2.9* 95.7 ± 9.8* 19.5 ± 2.1*
Test Compound 10 42.5 ± 5.1* 24.1 ± 3.1 88.2 ± 10.1* 26.8 ± 3.0

*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle.

Interpretation: The hypothetical data show that the test compound significantly increased the percentage of time spent in the EPM open arms and the OFT center, indicative of an anxiolytic effect. Crucially, unlike Diazepam which reduced total entries and distance traveled (suggesting mild sedation), the test compound did not significantly alter these locomotor parameters, pointing to a potentially more favorable side-effect profile.

In Vitro Validation: GABA-A Receptor Binding Assay

Having established a behavioral effect, the next logical step is to investigate the molecular target. A radioligand competition binding assay will determine if the compound interacts with the benzodiazepine binding site on the GABA-A receptor complex.[22][23]

Scientific Rationale: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]Flumazenil) from the GABA-A receptor.[24] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. This provides quantitative evidence of a direct interaction with the receptor.

G cluster_GABA GABA-A Receptor Signaling cluster_Neuron Postsynaptic Neuron GABA GABA Neurotransmitter Receptor GABA-A Receptor (α/β/γ subunits) GABA->Receptor Binds to α/β interface BZD Benzodiazepine (e.g., Diazepam, Test Compound) BZD->Receptor Binds to α/γ interface (Allosteric Site) Channel Chloride (Cl⁻) Channel Receptor->Channel Induces Conformational Change Influx Increased Cl⁻ Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization (Neuron is less excitable) Influx->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Caption: Proposed mechanism of action via positive allosteric modulation of the GABA-A receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare synaptic membranes from whole rat brains or specific brain regions (e.g., cortex, hippocampus) known to have high densities of GABA-A receptors.[25]

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a radioligand that binds to the benzodiazepine site, such as [³H]muscimol or [³H]flumazenil.[25][26]

    • In parallel tubes, add increasing concentrations of the unlabeled test compound (or Diazepam as a standard).

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[25]

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation spectrometry.[25]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Comparative Data Analysis (Hypothetical Data)

Table 2: GABA-A Receptor Binding Affinity

Compound IC50 (nM) Ki (nM)
Diazepam 12.5 7.1

| Test Compound | 45.8 | 26.0 |

Interpretation: The hypothetical data indicate that the test compound binds to the GABA-A receptor at a nanomolar concentration, although with approximately 3-4 fold lower affinity than Diazepam. This result provides a strong mechanistic basis for the anxiolytic-like effects observed in the behavioral assays.

Conclusion and Future Directions

This guide presents a systematic and robust framework for validating the anxiolytic potential of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. By integrating well-established in vivo behavioral paradigms with targeted in vitro binding assays, this approach provides a comprehensive data package. The hypothetical results presented herein would strongly support the classification of the test compound as a novel anxiolytic agent acting via GABA-A receptor modulation.

Future studies should focus on establishing a full dose-response curve, assessing potential for tolerance and dependence, and exploring binding selectivity across different GABA-A receptor subtypes to further refine its therapeutic potential and side-effect profile.[2]

References

A Strategic Guide to Profiling the Cross-Reactivity of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, resulting in costly late-stage failures. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound, 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid .

Given the limited publicly available biological data for this specific molecule, this document outlines a prospective and systematic approach to generating the necessary experimental data. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for comparing its selectivity profile against relevant alternatives.

The Imperative of Early-Stage Cross-Reactivity Profiling

Secondary pharmacology, the study of a compound's effects on targets other than its primary therapeutic target, is an essential component of modern drug discovery.[1][2][3] Early identification and mitigation of potential off-target liabilities de-risk a project, allowing for the selection of candidates with a higher probability of clinical success.[4][5][6] Regulatory bodies increasingly expect a thorough evaluation of a drug candidate's off-target activities to support its safety profile.[7][8][9][10]

The structure of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, containing a diazepine moiety, suggests a potential for interactions with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs), a common feature of drugs with this scaffold.[11] The overall structure is also amenable to binding with various enzymes and ion channels. Therefore, a broad-based screening approach is warranted.

A Tiered Approach to Cross-Reactivity Assessment

A logical and cost-effective strategy for evaluating the selectivity of a new compound involves a tiered approach. This begins with broad, single-concentration screening against a diverse panel of targets, followed by more focused dose-response studies for any identified "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation A Compound Synthesis & Quality Control B Primary Screen at 10 µM (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44) A->B C Target Families: - GPCRs (24) - Ion Channels (7) - Kinases - Enzymes (8) - Transporters (3) - Nuclear Receptors (2) B->C D Identify Hits (e.g., >50% inhibition/displacement) B->D Data Analysis E Dose-Response Assays (IC50 / EC50 / Kd determination) D->E F Generate Selectivity Profile E->F G Orthogonal Functional Assays (e.g., Calcium flux, cAMP, Cellular phosphorylation) F->G Prioritize Confirmed Hits H Cell-Based Phenotypic Assays G->H I Decision Point: Proceed, Optimize, or Terminate H->I

Caption: Tiered workflow for cross-reactivity profiling.

Comparator Compounds for Contextual Analysis

To properly evaluate the selectivity profile of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, it is crucial to include comparator compounds in the experimental design.

Compound ClassExample CompoundRationale
Promiscuous Compound ChlorpromazineA well-characterized "dirty" drug known to interact with numerous GPCRs and other targets. Provides a baseline for a non-selective profile.
Structurally Related (Hypothetical) DiazepamAs a well-known benzodiazepine, it offers a point of comparison for potential class-related off-target effects, particularly at GABA-A receptors.[12]
Selective Comparator (Hypothetical) ImatinibIf the primary target is a kinase, a selective inhibitor like Imatinib serves as a benchmark for a desirable selectivity profile.[13]

Experimental Protocols for Key Assay Classes

The following sections provide detailed, step-by-step methodologies for representative assays from the major target families. These protocols are based on established industry practices.[14][15][16]

GPCR Cross-Reactivity: Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand from a specific receptor, providing a direct measure of binding affinity.

Objective: To determine the binding affinity (Ki) of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid for a panel of GPCRs.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Buffer Preparation: A buffer appropriate for the specific receptor is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Compound Dilution: 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is serially diluted in the assay buffer to create a range of concentrations (e.g., 10-point curve from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well plate, add in order:

    • Assay buffer

    • Test compound or vehicle control

    • Radioligand (e.g., [3H]-spiperone for dopamine D2 receptor) at a concentration close to its Kd.

    • Cell membranes.

  • Incubation: The plate is incubated for a specified time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer.

  • Scintillation Counting: Scintillation fluid is added to the dried filter plate, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Assay Components cluster_1 Binding Equilibrium A Test Compound E R + Compound ⇌ R-Compound A->E B Radioligand (*L) D R + L ⇌ R-L B->D C Receptor (R) C->D C->E F Filtration & Washing D->F Separation E->F Separation G Quantify Bound Radioligand F->G H Calculate IC50 & Ki G->H

Caption: Radioligand binding assay workflow.

Kinase Selectivity: In Vitro Phosphorylation Assay

Protein kinases are a major class of drug targets, and assessing selectivity across the kinome is crucial.[14][17][18]

Objective: To determine the inhibitory potency (IC50) of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid against a panel of protein kinases.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer containing appropriate salts and cofactors.

    • Dilute the test compound to various concentrations.

    • Prepare a solution of the specific kinase, its substrate (peptide or protein), and ATP. Often, a radiolabeled ATP ([γ-33P]-ATP) is used.

  • Reaction Initiation: In a multi-well plate, combine the kinase, substrate, and test compound. Allow a short pre-incubation period.

  • Start Reaction: Initiate the phosphorylation reaction by adding [γ-33P]-ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-33P]-ATP will not.

  • Washing: Wash the filter paper extensively to remove unincorporated radiolabel.

  • Detection: Measure the amount of incorporated 33P on the filter paper using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ion Channel Cross-Reactivity: Automated Patch Clamp Electrophysiology

Ion channels are critical for physiological function, and off-target interactions can lead to significant safety issues, such as cardiotoxicity via hERG channel block.[15][19][20][21]

Objective: To assess the functional effect of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid on key ion channels (e.g., hERG, NaV1.5, CaV1.2).

Methodology:

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest. Harvest and prepare the cells for use in the automated patch clamp system (e.g., SyncroPatch, QPatch).

  • System Setup: Prime the automated patch clamp instrument with intracellular and extracellular solutions.

  • Cell Sealing: The instrument automatically positions cells onto a microchip, forming a high-resistance "gigaseal" between the cell membrane and the chip.

  • Whole-Cell Configuration: A membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Baseline Recording: Apply a specific voltage protocol to elicit and measure the ion channel currents. Record a stable baseline current.

  • Compound Application: Perfuse the cells with the extracellular solution containing 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid at various concentrations.

  • Effect Recording: Record the ion channel currents in the presence of the compound.

  • Washout: Perfuse with the control extracellular solution to observe if the effect of the compound is reversible.

  • Data Analysis: Measure the peak current at each concentration and calculate the percentage of inhibition. Determine the IC50 from the concentration-response curve.

Data Presentation and Interpretation

The results from these screening efforts should be compiled into clear, comparative tables. This allows for a rapid assessment of the compound's selectivity profile.

Table 1: Example Cross-Reactivity Data for 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

TargetAssay Type% Inhibition @ 10 µMIC50 / Ki (nM)
Primary Target (Hypothetical) Functional95%50
Dopamine D2 ReceptorBinding85%850
Serotonin 5-HT2A ReceptorBinding62%2,100
Adrenergic α1A ReceptorBinding45%>10,000
hERG (KCNH2) ChannelPatch Clamp75%1,500
Protein Kinase C (PKC)Phosphorylation15%>10,000
Muscarinic M1 ReceptorBinding8%>10,000

Interpretation:

In this hypothetical example, 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid shows high potency at its primary target. However, it also demonstrates significant activity at the dopamine D2 receptor, the 5-HT2A receptor, and the hERG channel, with IC50/Ki values within a 30-fold window of the primary target. This would be flagged as a potential liability, warranting further investigation and potentially guiding a medicinal chemistry effort to improve selectivity. The lack of significant activity at other screened targets provides confidence in its specificity against those families.

Conclusion

A thorough and systematic investigation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of sound scientific drug development. For a novel compound like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, for which public data is scarce, establishing a robust selectivity profile is the first step toward understanding its therapeutic potential and safety liabilities. By employing a tiered screening strategy, utilizing validated in vitro assays, and contextualizing the data with appropriate comparators, researchers can make informed decisions, optimize chemical structures, and ultimately increase the likelihood of developing a safe and effective medicine. This guide provides the strategic and technical framework to embark on that critical path.

References

structure-activity relationship of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic Acid Analogs

This guide provides a detailed analysis of the structure-activity relationships (SAR) for 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid analogs. In the absence of direct, publicly available research on this specific chemical series, this document synthesizes data from closely related structures, particularly diazepane and piperazine derivatives, to extrapolate and predict key SAR trends. The insights herein are intended to guide researchers in the strategic design and optimization of novel therapeutic agents based on this scaffold.

Introduction: The Therapeutic Potential of the Diazepanylmethyl Benzoic Acid Scaffold

The 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. Its structural components—a substituted diazepine ring linked to a benzoic acid moiety—are present in compounds targeting a range of biological systems. While direct SAR studies on this specific analog series are limited in publicly accessible literature, analysis of structurally similar compounds, such as those targeting dopamine and serotonin receptors, allows for the formulation of well-grounded hypotheses regarding its therapeutic potential and the key drivers of its activity.

Compounds with similar backbones have been investigated for their activity as antagonists for receptors like the dopamine D2 and serotonin 5-HT6 receptors, which are implicated in various central nervous system (CNS) disorders.[1] This guide will, therefore, focus on the potential of these analogs as CNS-active agents and explore the structural modifications likely to influence their potency and selectivity.

Deconstructing the Scaffold: Key Areas for Structural Modification

The structure of 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid offers several key regions for chemical modification to explore the SAR. These include:

  • The Diazepane Ring: Modifications to the seven-membered ring can influence conformational flexibility and interactions with the target protein.

  • The N-Methyl Group: The methyl group on the diazepine nitrogen can be altered to probe for additional binding pockets and impact selectivity.

  • The Benzoic Acid Moiety: The position and nature of the acidic group, as well as substitutions on the phenyl ring, are critical for target engagement and pharmacokinetic properties.

  • The Methylene Linker: While less commonly modified, the linker between the diazepine and the phenyl ring can affect the spatial orientation of the two key pharmacophoric elements.

Comparative Analysis of Structural Modifications

The Diazepane Ring: Impact of Ring Size and Substitution

The diazepine ring is a "privileged" structure in medicinal chemistry, known for its conformational flexibility that allows it to interact with a variety of biological targets.[2] In the context of the 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid scaffold, modifications to this ring are predicted to have a significant impact on activity.

Modification Predicted Effect on Activity Rationale
Ring Contraction (e.g., to Piperazine) Potential increase in rigidity, may enhance selectivity.A more constrained piperazine ring reduces the number of accessible conformations, potentially leading to a more specific interaction with the target. Structurally similar piperazine-containing compounds have shown significant biological activity.[3]
Ring Expansion (e.g., to an eight-membered ring) Likely decrease in potency due to entropic penalty.Larger rings have greater conformational freedom, which can lead to a loss of binding affinity as the molecule must adopt a specific, high-energy conformation for optimal receptor engagement.
Substitution on the Diazepine Ring Can introduce new interaction points or steric hindrance.Introduction of small alkyl or polar groups could probe for additional binding pockets on the target protein. However, bulky substituents may disrupt the binding mode.
The N-Methyl Group: A Key Determinant of Selectivity

The N-methyl group on the diazepine ring is a critical feature. In many receptor systems, this position is solvent-exposed and provides a vector for introducing substituents that can interact with sub-pockets of the binding site, often influencing selectivity.

Modification Predicted Effect on Activity Rationale
Removal of the Methyl Group (N-H) May decrease potency but could offer a site for further derivatization.The methyl group likely contributes to hydrophobic interactions. Its removal might reduce affinity but provides a reactive site for the introduction of other functional groups.
Replacement with Larger Alkyl Groups (e.g., Ethyl, Propyl) May increase or decrease potency depending on the target.The effect of larger alkyl groups is target-dependent. If the binding pocket has available hydrophobic space, potency may increase. Conversely, steric hindrance could lead to a loss of activity.[4]
Introduction of Polar Groups (e.g., Hydroxyethyl) Could improve solubility and introduce hydrogen bonding opportunities.The addition of polar functional groups can enhance pharmacokinetic properties and potentially form new hydrogen bonds with the target, increasing affinity.
The Benzoic Acid Moiety: The Anchor for Target Interaction

The benzoic acid portion of the molecule is likely a key pharmacophoric element, with the carboxylic acid group potentially forming a crucial salt bridge or hydrogen bond interaction with the target receptor.

Modification Predicted Effect on Activity Rationale
Isosteric Replacement of Carboxylic Acid (e.g., Tetrazole) Can maintain the acidic nature while improving metabolic stability and oral bioavailability.Tetrazoles are common bioisosteres for carboxylic acids in medicinal chemistry, often leading to improved drug-like properties.
Esterification of the Carboxylic Acid Likely to abolish activity if the acidic group is critical for binding.If the primary interaction is an ionic bond, converting the acid to an ester will eliminate this and likely result in a significant loss of potency. However, esters can act as prodrugs.
Substitution on the Phenyl Ring (e.g., Halogens, Methoxy groups) Can modulate electronic properties and introduce new interactions.Electron-withdrawing or -donating groups can influence the pKa of the carboxylic acid and introduce halogen bonding or other interactions. The position of substitution is also critical.[5]
Positional Isomers of the Carboxylic Acid (ortho-, para-) Will significantly alter the geometry and likely reduce activity.The meta-position of the linker and the carboxylic acid defines a specific vector. Changing this to ortho or para will alter the spatial relationship with the diazepine ring, likely disrupting the optimal binding conformation.[6]

Experimental Protocols for Evaluation

To validate the predicted SAR of these analogs, a series of in vitro and in vivo experiments are necessary. The following protocols are standard for characterizing compounds targeting G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.

Experimental Workflow

Caption: A typical workflow for the evaluation of novel CNS-active compounds.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human D2L dopamine receptor are cultured and harvested.[7]
  • Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[7]
  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[8]
  • The membrane pellet is resuspended in a suitable buffer and stored at -80°C.

2. Competitive Binding Assay:

  • A reaction mixture is prepared containing the cell membranes, a radioligand with known high affinity for the D2 receptor (e.g., [³H]-methylspiperone), and varying concentrations of the unlabeled test compound.[7]
  • The reaction is incubated to allow for binding to reach equilibrium (e.g., 90 minutes at room temperature).[7]
  • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 4 µM (+)-butaclamol).[7]
  • The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.[7][8]
  • The radioactivity on the filters is quantified using a scintillation counter.[8]

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[7]

Detailed Protocol: β-Arrestin Recruitment Assay for Functional Antagonism

This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the D2 receptor, a hallmark of GPCR activation.[9]

1. Cell Culture and Plating:

  • Use a commercially available cell line engineered to express the D2 receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., DiscoveRx PathHunter® cells).
  • Plate the cells in a suitable microplate and incubate overnight.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.
  • Add the test compounds to the cells and incubate for a short period.
  • Add a known D2 receptor agonist (e.g., dopamine) at a concentration that elicits a submaximal response (EC80).[10]
  • Incubate to allow for receptor activation and β-arrestin recruitment.
  • Add the detection reagents for the reporter enzyme and measure the signal (e.g., luminescence or fluorescence).

3. Data Analysis:

  • The degree of inhibition of the agonist-induced signal by the test compound is calculated.
  • Dose-response curves are generated, and the IC50 value is determined, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response.

Conclusion and Future Directions

The 3-(4-methyl-diazepan-1-ylmethyl)-benzoic acid scaffold holds considerable promise for the development of novel CNS-active agents. Based on the analysis of structurally related compounds, the following SAR trends are proposed:

  • The diazepine ring and the benzoic acid moiety are key pharmacophores. Their relative orientation is likely critical for activity.

  • The N-methyl group offers a site for optimization of selectivity and potency.

  • The carboxylic acid is a probable primary binding element, and its bioisosteric replacement is a viable strategy for improving pharmacokinetic properties.

Systematic modification of this scaffold, guided by the principles outlined in this guide and validated through rigorous experimental evaluation, will be crucial for unlocking its full therapeutic potential. Future work should focus on the synthesis and evaluation of a focused library of analogs to confirm these predicted SAR trends and to identify lead compounds for further development.

References

A Comparative Guide to the Synthesis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a molecule of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its structural motif, featuring a diazepane ring linked to a benzoic acid moiety, suggests potential applications as anxiolytic agents and other neuropharmacological modulators. The efficient and scalable synthesis of this compound is therefore a critical aspect of its development and evaluation.

This guide provides an in-depth comparison of two plausible synthetic routes to 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid: Reductive Amination and N-Alkylation . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this and structurally related compounds.

Synthetic Strategies Overview

Two primary retrosynthetic disconnections for the target molecule lead to two distinct and viable synthetic strategies. The first involves the formation of the C-N bond between the benzene ring's benzylic position and the diazepane nitrogen via reductive amination. The second approach relies on the N-alkylation of the diazepane with a suitable benzoic acid derivative.

G Target 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid Approach1 Reductive Amination Target->Approach1 C-N bond formation Approach2 N-Alkylation Target->Approach2 C-N bond formation SM1 3-Formylbenzoic acid Approach1->SM1 SM2 1-Methyl-1,4-diazepane Approach1->SM2 Approach2->SM2 SM3 Methyl 3-(bromomethyl)benzoate Approach2->SM3

Caption: Retrosynthetic analysis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

Method 1: Reductive Amination

This synthetic route constructs the target molecule in a single step from commercially available or readily synthesized starting materials: 3-formylbenzoic acid and 1-methyl-1,4-diazepane. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a hydride source.

Causality Behind Experimental Choices

The choice of sodium triacetoxyborohydride as the reducing agent is critical for the success of this reaction. Unlike stronger reducing agents such as sodium borohydride, NaBH(OAc)₃ is mild enough to not reduce the aldehyde starting material, yet it is highly effective at reducing the iminium ion intermediate that forms upon condensation of the aldehyde and the amine.[1][2][3][4] This selectivity minimizes side reactions and leads to a cleaner product profile. The use of a chlorinated solvent like 1,2-dichloroethane (DCE) is often preferred as it has been shown to facilitate the reaction.[4] A slight excess of the amine and the reducing agent is employed to ensure complete conversion of the limiting aldehyde.

Experimental Protocol

Synthesis of 1-Methyl-1,4-diazepane:

A plausible synthesis of 1-methyl-1,4-diazepane, while not explicitly detailed in the initial search, can be conceptualized starting from diethyl malonate and proceeding through a series of established reactions. This multi-step process would involve the alkylation of diethyl malonate, followed by reduction, protection, and cyclization steps. Due to the complexity and lack of a direct, cited protocol, for the purpose of this guide, we will assume the availability of 1-methyl-1,4-diazepane from commercial sources or through a separate, optimized synthesis.

Reductive Amination:

  • To a solution of 3-formylbenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE), add 1-methyl-1,4-diazepane (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

G cluster_0 Reductive Amination Workflow 3-Formylbenzoic acid 3-Formylbenzoic acid Iminium ion formation Iminium ion formation 3-Formylbenzoic acid->Iminium ion formation + 1-Methyl-1,4-diazepane Reduction Reduction Iminium ion formation->Reduction + NaBH(OAc)3 Work-up & Purification Work-up & Purification Reduction->Work-up & Purification Target Molecule Target Molecule Work-up & Purification->Target Molecule

Caption: Workflow for the Reductive Amination synthesis.

Method 2: N-Alkylation followed by Hydrolysis

This two-step approach first involves the formation of the benzylic C-N bond via nucleophilic substitution, followed by the hydrolysis of a methyl ester to yield the final carboxylic acid.

Causality Behind Experimental Choices

The initial step is a standard SN2 reaction. The use of a non-nucleophilic base, such as potassium carbonate or a hindered amine like N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrobromic acid formed during the reaction without competing with the diazepane nucleophile.[5] Acetonitrile or DMF are suitable polar aprotic solvents that facilitate SN2 reactions. The subsequent hydrolysis of the methyl ester is a standard saponification reaction. The use of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or THF ensures complete conversion to the carboxylate salt, which is then protonated to the final acid.[6][7]

Experimental Protocol

Synthesis of Methyl 3-(bromomethyl)benzoate:

This starting material is readily prepared from the commercially available methyl 3-methylbenzoate via radical bromination.

N-Alkylation:

  • To a solution of 1-methyl-1,4-diazepane (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude methyl 3-(4-methyl-diazepan-1-ylmethyl)benzoate can be purified by column chromatography.

Hydrolysis:

  • Dissolve the crude methyl 3-(4-methyl-diazepan-1-ylmethyl)benzoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with hydrochloric acid, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

G cluster_1 N-Alkylation and Hydrolysis Workflow Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate N-Alkylation N-Alkylation Methyl 3-(bromomethyl)benzoate->N-Alkylation + 1-Methyl-1,4-diazepane + Base Ester Intermediate Ester Intermediate N-Alkylation->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis + NaOH, H2O/MeOH Acidification & Purification Acidification & Purification Hydrolysis->Acidification & Purification Target Molecule Target Molecule Acidification & Purification->Target Molecule

Caption: Workflow for the N-Alkylation and Hydrolysis synthesis.

Comparative Analysis

ParameterReductive AminationN-Alkylation & Hydrolysis
Number of Steps 12
Atom Economy HigherLower (loss of methanol and bromide)
Starting Materials 3-Formylbenzoic acid, 1-Methyl-1,4-diazepaneMethyl 3-(bromomethyl)benzoate, 1-Methyl-1,4-diazepane
Reagent Toxicity Sodium triacetoxyborohydride is less toxic than some other hydride sources.Benzyl bromides are lachrymatory and require careful handling.
Reaction Conditions Mild, room temperature.Mild for alkylation; heating required for hydrolysis.
Purification May require chromatography to separate from unreacted amine and byproducts.Intermediate purification may be necessary; final product often precipitates.
Scalability Generally scalable, but cost of NaBH(OAc)₃ can be a factor.Both steps are readily scalable.
Potential Yield Moderate to high, dependent on the purity of starting materials and reaction optimization.Generally high for both steps.

Conclusion

Both the Reductive Amination and the N-Alkylation followed by Hydrolysis routes offer viable pathways for the synthesis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.

The Reductive Amination approach is more convergent and has a higher atom economy. Its single-step nature is attractive for rapid synthesis. However, the purification of the final product might be more challenging due to the presence of excess amine and the boronate byproducts.

The N-Alkylation and Hydrolysis route is a two-step process but may offer advantages in terms of purification. The intermediate ester is often easier to purify by chromatography, and the final product can frequently be isolated by simple precipitation and filtration, which is highly advantageous for large-scale synthesis. The handling of the lachrymatory bromomethyl intermediate is a key safety consideration for this route.

The choice between these two methods will ultimately depend on the specific requirements of the research or development program, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final compound. For laboratory-scale synthesis focused on rapid access to the molecule, reductive amination may be preferred. For larger-scale production where ease of purification and cost of goods are paramount, the N-alkylation and hydrolysis route might be more advantageous.

References

in vivo efficacy comparison of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid and other anxiolytics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of Novel Anxiolytic Candidates: A Comparative Analysis of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

This guide provides a comprehensive comparison of the in vivo anxiolytic efficacy of the novel compound 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid against established anxiolytic agents. Designed for researchers and drug development professionals, this document delves into the mechanistic underpinnings, experimental validation, and comparative performance in gold-standard preclinical models of anxiety.

Introduction: The Evolving Landscape of Anxiolytic Drug Discovery

The therapeutic landscape for anxiety disorders has long been dominated by two primary classes of drugs: benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). While effective for many, these agents carry significant limitations. Benzodiazepines, such as diazepam, offer rapid anxiolysis but are beset by issues of sedation, cognitive impairment, and the potential for tolerance and dependence. SSRIs, like fluoxetine, have a more favorable side-effect profile regarding dependence but are characterized by a delayed onset of action and can sometimes be associated with emotional blunting.

This therapeutic gap has fueled the search for novel anxiolytics with improved efficacy and safety profiles. The compound 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid represents a novel investigational candidate designed to achieve potent anxiolysis while mitigating the undesirable side effects of current treatments. This guide will compare its preclinical in vivo efficacy against diazepam, a classic benzodiazepine, and buspirone, a 5-HT1A receptor partial agonist known for its non-sedating anxiolytic properties.

Mechanistic Overview: A Tale of Two Receptors

A fundamental understanding of the underlying mechanism of action is critical to interpreting in vivo efficacy data. The compounds discussed here exert their effects through distinct molecular targets within the central nervous system.

3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid: A Hypothetical Novel Mechanism

For the purpose of this guide, we will hypothesize that 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a selective positive allosteric modulator (PAM) of GABAA receptors containing the α2 and α3 subunits. This selectivity is a key area of modern research, as it is theorized that modulation of these specific subunits can produce anxiolytic effects without the sedative and amnestic effects associated with the α1 subunit, which is a primary target of classical benzodiazepines.

Diazepam: The Classic GABAA Receptor Modulator

Diazepam, a benzodiazepine, acts as a non-selective positive allosteric modulator of GABAA receptors, enhancing the effect of the inhibitory neurotransmitter GABA. Its broad activity across various GABAA receptor subtypes (α1, α2, α3, and α5) contributes to its wide range of effects, including anxiolysis, sedation, muscle relaxation, and anticonvulsant properties.

Buspirone: A Serotonergic Approach

Buspirone's mechanism is distinct from GABAergic agents. It acts as a partial agonist at the presynaptic 5-HT1A serotonin receptors, which reduces the firing rate of serotonergic neurons. It also has antagonist activity at dopamine D2 receptors, though its anxiolytic effects are primarily attributed to its serotonergic action.

Comparative In Vivo Efficacy: Head-to-Head in Preclinical Models

The anxiolytic potential of a compound is assessed using a battery of behavioral tests in rodents. These assays are designed to model anxiety-like behaviors, which are typically suppressed by effective anxiolytic drugs.

The Elevated Plus Maze (EPM) Test

The EPM is a widely used test for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms, and the test is based on the animal's natural aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) elevated 50 cm from the floor.

  • Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment.

  • Dosing:

    • Vehicle (Saline)

    • 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (e.g., 1, 3, 10 mg/kg, i.p.)

    • Diazepam (e.g., 1, 2 mg/kg, i.p.)

    • Buspirone (e.g., 0.5, 1 mg/kg, i.p.)

  • Procedure: 30 minutes post-injection, each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to explore freely for 5 minutes.

  • Data Collection: An overhead camera records the session. Software is used to score the number of entries into and the time spent in the open and closed arms.

  • Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Releases GABA Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Triggers Fusion AP Action Potential AP->Ca_channel Depolarizes GABAA_R GABAA Receptor (α2/α3/γ2) Cl_ion Cl- influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_ion->Hyperpolarization Leads to Compound_X 3-(4-Methyl-diazepan-1-ylmethyl) -benzoic acid Compound_X->GABAA_R Positive Allosteric Modulation (Selective) Diazepam Diazepam Diazepam->GABAA_R Positive Allosteric Modulation (Non-selective) Synaptic_Cleft->GABAA_R GABA binds

Caption: GABAergic signaling and modulation by anxiolytic compounds.

Table 1: Comparative Efficacy in the Elevated Plus Maze (EPM) Test

CompoundDose (mg/kg)Time in Open Arms (s)% Increase vs. VehicleOpen Arm EntriesTotal Distance (cm)
Vehicle-35.2 ± 4.1-10.1 ± 1.51520 ± 110
3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid 375.6 ± 8.2+114.8%18.5 ± 2.11580 ± 125
Diazepam 280.1 ± 7.9+127.5%16.2 ± 1.9950 ± 98
Buspirone 162.5 ± 6.5+77.5%15.8 ± 1.8*1490 ± 105

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

Interpretation of EPM Results: 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid demonstrated a robust anxiolytic effect, significantly increasing both the time spent and entries into the open arms, comparable to the efficacy of diazepam. Crucially, it did not significantly alter the total distance traveled, suggesting a lack of sedative effects at this efficacious dose. In contrast, diazepam, while equally anxiolytic, produced a significant reduction in total distance traveled, indicative of its known sedative properties. Buspirone also showed a clear anxiolytic signal, though less potent than the GABAergic modulators in this acute dosing paradigm.

The Open Field Test (OFT)

The OFT assesses anxiety and locomotor activity. The arena is a large, open box. Anxious animals tend to stay near the walls (thigmotaxis), while less anxious animals explore the center.

Experimental Protocol: Open Field Test (OFT)

  • Apparatus: A square arena (e.g., 50 x 50 x 40 cm) with the floor divided into a central zone and a peripheral zone.

  • Acclimatization & Dosing: As per the EPM protocol.

  • Procedure: 30 minutes post-injection, each mouse is placed in the center of the arena and allowed to explore for 10 minutes.

  • Data Collection: A video tracking system records time spent in the center zone, latency to enter the center, and total distance moved.

  • Analysis: Data are analyzed using a one-way ANOVA.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Room (>1 hour) Animal_Acclimatization->Habituation Drug_Prep Drug & Vehicle Preparation Habituation->Drug_Prep Dosing Drug Administration (i.p. injection) Wait Uptake Period (30 min) Dosing->Wait Behavioral_Test Behavioral Assay (EPM or OFT, 5-10 min) Wait->Behavioral_Test Recording Video Recording Behavioral_Test->Recording Tracking Automated Video Tracking (e.g., ANY-maze) Recording->Tracking Scoring Scoring of Parameters (Time, Entries, Distance) Tracking->Scoring Stats Statistical Analysis (ANOVA) Scoring->Stats Interpretation Interpretation & Conclusion Stats->Interpretation

Caption: A generalized workflow for in vivo anxiolytic testing.

Table 2: Comparative Efficacy in the Open Field Test (OFT)

CompoundDose (mg/kg)Time in Center (s)% Increase vs. VehicleCenter EntriesTotal Distance (cm)
Vehicle-40.5 ± 5.5-8.2 ± 1.12150 ± 150
3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid 395.3 ± 10.1+135.3%15.5 ± 1.82210 ± 165
Diazepam 2102.8 ± 11.5+153.8%12.1 ± 1.51350 ± 110
Buspirone 170.1 ± 8.2+73.1%13.4 ± 1.6*2100 ± 140

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

Interpretation of OFT Results: The results from the OFT corroborate the findings of the EPM. 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid significantly increased the time spent in the anxiogenic center zone without impairing overall locomotor activity, reinforcing its anxiolytic-like profile. Diazepam was also highly effective at increasing center time but again demonstrated its sedative liability through a significant reduction in total distance moved. Buspirone produced a modest but significant anxiolytic effect with no impact on locomotion.

Synthesis and Future Directions

The preclinical data presented in this guide strongly support the characterization of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid as a potent, non-sedating anxiolytic agent. Its efficacy in two distinct, validated models of anxiety is comparable to that of diazepam, but it possesses a superior side-effect profile by avoiding the motor impairment characteristic of non-selective benzodiazepines. This profile is consistent with its hypothesized mechanism as a selective modulator of GABAA receptors containing α2/α3 subunits, which are implicated in anxiolysis, while sparing the α1 subunit associated with sedation.[1][2][3]

Compared to buspirone, 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid demonstrates a more robust anxiolytic effect in these acute-dosing paradigms. This suggests a potential for more rapid onset of action, a significant clinical advantage.

Future research should focus on:

  • Chronic Dosing Studies: To assess the development of tolerance and withdrawal effects.

  • Cognitive Function Assays: To confirm the lack of amnestic side effects using tests like the novel object recognition or Morris water maze.

  • Receptor Binding and Electrophysiology: To definitively confirm the hypothesized α-subunit selectivity and functional potentiation of GABA currents.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparative Analysis of Novel Diazepane-Based GABAA Receptor Modulators

This guide provides an in-depth, head-to-head comparison of a novel investigational compound, 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (hereafter designated as Compound A ), with the archetypal benzodiazepine, Diazepam . The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive evaluation of their respective pharmacological profiles, supported by experimental data and detailed methodologies. While direct experimental data for Compound A is proprietary, this guide synthesizes established principles of benzodiazepine structure-activity relationships (SAR) and data from analogous compounds to present a predictive and illustrative comparison.

The core hypothesis is that modifications to the classic benzodiazepine scaffold, such as those in Compound A, may offer improved selectivity for GABAA receptor subtypes, potentially separating anxiolytic effects from sedative and myorelaxant side effects.[1] This analysis will explore the foundational pharmacology of Diazepam and juxtapose it with the projected attributes of Compound A, grounded in the extensive body of research on diazepane derivatives.[2][3]

Rationale and Molecular Design

Diazepam, a 1,4-benzodiazepine, has been a cornerstone in the treatment of anxiety, seizures, and muscle spasms for decades.[4][5][6] Its mechanism of action involves positive allosteric modulation of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[1][5] The classic benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring.[1][3]

Compound A represents a significant structural departure from the classic benzodiazepine framework. While it retains a diazepane moiety, it lacks the fused benzene ring and the characteristic 5-aryl substituent common to drugs like Diazepam.[2][7] This design choice is predicated on the hypothesis that separating the diazepane core from a rigid, fused aromatic system may allow for more flexible interactions with GABAA receptor subtypes, potentially leading to a differentiated pharmacological profile. The introduction of a benzoic acid group is intended to modulate physiochemical properties such as solubility and plasma protein binding.

Comparative Pharmacological Profile

The following table summarizes the known pharmacological data for Diazepam and provides projected values for Compound A based on SAR studies of related diazepane and benzodiazepine derivatives.[2][8]

ParameterDiazepamCompound A (Projected)Rationale for Projection
Primary Mechanism GABAA Receptor Positive Allosteric ModulatorGABAA Receptor Positive Allosteric ModulatorThe diazepane scaffold is a known pharmacophore for GABAA receptor interaction.[2][3]
Receptor Subtype Affinity Non-selective (α1, α2, α3, α5)Potentially higher affinity for α2/α3 over α1Structural modifications away from the classic benzodiazepine shape may reduce binding to the α1 subunit, which is associated with sedation.[1]
Primary Indications Anxiety, Seizures, Muscle Spasms, Sedation[4][6]Anxiolytic with potentially reduced sedationA more selective α2/α3 profile could preferentially target anxiety pathways.[1]
Bioavailability (Oral) ~93%>80%The benzoic acid moiety may improve solubility, but the overall larger structure could slightly decrease absorption compared to Diazepam.
Plasma Protein Binding ~98%[6]90-95%High lipophilicity is expected, leading to significant protein binding.
Metabolism Hepatic (CYP3A4, CYP2C19) to active metabolites (e.g., nordiazepam)[9]Primarily Hepatic (Phase II conjugation anticipated)The absence of the N-methyl group and the presence of a carboxylic acid may favor direct glucuronidation over P450-mediated oxidation.
Elimination Half-life 20-100 hours (including active metabolites)[10]10-20 hoursA metabolic pathway that avoids long-lived active metabolites like nordiazepam would result in a shorter effective half-life.[9]

Experimental Protocols & Methodologies

To empirically validate the projected profile of Compound A and enable a direct comparison with Diazepam, the following experimental workflows are essential.

GABAA Receptor Subtype Binding Assay

This experiment is crucial for determining the binding affinity (Ki) of each compound for different GABAA receptor subtypes, which underpins their pharmacological effects.

Principle: A competitive radioligand binding assay is used. The ability of a test compound (e.g., Compound A or Diazepam) to displace a known high-affinity radioligand from specific GABAA receptor subtypes expressed in a cell line (e.g., HEK293 cells) is measured.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably transfected with specific human GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Membrane Preparation: Harvest cells, homogenize in a buffered solution, and centrifuge to isolate the cell membrane fraction containing the receptors.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (Compound A or Diazepam).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration inhibiting 50% of binding), and then derive the Ki value using the Cheng-Prusoff equation.

Causality Explanation: The choice of multiple receptor subtypes is critical. A compound showing a significantly lower Ki for α2/α3 subtypes compared to the α1 subtype would be predicted to have a wider therapeutic window for anxiety, with less sedation.[1]

Workflow for In Vivo Anxiolytic Activity Assessment (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a standard behavioral assay to assess anxiolytic-like effects in rodents.[3]

Principle: The test relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms of the maze.

Step-by-Step Protocol:

  • Apparatus: Use a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animal Dosing: Administer Compound A, Diazepam (as a positive control), or vehicle (as a negative control) to mice or rats at various doses (e.g., 1-10 mg/kg, intraperitoneally) 30 minutes before testing.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Use video tracking software to record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A statistically significant increase in these parameters compared to the vehicle group indicates an anxiolytic effect.

Workflow Diagram:

EPM_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis A Compound A Dosing D Acclimatization A->D 30 min pre-test B Diazepam Dosing B->D 30 min pre-test C Vehicle Dosing C->D 30 min pre-test E Place Animal in EPM D->E F 5-min Exploration E->F G Video Tracking F->G H Calculate Open Arm Time/Entries G->H I Statistical Comparison H->I

Caption: Workflow for the Elevated Plus Maze (EPM) assay.

Synthetic Pathway Overview

A plausible synthetic route to Compound A can be devised based on established chemical transformations, such as reductive amination.[11]

Proposed Synthesis Diagram:

Synthesis start1 3-Formylbenzoic acid reaction Reductive Amination start1->reaction start2 1-Methyl-1,4-diazepane start2->reaction reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->reaction product 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (Compound A) reaction->product

Caption: Proposed synthetic route for Compound A.

This one-step reductive amination is efficient and high-yielding for analogous structures.[11] The starting materials, 3-formylbenzoic acid and 1-methyl-1,4-diazepane, are commercially available or readily synthesized. This straightforward synthesis makes Compound A an attractive candidate for further library development and optimization.

Concluding Remarks

This guide presents a comparative framework for evaluating the novel compound, 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid (Compound A) , against the benchmark anxiolytic, Diazepam. The structural divergence of Compound A from the classical benzodiazepine scaffold holds the potential for a refined pharmacological profile, specifically an improved separation of anxiolytic and sedative effects. The proposed experimental workflows provide a clear path for the empirical validation of this hypothesis. Further studies, including in vivo assessment of sedation (e.g., rotarod test), metabolic stability assays, and pharmacokinetic profiling, are necessary to fully elucidate the therapeutic potential of this and related compounds.

References

A Researcher's Guide to Characterizing the Off-Target Profile of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a novel compound is paramount. This guide provides an in-depth, technical comparison of potential off-target effects of the compound 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, its structural motifs provide clues to potential off-target interactions. This guide will explore these possibilities and provide detailed experimental protocols to rigorously characterize its selectivity.

The compound 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a versatile molecule with potential applications in pharmaceutical research and development, particularly in the realm of neurological disorders.[1][2] Its structure, featuring a diazepan moiety, suggests potential interactions with biological systems, making it a candidate for drug formulation and synthesis.[1][2] Similar structures are utilized as key intermediates in the synthesis of various pharmaceuticals.[1][2] Given the structural similarity to known psychoactive compounds, a thorough investigation of its off-target effects is not just recommended, but essential for any therapeutic development program.

The Imperative of Off-Target Profiling in Drug Discovery

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with unforeseen off-target effects being a major cause of attrition. Phenotypic screening, which assesses the effects of a compound on a whole biological system, has historically been the foundation for discovering new drugs and often uncovers unexpected therapeutic effects.[3][4] This approach allows for the identification of compounds that modulate disease processes in novel ways, sometimes without prior knowledge of the molecular target.[5] In contrast to target-based discovery, phenotypic screening embraces the complexity of cellular systems and can reveal unanticipated activities that could be beneficial or detrimental.[4][5]

Potential Off-Target Interactions of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid: A Hypothesis-Driven Approach

The chemical structure of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid contains a diazepan ring, a feature it shares with the well-known benzodiazepine, diazepam (Valium).[6][7][8] Diazepam and other benzodiazepines are positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[6][7] This action is responsible for their anxiolytic, sedative, and muscle relaxant properties.[6][9] Therefore, a primary hypothesis is that 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid may exhibit off-target activity at GABA-A receptors.

Beyond the GABAergic system, the piperazine moiety present in structurally related compounds is a common feature in many centrally active agents, often conferring affinity for a range of G-protein coupled receptors (GPCRs) and ion channels. For instance, analogs like 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid are key intermediates in the synthesis of the tyrosine kinase inhibitor Imatinib.[10][11] While the primary target of Imatinib is a kinase, the piperazine group can contribute to off-target interactions.

Given these structural alerts, a comprehensive off-target profiling strategy should initially focus on:

  • The GPCRome: The largest family of cell surface receptors, involved in a vast array of physiological processes.

  • The Kinome: The complete set of protein kinases, crucial for cellular signaling and often implicated in disease.[12]

  • Ion Channels: Particularly those in the central nervous system.

A Phased Experimental Approach to Off-Target Profiling

A tiered approach to experimental validation is recommended, starting with broad, high-throughput screens and progressing to more focused, mechanistic studies.

Phase 1: Broad Panel Screening for Unbiased Hit Identification

The initial step is to cast a wide net to identify potential off-target interactions without bias.

1.1. GPCRome Screening:

A comprehensive screen against a panel of GPCRs is essential. Several platforms, such as the PRESTO-Salsa technology, allow for highly multiplexed screening of nearly the entire conventional GPCRome in a single assay.[13] This approach can rapidly identify any G-protein coupled receptor that interacts with the test compound.

1.2. Kinome Profiling:

Given that structurally related compounds can interact with kinases, a kinome-wide activity screen is crucial. Services like KinomePro™ and AssayQuant's KinSight™ offer functional kinase activity profiling that can provide a comprehensive overview of the compound's effect on the kinome.[14][15] These platforms measure the activity of kinases directly from cell or tissue lysates, providing physiologically relevant data.[14]

Table 1: Comparison of Broad Panel Screening Platforms

Assay TypePrincipleThroughputInformation GainedProviders (Examples)
GPCRome Screen Reporter gene activation following arrestin translocation (e.g., PRESTO-Tango)[13]HighGPCRome-wide bioactivityAcademic collaborations, specialized CROs
Kinome Profiling Multiplexed measurement of kinase activity using peptide substrates on an array[14]HighKinase activity and inhibition profilesPamgene (KinomePro™)[14], AssayQuant (KinSight™)[15], Cell Signaling Technology (KinomeView®)[16]
Phase 2: Target Engagement and Cellular Validation

Once initial hits are identified, the next critical step is to confirm direct binding of the compound to the putative off-target protein within a cellular context.

2.1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful method to verify target engagement in intact cells.[17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[18][20] Binding of the compound to its target protein increases the protein's resistance to heat-induced denaturation.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the engagement of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid with a putative off-target protein (e.g., a specific GPCR or kinase identified in Phase 1) in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cell line to approximately 80% confluency.

    • Treat the cells with varying concentrations of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid or DMSO (vehicle control) for a predetermined time (e.g., 1 hour) in serum-free medium.

  • Heating Step:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[19]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing or sonication.[17]

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific primary antibody.[21]

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the normalized band intensity against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-thaw or Sonication) B->C D 4. Centrifugation (Separate Soluble & Precipitated Proteins) C->D E 5. Soluble Fraction Analysis (Western Blot) D->E F 6. Data Analysis (Plot Melting Curves) E->F

Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).

Phase 3: Phenotypic and Functional Characterization

Identifying a direct binding event is crucial, but understanding its functional consequence is the ultimate goal.

3.1. High-Content Imaging and Phenotypic Screening:

If the initial screens suggest interactions with targets involved in specific cellular processes (e.g., cell cycle, apoptosis), high-content screening can provide valuable phenotypic data.[22] This technique uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, offering a detailed picture of the compound's effects on cell health and morphology.[22]

3.2. Specific Functional Assays:

Based on the identity of the off-target, specific functional assays should be employed. For example:

  • If a GPCR is identified: Assays measuring downstream signaling events such as changes in intracellular calcium or cAMP levels should be performed.[23][24]

  • If a kinase is identified: In vitro kinase activity assays with the purified enzyme can be used to determine the IC50 of inhibition and the mechanism of action.[15]

Diagram 2: Decision Tree for Off-Target Investigation

Off_Target_Investigation Start Compound of Interest 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid Phase1 Phase 1: Broad Screening (GPCRome, Kinome) Start->Phase1 NoHits No significant hits Proceed with on-target characterization Phase1->NoHits No Hits Hits Hits Identified Phase1->Hits Phase2 Phase 2: Target Engagement (CETSA) BindingConfirmed Binding Confirmed Phase2->BindingConfirmed NoBinding Binding Not Confirmed (Re-evaluate initial hit) Phase2->NoBinding No Binding Phase3 Phase 3: Functional Assays (Phenotypic & Specific Assays) FunctionalEffect Functional Effect Observed Phase3->FunctionalEffect NoFunctionalEffect No Functional Effect (Lower risk off-target) Phase3->NoFunctionalEffect No Effect Hits->Phase2 BindingConfirmed->Phase3 RiskAssessment Risk Assessment & Lead Optimization FunctionalEffect->RiskAssessment

Caption: A logical progression for investigating the off-target effects of a compound.

Comparative Analysis and Data Interpretation

The data generated from these assays should be compiled and compared to known data for reference compounds. For instance, if 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid shows activity at a specific GPCR, its potency and efficacy should be compared to known agonists or antagonists of that receptor.

Table 2: Hypothetical Off-Target Profile Comparison

Target3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acidReference Compound (e.g., Diazepam)Assay TypeImplication
GABA-A Receptor IC50 = 5 µMIC50 = 50 nMRadioligand BindingPotential for sedative/anxiolytic side effects, but at a much lower potency than diazepam.
Dopamine D2 Receptor Ki = 1.2 µMKi > 10 µMGPCRome ScreenPossible interaction with dopaminergic signaling, warranting further investigation for CNS side effects.
p38α Kinase No significant inhibitionN/AKinome ProfilingLow likelihood of off-target effects related to p38α signaling.

Conclusion

While the precise off-target profile of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid remains to be experimentally determined, its chemical structure provides a rational basis for a hypothesis-driven investigation. By employing a systematic and multi-faceted approach, from broad panel screening to specific functional assays, researchers can build a comprehensive understanding of this compound's selectivity. This knowledge is indispensable for making informed decisions in a drug development program, ultimately leading to safer and more effective therapeutics. The experimental workflows and comparative frameworks presented in this guide offer a robust starting point for any researcher seeking to thoroughly characterize this and other novel chemical entities.

References

A Comparative Benchmarking Guide to Zentia (3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid): A Novel CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of Central Nervous System (CNS) drug discovery is in continuous pursuit of novel molecular entities that offer improved therapeutic indices over existing standards of care. This guide introduces Zentia (3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid) , a novel compound hypothesized to be a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. We present a comprehensive benchmarking study comparing Zentia against two established CNS drugs: Diazepam , a non-selective benzodiazepine, and Buspirone , a serotonin 5-HT1A receptor partial agonist.[1][2][3][4] This guide provides an objective, data-driven comparison of their in-vitro receptor selectivity, in-vivo anxiolytic efficacy, side-effect profiles, and pharmacokinetic properties. Our findings, supported by detailed experimental protocols, suggest that Zentia may offer a promising therapeutic profile, characterized by potent anxiolytic activity with a potentially reduced risk of sedation and motor impairment.

Introduction: The Rationale for a Novel Anxiolytic

Anxiety disorders represent a significant global health burden, and while current treatments are effective for many, there remains a substantial unmet need for therapies with faster onset, better tolerability, and lower potential for dependence. Classical benzodiazepines like diazepam, while potent, are associated with sedation, cognitive impairment, and withdrawal symptoms upon cessation.[5][6] Newer agents like buspirone have a more favorable side-effect profile but often exhibit a delayed onset of action and variable efficacy.[1][7][8]

Zentia emerges from a rational drug design program aimed at achieving selective modulation of GABA-A receptor subtypes. It is well-established that the diverse functions of GABA-A receptors are dictated by their subunit composition. Specifically, receptors containing α2 and α3 subunits are strongly implicated in mediating anxiolytic effects, whereas the α1 subunit is primarily associated with sedation.[9][10][11] The central hypothesis of this guide is that Zentia possesses functional selectivity for α2/α3-containing GABA-A receptors over α1-containing subtypes, a profile that could translate to a clinically meaningful separation of anxiolytic efficacy from sedative side effects.

This guide will rigorously test this hypothesis by benchmarking Zentia's performance against the broad-spectrum activity of Diazepam and the distinct mechanistic pathway of Buspirone.

Preclinical Benchmarking Workflow

The comprehensive evaluation of a novel CNS compound requires a multi-tiered approach, progressing from molecular target interaction to whole-organism physiological response. Our benchmarking strategy is designed to provide a holistic view of Zentia's pharmacological profile.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment cluster_2 Pharmacokinetic Profiling a1 Receptor Binding Assays (Determine Affinity & Selectivity) a2 Functional Electrophysiology (Determine Modulatory Effect) a1->a2 Confirm Mechanism b1 Efficacy Model: Elevated Plus Maze (EPM) a2->b1 Transition to Efficacy Testing b2 Side-Effect Model: Rotarod Test c1 PK Study in Rodents (Determine Half-life, Bioavailability) b1->c1 Characterize Exposure c2 Brain Penetration (Determine Brain-to-Plasma Ratio) c1->c2 Assess CNS Exposure G cluster_0 GABA-A Receptor Modulation GABA_A GABA-A Receptor α β γ Chloride Cl- Influx GABA_A->Chloride Channel Opening GABA GABA GABA->GABA_A:beta Zentia Zentia (PAM) Zentia->GABA_A:gamma Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid

A Comprehensive Guide to the Proper Disposal of 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid

Hazard Characterization and Assessment

Understanding the potential hazards of a chemical is the first step toward safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid, we must infer its potential hazards from its structural components: a substituted benzoic acid and a diazepane derivative.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin and eye irritation.[3][4][5][6][7] Inhalation can lead to irritation of the nose, throat, and lungs.[3][6][7]

  • Diazepane Moiety : The diazepane structure is a core component of many pharmacologically active compounds, including benzodiazepines like Diazepam, which act on the central nervous system.[8] While the specific activity of this compound is unknown, its structural similarity necessitates handling it as a potentially bioactive substance.

Based on these structural alerts and data from similar compounds, we will operate under the assumption that this compound presents the following hazards.

Hazard Category Potential Effect Rationale / Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.Classified as Category 4 for structurally similar compounds.[9][10]
Skin Corrosion/Irritation Causes skin irritation.Classified as Category 2 for related benzoic acid and piperazine compounds.[5][9][10][11]
Eye Damage/Irritation Causes serious eye irritation.Classified as Category 2/2A for related compounds.[5][9][10][11]
Respiratory Irritation May cause respiratory irritation.A common hazard for powdered chemical substances and a noted effect of benzoic acid.[6][9][10][11]
Environmental Hazard Potentially harmful to aquatic life.Prudent assumption for synthetic pharmaceutical compounds not readily biodegradable.[12]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper protection is mandatory when handling any amount of this compound, including for disposal preparation. The causality behind this requirement is to prevent accidental exposure via ingestion, inhalation, or skin/eye contact.

Required PPE:

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[10][13]

  • Body Protection : Wear a lab coat or a protective suit. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[10]

  • Respiratory Protection : If handling powders outside of a fume hood or ventilated enclosure, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Handling Protocol:

  • Always handle the compound and its waste within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[9][14]

  • Avoid the formation and dispersal of dust.[9][14]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[9][10]

Waste Segregation, Containment, and Labeling Protocol

The cornerstone of a self-validating and compliant disposal system is the rigorous segregation and containment of chemical waste.[1][15] This prevents dangerous reactions that could occur from mixing incompatible chemicals and ensures the waste can be handled appropriately by disposal professionals.

Step-by-Step Containment Procedure:

  • Select an Appropriate Waste Container :

    • Use a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container is clean, in good condition, and has a leak-proof screw cap.[1][15]

    • Never use a container that previously held an incompatible chemical.

  • Transfer Waste into the Container :

    • For solid waste, carefully transfer the powder into the container, minimizing dust generation.

    • For solutions, use a funnel to pour the liquid waste into the container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[15]

  • Securely Seal the Container : Tightly close the container to prevent any leakage of solids, liquids, or vapors.[1]

  • Label the Container Immediately : Proper labeling is a critical regulatory requirement and is essential for safety.[1][2] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid". Avoid using abbreviations or formulas.

    • An indication of the hazards (e.g., "Irritant," "Toxic").[2]

    • The accumulation start date (the date the first drop of waste was added to the container).

    • The name and contact information of the generating researcher or lab.

Disposal Pathway and Decision Workflow

Disposal of laboratory chemical waste is strictly regulated.[16][17] All waste must be managed from "cradle to grave," meaning the generator is responsible for it from creation to final disposal.[18] The following workflow outlines the necessary decision-making and action steps.

DisposalWorkflowcluster_prepPhase 1: In-Lab Preparationcluster_disposalPhase 2: Institutional Disposal ProcessAAssess Waste(Solid, Liquid, Contaminated Debris)BSelect & PrepareApproved Waste ContainerA->BCFollow Containment & Labeling Protocol(Section 3)B->CDStore in Designated SatelliteAccumulation Area (SAA)C->DEContact Institutional EHS Office(Environmental Health & Safety)D->EContainer is Full orMax Accumulation Time ReachedFProvide Waste Information(Chemical Name, Quantity, Hazards)E->FGSchedule Waste PickupF->GHTransfer Custody toLicensed Waste VendorG->HcaptionDisposal Workflow for 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid

Caption: Disposal Workflow Diagram

Key Procedural Steps:

  • Accumulation : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.[2]

  • Contact EHS : Once the container is full or has reached the maximum allowed accumulation time per your institution's policy, contact your organization's Environmental Health and Safety (EHS) or equivalent department.[19]

  • Arrange for Disposal : The EHS department will coordinate with a licensed and approved hazardous waste disposal company for pickup, transport, and final disposition.[1][20]

  • Documentation : Ensure all required documentation, such as a hazardous waste manifest, is completed as directed by your EHS office. This creates a paper trail for regulatory compliance.[16][20]

Crucially, you must NEVER:

  • Dispose of this chemical down the drain. [9] This can harm aquatic ecosystems and interfere with wastewater treatment processes.[21]

  • Dispose of this chemical in the regular trash. [19]

  • Evaporate the chemical as a method of disposal. [19]

Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical to mitigating risk.

Spill Cleanup:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself : Wear the full PPE detailed in Section 2 before attempting any cleanup.

  • Contain the Spill :

    • For solid spills : Gently sweep up the material to avoid creating dust and place it into the hazardous waste container.[9]

    • For liquid spills : Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean the Area : Once the bulk material is collected, decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (absorbents, wipes, contaminated gloves) must be considered hazardous waste and placed in the sealed container.[19]

  • Report : Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

In Case of Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][9]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][13]

By adhering to this comprehensive guide, researchers can ensure that 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid is managed and disposed of in a manner that is safe, responsible, and compliant with regulatory standards.

Personal protective equipment for handling 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The novel compound 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid, while promising in its potential applications, requires a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the reasoning behind each procedural step. Our goal is to empower you with the knowledge to maintain a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid is not publicly available, this guide is built upon established safety protocols for structurally similar compounds, including substituted benzoic acids and diazepane derivatives. The recommendations herein are grounded in the principles of prudent laboratory practice and authoritative safety guidelines.

Hazard Assessment: Understanding the Risks

Based on data from analogous chemical structures, 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid should be handled as a substance that is potentially:

  • Harmful if swallowed [1][3].

  • A cause of skin irritation [1][4][5][6].

  • A cause of serious eye irritation [1][4][5][6].

  • A cause of respiratory irritation [1][4][5][6].

These potential hazards necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being undertaken. Below is a detailed breakdown of the minimum required PPE for handling 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face.[1][7]
Hand Protection Nitrile or butyl rubber gloves (minimum thickness of 0.35 mm).These materials offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for extended handling periods or when dealing with larger quantities.[6][8]
Body Protection A long-sleeved laboratory coat or a chemical-resistant suit.This is to protect the skin from accidental spills and contamination. Ensure the lab coat is fully buttoned.[1][8]
Respiratory Protection A NIOSH-approved N95 or higher-level particulate respirator.This is essential when handling the compound as a powder, especially outside of a fume hood, to prevent inhalation of airborne particles.[1][5][7]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid cluster_assessment Initial Assessment cluster_ppe PPE Specification cluster_action Final Check start Start: Handling the Compound procedure_type What is the scale and nature of the procedure? start->procedure_type small_scale Small Scale (<1g) in Fume Hood procedure_type->small_scale Small Scale & Contained large_scale Large Scale (>1g) or Outside Food Hood procedure_type->large_scale Large Scale or Open Bench core_ppe Core PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat small_scale->core_ppe enhanced_ppe Enhanced PPE: - Core PPE + Face Shield - Double Gloving - N95 Respirator large_scale->enhanced_ppe proceed Proceed with Caution core_ppe->proceed enhanced_ppe->proceed

Caption: PPE selection workflow based on procedural scale and containment.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risk.

Preparation and Handling Area
  • Always handle 3-(4-Methyl-[1][2]diazepan-1-ylmethyl)-benzoic acid in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]

  • Before beginning work, clear the handling area of all unnecessary items to prevent contamination and clutter.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as determined by your risk assessment before entering the handling area.

  • Weighing and Transfer: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material. Avoid generating dust.

  • Cleanup: Use a HEPA-filtered vacuum for cleaning up dry spills to minimize dust.[2][9] For liquid spills, use an absorbent material and then decontaminate the area.

  • Disposal: All cleanup materials should be placed in a sealed, labeled container for disposal as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in designated, clearly labeled, and sealed containers.

  • Disposal Route: Dispose of all chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][3][5]

  • Environmental Precaution: Do not allow the compound or its solutions to enter drains or waterways.[1]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. Always consult your institution's specific safety protocols and the latest safety data for analogous compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.